Product packaging for 2-Sec-butyl-3-methoxypyrazine(Cat. No.:CAS No. 24168-70-5)

2-Sec-butyl-3-methoxypyrazine

Cat. No.: B029486
CAS No.: 24168-70-5
M. Wt: 166.22 g/mol
InChI Key: QMQDJVIJVPEQHE-UHFFFAOYSA-N
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Description

2-sec-Butyl-3-methoxypyrazine is a high-purity alkylmethoxypyrazine compound of significant interest in chemical ecology, flavor science, and sensory research. This compound is a potent aroma chemical, known for its characteristic green, earthy, and herbaceous notes reminiscent of bell peppers. Its primary research value lies in its role as a key flavor and fragrance constituent, making it an essential reference standard for the qualitative and quantitative analysis of food products, beverages (such as wine, where it can contribute to "ladybug taint"), and essential oils. In chemical ecology, it is studied for its function as a semiochemical in insect-plant interactions. The mechanism of action for its intense sensory properties is mediated through its high-affinity binding to olfactory and taste receptors, even at exceptionally low detection thresholds in the parts-per-trillion range. Researchers utilize this compound to understand structure-activity relationships in chemoreception, to calibrate analytical instrumentation like GC-MS and HPLC, and to reconstruct or modify complex aroma profiles in model systems. This product is provided for laboratory research purposes and is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B029486 2-Sec-butyl-3-methoxypyrazine CAS No. 24168-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-yl-3-methoxypyrazine
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InChI

InChI=1S/C9H14N2O/c1-4-7(2)8-9(12-3)11-6-5-10-8/h5-7H,4H2,1-3H3
Source PubChem
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InChI Key

QMQDJVIJVPEQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
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DSSTOX Substance ID

DTXSID0047082
Record name 3-sec-Butyl-2-methoxypyrazine
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Molecular Weight

166.22 g/mol
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Physical Description

colourless to slightly yellow liquid with a bell pepper, galbanum odour
Record name 2-Methoxy-3-(1-methylpropyl)pyrazine
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Boiling Point

50.00 °C. @ 1.00 mm Hg
Record name 2-Methoxy-3-(1-methylpropyl)pyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Methoxy-3-(1-methylpropyl)pyrazine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.976-1.002
Record name 2-Methoxy-3-(1-methylpropyl)pyrazine
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CAS No.

24168-70-5
Record name 2-sec-Butyl-3-methoxypyrazine
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Record name 2-Methoxy-3-(1-methylpropyl)pyrazine
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Record name Pyrazine, 2-methoxy-3-(1-methylpropyl)-
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Record name 3-sec-Butyl-2-methoxypyrazine
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Record name 3-sec-butyl-2-methoxypyrazine
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Record name 2-METHOXY-3-(1-METHYLPROPYL)PYRAZINE
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Record name 2-Methoxy-3-(1-methylpropyl)pyrazine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Sec-butyl-3-methoxypyrazine: Chemical Properties and Structure

Introduction

This compound, a volatile organic compound, is a prominent member of the pyrazine (B50134) family, which is widely recognized for its significant contribution to the aroma and flavor profiles of numerous natural and processed products.[1][2] This pyrazine is particularly known for its characteristic green, earthy aroma, often described as reminiscent of bell peppers, green peas, or galbanum oil.[1][2] It is a key flavor component in various foods and beverages, including asparagus, carrots, peas, and certain wines.[1][2] Beyond its role in the food and fragrance industries, this compound also plays a role in chemical ecology as a semiochemical. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.

Chemical Structure and Identification

This compound is an aromatic ether and a derivative of pyrazine.[2][3] Its structure consists of a pyrazine ring substituted with a sec-butyl group at position 2 and a methoxy (B1213986) group at position 3.

IdentifierValue
IUPAC Name 2-butan-2-yl-3-methoxypyrazine[3][4]
CAS Number 24168-70-5[3][5]
Molecular Formula C₉H₁₄N₂O[1][5][6][7]
SMILES CCC(C)c1nccnc1OC[3][5][]
InChI Key QMQDJVIJVPEQHE-UHFFFAOYSA-N[3][5][]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in flavor and fragrance formulations, as well as for its analysis and purification.

PropertyValueSource(s)
Molecular Weight 166.22 g/mol [1][3][5][7]
Appearance Colorless to slightly yellow clear liquid[1][2][9]
Density 0.996 g/mL at 25 °C[5]
Boiling Point 50 °C at 1 mmHg[2][5][10] 99 °C at 20 mmHg[1][11][1][2][5][10][11]
Refractive Index n20/D 1.492 (lit.)[2][5]
Flash Point 171 °F (77.2 °C)[10]
Water Solubility 229.6 mg/L at 25 °C (estimated)[10]
Vapor Pressure 0.0995 mmHg at 25°C[10]

Experimental Protocols

Synthesis Workflow

The chemical synthesis of this compound and related alkylpyrazines generally involves a two-step process: condensation to form the pyrazine ring, followed by methylation to introduce the methoxy group.[12] A common route involves the condensation of an α-amino acid amide with glyoxal (B1671930) to form a 2-hydroxypyrazine (B42338) intermediate, which is then methylated.[12]

G cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_products Products A α-Amino Acid Amide (e.g., from Isoleucine) C Condensation Reaction A->C Reacts with B Glyoxal B->C E 2-hydroxy-3-sec-butylpyrazine (Intermediate) C->E Forms D Methylation (e.g., with Iodomethane) F This compound (Final Product) D->F Yields E->D Is methylated

Caption: Generalized synthesis workflow for this compound.

Analytical Protocols

A. High-Performance Liquid Chromatography (HPLC)

Analysis of this compound can be performed using reverse-phase (RP) HPLC.[13]

  • Method: Reverse Phase HPLC[13]

  • Stationary Phase: C18 or Newcrom R1 column.[13]

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) (MeCN) and water. Phosphoric acid is typically used as an additive. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[13]

  • Application: This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies.[13]

B. Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS)

For resolving enantiomers and analyzing trace amounts of the compound in complex matrices (e.g., vegetables, insects), multidimensional gas chromatography is employed.[14]

  • Objective: To determine the enantiomeric distribution of 3-sec-butyl-2-methoxypyrazine.[14]

  • Methodology: Heart-cut multidimensional gas chromatography (H/C MDGC) or comprehensive two-dimensional gas chromatography (GC × GC).[14]

  • Columns:

    • First Dimension (¹D): Achiral column for initial separation.[14]

    • Second Dimension (²D): Chiral stationary phase column, such as heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, for enantioseparation.[14]

  • Modulation: A dual-jet cryo modulator is used for trapping and focusing analytes transferred from the ¹D to the ²D column before initiating the second-dimension separation with an independent temperature program.[14]

  • Detection: Mass Spectrometric Detection (MS), often in Selected Ion Monitoring (SIM) mode for part-per-billion (ppb) analysis, or tandem MS (MS/MS) and Time-of-Flight (TOF) MS for part-per-trillion (ppt) level analysis.[14]

  • Finding: In various natural sources, only the (S)-enantiomer was detected, which supports the hypothesis that its biosynthesis originates from natural amino acids like L-isoleucine.[14]

Biological and Chemical-Ecological Role

While not used in drug development, this compound is a significant molecule in chemical ecology, acting as an allomone—a type of semiochemical that benefits the emitter by modifying the behavior of the receiver.

It is used as a defensive compound by several aposematic (warningly colored) insects. For example, the wood tiger moth (Arctia plantaginis) and various ladybug species produce this pyrazine as a component of a multimodal defense mechanism to deter predators like birds and ants.[15] The strong, unpleasant odor serves as an effective warning signal.[15]

G cluster_emitter Emitter cluster_signal Chemical Signal cluster_receiver Receiver A Aposematic Insect (e.g., Ladybug, Wood Tiger Moth) B This compound (Allomone) A->B Releases C Predator (e.g., Bird, Ant) B->C Acts upon C->A Avoids / Is Deterred

Caption: Role of this compound as a defensive allomone.

References

The Green Aroma Fingerprint: A Technical Guide to 2-Sec-butyl-3-methoxypyrazine in Foods and Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 2-sec-butyl-3-methoxypyrazine, a potent aroma compound, in various foods and beverages. This document offers a comprehensive summary of its quantitative data, detailed experimental protocols for its analysis, and visual representations of analytical workflows.

Introduction

This compound (SBMP) is a naturally occurring nitrogen-containing heterocyclic compound that belongs to the family of methoxypyrazines.[1][2] These compounds are powerful aroma constituents, often associated with "green" or "vegetative" sensory descriptors, such as bell pepper, pea, and earthy notes.[3][4] Due to their extremely low odor thresholds, even trace amounts of these compounds can significantly impact the flavor profile of food and beverage products.[5] SBMP, in particular, has been identified as a key flavor compound in a variety of vegetables, wines, and other food products.[3][6] Understanding its distribution and concentration is crucial for quality control, product development, and sensory analysis in the food and beverage industries. This guide serves as a technical resource for professionals engaged in the study of flavor chemistry and analysis.

Natural Occurrence and Quantitative Data

This compound has been reported in a diverse range of foods and beverages. The following table summarizes the available quantitative data for its concentration in various matrices. It is important to note that concentrations can vary significantly based on factors such as cultivar, ripeness, processing, and geographical origin.

Food/BeverageMatrixConcentration RangeReference(s)
Vegetables
Carrot (Daucus carota)Fresh, whole0.43 ng/g[7]
Canned, cooked0.291 ng/g[7]
Frozen0.224 ng/g[7]
Sliced, dried0.109 ng/g[7]
Diced, cooked, freeze-dried0.070 ng/g[7]
Green Bell Pepper (Capsicum annuum)-Detected, but often less prevalent than Isobutylmethoxypyrazine (IBMP). Specific quantitative data for SBMP is limited.[3]
Peas (Pisum sativum)-Detected. Described as contributing to the "earthy, green peppers" aroma. Specific quantitative data for SBMP is limited.[8]
Cucumber (Cucumis sativus)-Detected.[3]
Asparagus, Celery, Ginger-Reported as a volatile component, but specific quantitative data for SBMP is not readily available.[4]
Beverages
Wine (Vitis vinifera)Red and White WineTypically < 11.2 ng/L in grapes and wines. In some wines and juice samples, concentrations of 0.1-1.0 ng/L have been found.[9]
Dairy
Farmstead Cheddar CheeseWrapper106 - 730 ng/g (ppb)[10]
Rind39 - 444 ng/g (ppb)[10]

Experimental Protocols for Analysis

The accurate quantification of this compound in complex food and beverage matrices requires sensitive and specific analytical techniques. The most commonly employed method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Stable Isotope Dilution Assays (SIDA) are often used to improve accuracy and precision.

General Sample Preparation for Solid Foods (e.g., Vegetables)
  • Homogenization: Weigh a representative portion of the solid food sample (e.g., 5-10 g). Dice or chop the sample and homogenize it with a high-speed blender or homogenizer. For some applications, the sample can be frozen in liquid nitrogen and ground to a fine powder.

  • Suspension: Transfer the homogenized sample to a suitable container (e.g., a 50 mL centrifuge tube) and add a specific volume of deionized water or a suitable buffer solution to create a slurry.

  • Salting Out: Add a known amount of sodium chloride (NaCl) to the sample slurry (typically to saturation or a high concentration) to increase the ionic strength of the aqueous phase. This promotes the partitioning of volatile compounds into the headspace.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard, preferably a deuterated analog of this compound (e.g., d3-SBMP), to the sample for quantification by stable isotope dilution assay.

Sample Preparation for Liquid Samples (e.g., Wine)
  • Aliquoting: Transfer a precise volume of the liquid sample (e.g., 5-10 mL) into a headspace vial.

  • pH Adjustment: Adjust the pH of the sample if necessary. For methoxypyrazines in wine, adjusting the pH to a neutral or slightly basic level can improve extraction efficiency.

  • Salting Out: Add NaCl to the liquid sample to enhance the release of volatile compounds into the headspace.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Vial Incubation: Seal the headspace vial containing the prepared sample and place it in a temperature-controlled autosampler or water bath. Incubate the vial at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Fiber Exposure: Insert the SPME fiber (a common and effective fiber is Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) into the headspace of the vial.

  • Extraction: Expose the fiber to the headspace for a specific time (e.g., 30-60 minutes) to allow the analytes to adsorb onto the fiber coating. Agitation of the sample during this step can improve extraction efficiency.

  • Fiber Desorption: After extraction, retract the fiber and immediately insert it into the hot injection port of the gas chromatograph for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph (GC) Conditions:

    • Injector: Typically operated in splitless mode to maximize the transfer of analytes to the column.

    • Column: A capillary column with a suitable stationary phase (e.g., a mid-polar or polar column like a DB-WAX or equivalent) is used for the separation of the methoxypyrazines.

    • Oven Temperature Program: A temperature program is used to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature, and hold for a period to ensure all compounds of interest are eluted.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) is commonly used.

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound and its deuterated internal standard.

Stable Isotope Dilution Assay (SIDA)

SIDA is the gold standard for accurate quantification of trace-level compounds.[11][12]

  • Internal Standard: A known amount of a stable isotope-labeled version of the analyte (e.g., 2-sec-butyl-3-methoxy-d3-pyrazine) is added to the sample at the beginning of the sample preparation process.

  • Analysis: The sample is then extracted and analyzed by GC-MS.

  • Quantification: The concentration of the native analyte is determined by comparing the peak area ratio of the native compound to its labeled internal standard against a calibration curve prepared with known concentrations of both the native and labeled compounds. This method corrects for losses during sample preparation and analysis, leading to highly accurate results.

Visualized Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a food or beverage sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Food/Beverage Sample homogenize Homogenization (for solids) sample->homogenize add_salt Addition of Salt (NaCl) homogenize->add_salt add_is Spike with Deuterated Internal Standard add_salt->add_is hs_vial Transfer to Headspace Vial add_is->hs_vial incubate Incubation hs_vial->incubate spme HS-SPME incubate->spme gcms GC-MS Analysis (SIM Mode) spme->gcms data_processing Data Processing & Quantification (Stable Isotope Dilution) gcms->data_processing

Caption: General workflow for the analysis of this compound.

Conclusion

This technical guide has summarized the current knowledge on the natural occurrence of this compound in foods and beverages, presenting available quantitative data in a structured format. Detailed methodologies for its extraction and quantification, primarily centered around HS-SPME-GC-MS with stable isotope dilution, have been provided to aid researchers in their analytical endeavors. The provided workflow diagram offers a clear visual representation of the analytical process. This information is intended to be a valuable resource for scientists and professionals in the fields of food science, flavor chemistry, and related disciplines, facilitating a deeper understanding and more precise analysis of this important aroma compound.

References

The Sensory Significance of 2-Sec-butyl-3-methoxypyrazine in Wine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the sensory threshold, analytical methodologies, and perceptual pathways of a potent, yet elusive, aroma compound in wine.

For Immediate Release

This technical guide provides a comprehensive overview of 2-sec-butyl-3-methoxypyrazine (SBMP), a key aroma compound that, despite its typically low concentrations, can significantly influence the sensory profile of certain wines. Addressed to researchers, scientists, and professionals in drug development with an interest in viticulture and enology, this document synthesizes current knowledge on SBMP's sensory thresholds, details the sophisticated analytical protocols for its quantification, and illustrates the biochemical pathways governing its perception.

Introduction

This compound (SBMP) belongs to a class of potent aromatic compounds known as methoxypyrazines, which are renowned for imparting "green" or "vegetative" aromas to wines. While 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP) are more extensively studied, SBMP plays a crucial, albeit often subtle, role in the aromatic complexity of varietals such as Cabernet Sauvignon and Merlot noir. Understanding its sensory threshold is paramount for viticulturists and winemakers aiming to manage the aromatic profile of their wines, from vineyard practices to final blending.

Sensory Thresholds: A Comparative Overview

The sensory threshold of an aroma compound is the minimum concentration at which it can be detected or recognized. For SBMP, specific sensory threshold data in wine is limited in the available scientific literature. However, its threshold in water is established to be in the low nanogram per liter (ng/L) range, suggesting a high potential for sensory impact even at trace concentrations in the more complex matrix of wine.

For contextual understanding, the sensory thresholds of the more prevalent methoxypyrazines, IBMP and IPMP, are presented in Table 1. These values highlight the variability of perception across different wine styles, with thresholds generally being higher in red wines due to the masking effects of a more complex matrix. It is anticipated that the sensory threshold for SBMP in wine is likewise higher than its threshold in water.

CompoundMatrixDetection Threshold (ng/L)Recognition Threshold (ng/L)
This compound (SBMP) Water1-2[1]-
WineData scarce, but likely higher than in water[1]-
3-isobutyl-2-methoxypyrazine (IBMP) Water2[1]-
White Wine / Synthetic Wine1-6[1]2-8 ("musty"), 8-16 ("green pepper"), 16-64 ("leafy")
Red Wine10-16[1]15
3-isopropyl-2-methoxypyrazine (IPMP) Water1-2[1]-
White Wine / Synthetic Wine1-2[1]-
Red Wine2[1]-

Table 1: Sensory Thresholds of Key Methoxypyrazines.

Experimental Protocols

The determination of sensory thresholds and the quantification of SBMP in wine require precise and sensitive methodologies. The following sections detail the standard experimental protocols employed in research settings.

Sensory Threshold Determination: ASTM E679-04

The American Society for Testing and Materials (ASTM) standard E679-04, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is a widely accepted methodology for sensory analysis.

Methodology:

  • Panelist Selection and Training: A panel of trained assessors is selected based on their ability to consistently detect and describe the aroma of interest.

  • Sample Preparation: A series of samples with increasing concentrations of SBMP are prepared in a base wine that is low in interfering aromas. A control sample (base wine with no added SBMP) is also included.

  • Presentation (Ascending Forced-Choice Triangle Test): Panelists are presented with three samples at each concentration level, two of which are the control and one is the spiked sample. The order of presentation is randomized. Panelists are asked to identify the "odd" sample.

  • Data Analysis: The number of correct identifications at each concentration is recorded. The detection threshold for an individual is typically defined as the concentration at which they can correctly identify the spiked sample more than 50% of the time. The group threshold is calculated from the individual thresholds.

Sensory_Threshold_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis panelist Panelist Selection & Training sample_prep Sample Preparation (Ascending Concentrations) panelist->sample_prep triangle_test Triangle Test Presentation (2 Controls, 1 Spiked) sample_prep->triangle_test identify_odd Panelist Identifies 'Odd' Sample triangle_test->identify_odd record_data Record Correct Identifications identify_odd->record_data calc_threshold Calculate Individual & Group Thresholds record_data->calc_threshold

ASTM E679-04 Sensory Evaluation Workflow.
Quantification by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a highly sensitive and selective technique for the quantification of volatile compounds like SBMP in complex matrices such as wine.

Methodology:

  • Sample Preparation: A wine sample is placed in a sealed vial. An internal standard (e.g., a deuterated analog of a related methoxypyrazine) is added for accurate quantification. The pH of the sample may be adjusted to enhance the volatility of the methoxypyrazines.

  • Headspace Solid-Phase Microextraction (HS-SPME): A fused silica (B1680970) fiber coated with a specific sorbent material is exposed to the headspace above the wine sample. Volatile compounds, including SBMP, adsorb onto the fiber.

  • Gas Chromatography (GC): The fiber is then inserted into the heated injection port of a gas chromatograph. The adsorbed compounds are desorbed and separated as they travel through a capillary column based on their volatility and affinity for the column's stationary phase.

  • Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

GC_MS_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis wine_sample Wine Sample + Internal Standard hs_spme HS-SPME (Adsorption of Volatiles) wine_sample->hs_spme gc Gas Chromatography (Separation) hs_spme->gc ms Mass Spectrometry (Detection & Quantification) gc->ms

HS-SPME-GC-MS Analytical Workflow.

Olfactory Signaling Pathway

The perception of SBMP begins with its interaction with specific olfactory receptors in the nasal cavity. Recent research has identified the olfactory receptor OR5K1 as being responsive to various pyrazines. The binding of an odorant molecule like SBMP to its receptor initiates a cascade of intracellular events, ultimately leading to the perception of smell in the brain.

This signaling pathway is a classic example of a G-protein coupled receptor (GPCR) cascade:

  • Binding: SBMP binds to the OR5K1 receptor located on the cilia of olfactory sensory neurons.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, activating an associated G-protein (G-olf).

  • Adenylyl Cyclase Activation: The activated G-olf protein then activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

  • Depolarization: The opening of these channels allows an influx of positive ions (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.

  • Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).

  • Signal Transmission to the Brain: This action potential travels along the axon of the neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the "green" aroma associated with SBMP.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular SBMP SBMP OR5K1 OR5K1 (GPCR) SBMP->OR5K1 Binds to Golf G-olf (G-protein) OR5K1->Golf Activates AC Adenylyl Cyclase Golf->AC Activates CNG CNG Ion Channel ATP ATP cAMP cAMP ATP->cAMP Converted by AC cAMP->CNG Opens Ions Na+, Ca2+ Depolarization Depolarization Ions->Depolarization Influx through CNG ActionPotential Action Potential to Brain Depolarization->ActionPotential

Olfactory Signaling Pathway for Pyrazines.

Conclusion

While the direct sensory threshold of this compound in various wine matrices remains an area for further investigation, its potent aromatic nature is undisputed. The methodologies outlined in this guide provide a robust framework for its quantification and sensory evaluation. Furthermore, the elucidation of the olfactory signaling pathway, initiated by the OR5K1 receptor, offers a molecular basis for understanding its perception. For researchers and professionals in the field, a deeper comprehension of these aspects of SBMP is essential for the continued refinement of wine quality and character.

References

Olfactory Characteristics of 2-Sec-butyl-3-methoxypyrazine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory characteristics of the enantiomers of 2-sec-butyl-3-methoxypyrazine, a potent aroma compound with a significant impact in the food, beverage, and fragrance industries. This document details the known sensory properties, quantitative odor thresholds, and outlines key experimental protocols for synthesis, chiral separation, and sensory analysis. Additionally, it visualizes the relevant biochemical and experimental workflows.

Introduction

This compound is a heterocyclic aromatic compound renowned for its exceptionally low odor threshold and its contribution to the characteristic aromas of various natural products and processed foods.[1][2][3] It is notably associated with the green, vegetative notes found in bell peppers, peas, and some wines.[4] The presence of a chiral center at the secondary butyl group gives rise to two stereoisomers, (S)-(+)-2-sec-butyl-3-methoxypyrazine and (R)-(-)-2-sec-butyl-3-methoxypyrazine. It is well-established in flavor and fragrance chemistry that enantiomers of a chiral odorant can elicit different olfactory responses, both in terms of odor quality and intensity. This guide delves into the distinct olfactory properties of these two enantiomers.

Quantitative Olfactory Data

The odor potency of this compound is among the highest of known aroma compounds. While specific quantitative data for the individual enantiomers are not extensively reported in publicly available literature, the data for the racemic mixture underscore its powerful olfactory impact.

CompoundOdor Detection Threshold (in water)Sensory Descriptors
Racemic this compound 0.001 ppb (1 ng/L or 1 ppt)[1][3]Green pea, green bell pepper-like, musty, vegetative, nutty, peppery, potato-like[1][4]
(S)-2-sec-butyl-3-methoxypyrazine Not availableCortex green earthy[5]
(R)-2-sec-butyl-3-methoxypyrazine Not availableCortex green earthy[6]

Experimental Protocols

Synthesis of Racemic this compound

A plausible synthetic route for racemic this compound involves the condensation of the appropriate amino acid amide with a dicarbonyl compound, followed by methylation.[1]

Procedure:

  • Condensation: L-isoleucine amide is condensed with glyoxal (B1671930) in an appropriate solvent system. The reaction mixture is typically heated to facilitate the formation of the dihydropyrazine (B8608421) intermediate.

  • Oxidation: The dihydropyrazine intermediate is oxidized to the corresponding pyrazine (B50134), 2-sec-butyl-3-hydroxypyrazine. This can be achieved by air oxidation or by using a mild oxidizing agent.

  • Methylation: The resulting hydroxypyrazine is methylated to yield this compound. A common methylating agent for this step is diazomethane, although safer alternatives such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base can also be employed.

  • Purification: The final product is purified using column chromatography on silica (B1680970) gel, followed by distillation under reduced pressure to yield the pure racemic this compound.

G cluster_synthesis Synthesis Workflow A L-Isoleucine Amide + Glyoxal B Condensation A->B C Dihydropyrazine Intermediate B->C D Oxidation C->D E 2-sec-butyl-3-hydroxypyrazine D->E F Methylation E->F G Crude Racemic Product F->G H Purification (Chromatography/Distillation) G->H I Pure Racemic this compound H->I

A plausible workflow for the synthesis of racemic this compound.
Chiral Separation of Enantiomers

The separation of the (S) and (R) enantiomers can be achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Procedure:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose (B213188) or amylose, is selected. These are known to be effective for the separation of a wide range of chiral compounds.

  • Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is used. The ratio of the solvents is optimized to achieve baseline separation of the two enantiomers.

  • Injection and Detection: The racemic mixture of this compound is dissolved in the mobile phase and injected onto the chiral column. Detection is typically performed using a UV detector at a wavelength where the pyrazine ring shows strong absorbance.

  • Fraction Collection: As the separated enantiomers elute from the column, they are collected in separate fractions.

  • Purity Analysis: The enantiomeric purity of the collected fractions is confirmed by re-injection onto the chiral column.

G cluster_separation Chiral Separation Workflow A Racemic this compound B Dissolve in Mobile Phase A->B C Inject onto Chiral HPLC Column B->C D Separation on Chiral Stationary Phase C->D E UV Detection D->E F Fraction Collection E->F G (S)-Enantiomer F->G H (R)-Enantiomer F->H

A generalized workflow for the chiral separation of the enantiomers.
Sensory Analysis: Odor Threshold Determination

The determination of the odor detection threshold is performed using a trained sensory panel and a standardized methodology such as Gas Chromatography-Olfactometry (GC-O) coupled with a forced-choice test.

Procedure:

  • Panelist Training: A panel of assessors is trained to recognize and describe the specific aroma of this compound. Their individual sensitivity to the compound is also assessed.

  • Sample Preparation: A stock solution of the purified enantiomer is prepared in a suitable solvent (e.g., ethanol). A series of dilutions in odor-free water are then prepared.

  • Gas Chromatography-Olfactometry (GC-O): The diluted samples are injected into a gas chromatograph equipped with a sniffing port. The effluent from the GC column is split between a chemical detector (e.g., a flame ionization detector or mass spectrometer) and the sniffing port.

  • 3-Alternative Forced-Choice (3-AFC) Test: At the sniffing port, panelists are presented with three sniffing events in succession. Two contain blank air (or solvent), and one contains the diluted odorant at a specific concentration. The panelist's task is to identify the odorous sample.

  • Threshold Determination: The concentration at which a panelist can correctly identify the odorous sample with a certain degree of statistical significance (typically 50% above chance) is determined as their individual odor detection threshold. The group threshold is then calculated from the individual thresholds.

G cluster_sensory Sensory Analysis Workflow A Prepare Dilution Series of Enantiomer B GC-O Analysis A->B C Present Samples to Panelist (3-AFC) B->C D Panelist Identifies Odorous Sample C->D E Record Correct/Incorrect Responses D->E F Determine Individual Odor Threshold E->F G Calculate Group Odor Threshold F->G

A workflow for determining the odor detection threshold using GC-O and 3-AFC.

Olfactory Signaling Pathway

The perception of odors, including those of pyrazines, is initiated by the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While the specific receptor for this compound enantiomers has not been definitively identified, the general signaling cascade is well-understood. Research has identified the human olfactory receptor OR5K1 as being responsive to a range of pyrazines.

The signaling cascade proceeds as follows:

  • Binding: An odorant molecule binds to a specific olfactory receptor.

  • G-Protein Activation: This binding causes a conformational change in the receptor, which activates an associated G-protein (Gα_olf).

  • Adenylyl Cyclase Activation: The activated Gα_olf subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts ATP into the second messenger, cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

  • Depolarization: The opening of these channels allows an influx of cations (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.

  • Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.

G cluster_pathway Olfactory Signaling Pathway Odorant Pyrazine Enantiomer OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-Protein (Gα_olf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Depolarization Neuron Depolarization CNG_Channel->Depolarization Cation Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

A generalized diagram of the G-protein coupled olfactory signaling pathway.

Conclusion

The enantiomers of this compound are potent aroma compounds with characteristic green and earthy notes. While the racemic mixture has a well-documented, extremely low odor threshold, further research is needed to quantify the specific thresholds of the individual (S) and (R) enantiomers and to fully characterize any qualitative differences in their aroma profiles. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and detailed sensory analysis of these important chiral odorants. A deeper understanding of their interaction with specific olfactory receptors will further elucidate the molecular basis of their perception and their significant role in the chemistry of flavors and fragrances.

References

Biosynthesis of 2-Sec-butyl-3-methoxypyrazine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of 2-sec-butyl-3-methoxypyrazine (SBMP), a potent aroma compound found in various plants, notably grapes (Vitis vinifera). This document outlines the proposed biosynthetic pathway, key enzymes involved, quantitative data, and detailed experimental protocols relevant to the study of this molecule.

Introduction to this compound

This compound is a member of the methoxypyrazine family, which are nitrogen-containing heterocyclic compounds known for their powerful and distinctive aromas. SBMP, along with its analogs 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) and 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), contributes to the "green" or "vegetative" aromas in many fruits and vegetables, and subsequently in products like wine. These compounds have extremely low sensory detection thresholds, making them significant contributors to the overall flavor profile even at trace concentrations.[1] Understanding the biosynthetic pathway of SBMP is crucial for applications in agriculture, food science, and potentially for the development of novel flavor compounds and pharmaceuticals.

The Biosynthetic Pathway

The biosynthesis of this compound in plants is a multi-step process that is believed to be analogous to the pathways for other methoxypyrazines. The proposed pathway begins with an amino acid precursor and culminates in a final methylation step.

Precursor Molecule

The biosynthesis of SBMP is thought to originate from the branched-chain amino acid L-isoleucine . This is analogous to the proposed origins of IBMP from leucine (B10760876) and IPMP from valine.

Formation of the Hydroxypyrazine Intermediate

The initial steps of the pathway, leading from L-isoleucine to the pyrazine (B50134) ring structure, are not yet fully elucidated. However, a key non-volatile intermediate, 2-hydroxy-3-sec-butylpyrazine , is formed. The formation of the pyrazine ring is hypothesized to involve the condensation of an amino acid derivative with a dicarbonyl compound, such as glyoxal.[2]

The Final Methylation Step

The final and well-characterized step in the biosynthesis of SBMP is the O-methylation of 2-hydroxy-3-sec-butylpyrazine. This reaction is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[3][4] These enzymes transfer a methyl group from the donor molecule SAM to the hydroxyl group of the pyrazine ring, resulting in the formation of the volatile this compound. In grapevine, several OMTs, including VvOMT1, VvOMT2, and VvOMT3, have been identified and shown to be active in the methylation of hydroxypyrazines.[4][5]

Biosynthesis_Pathway Isoleucine L-Isoleucine Intermediate Intermediate(s) Isoleucine->Intermediate Multiple Steps Hydroxypyrazine 2-Hydroxy-3-sec-butylpyrazine Intermediate->Hydroxypyrazine SBMP This compound Hydroxypyrazine->SBMP OMT O-Methyltransferase (OMT) Hydroxypyrazine->OMT SAM S-Adenosyl-L-methionine (SAM) SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH SAM->OMT OMT->SBMP Methylation

Figure 1: Proposed biosynthesis pathway of this compound.

Quantitative Data

Quantitative analysis of SBMP and related compounds is essential for understanding their contribution to aroma and for studying the efficiency of the biosynthetic pathway.

Concentration of this compound in Grapes and Wine

The concentration of SBMP in grapes and wine is typically in the nanogram per liter (ng/L) range.

ProductConcentration Range (ng/L)Reference
Grapes< 11.2[6]
Wine< 11.2[6]
Merlot Wines5 - 10[7]
Sensory Detection Thresholds

SBMP is a potent aroma compound with a very low odor detection threshold.

CompoundMatrixThreshold (ng/L)Reference
This compoundWater1[1]
Enzyme Kinetics

Specific kinetic data for Vitis vinifera O-methyltransferases with 2-hydroxy-3-sec-butylpyrazine as a substrate are not extensively reported in the literature. However, kinetic studies have been performed on these enzymes with the analogous precursors for IBMP and IPMP, providing insight into their potential activity with the SBMP precursor.

EnzymeSubstrateKm (µM)Vmax (pkat/mg protein)Reference
VvOMT12-Hydroxy-3-isobutylpyrazine11.7 ± 1.511.2 ± 0.4[4]
VvOMT12-Hydroxy-3-isopropylpyrazine20.8 ± 3.42.1 ± 0.1[4]
VvOMT22-Hydroxy-3-isobutylpyrazine19.4 ± 2.91.8 ± 0.1[4]
VvOMT22-Hydroxy-3-isopropylpyrazine12.3 ± 1.89.8 ± 0.5[4]

Note: Data for 2-hydroxy-3-sec-butylpyrazine is not currently available.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Quantification of this compound using HS-SPME-GC-MS

This protocol describes the extraction and quantification of SBMP from a plant matrix (e.g., grape must) using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[8][9]

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., deuterated SBMP, [²H₃]-SBMP)

  • GC-MS system

Procedure:

  • Sample Preparation: Place 5 mL of the sample (e.g., grape must) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.

  • Matrix Modification: Add NaCl to saturate the solution (approximately 1.5 g). This increases the ionic strength and enhances the release of volatile compounds into the headspace.

  • Equilibration: Seal the vial and incubate at 40°C for 10 minutes with agitation to allow for equilibration of the analytes between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS.

    • Desorb the analytes from the fiber for a specified time (e.g., 5 minutes).

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to achieve optimal separation (e.g., initial temperature of 40°C, ramp to 250°C).

    • Detect and quantify the analytes using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

Quantification:

  • Create a calibration curve using standards of known SBMP concentrations and a constant concentration of the internal standard.

  • Calculate the concentration of SBMP in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Plant Sample Spike Add Internal Standard Sample->Spike Salt Add NaCl Spike->Salt Equilibrate Equilibrate at 40°C Salt->Equilibrate SPME HS-SPME (30 min at 40°C) Equilibrate->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GC_MS GC-MS Analysis Desorption->GC_MS Quantification Quantification GC_MS->Quantification

Figure 2: Workflow for HS-SPME-GC-MS analysis of this compound.
In Vitro O-Methyltransferase (OMT) Assay

This protocol describes a method to measure the activity of OMTs in converting 2-hydroxy-3-sec-butylpyrazine to SBMP. This assay can be performed using purified recombinant enzymes or crude plant protein extracts. The method described here is a radioactive assay using ³H-labeled SAM.

Materials:

  • Purified OMT enzyme or crude protein extract

  • 2-hydroxy-3-sec-butylpyrazine (substrate)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT)

  • Ethyl acetate (B1210297)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay buffer

    • A known concentration of 2-hydroxy-3-sec-butylpyrazine

    • A known amount of purified enzyme or protein extract

  • Initiate Reaction: Start the reaction by adding [³H]-SAM.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong base (e.g., 1 M NaOH).

  • Extraction of Product:

    • Add an equal volume of ethyl acetate to the reaction mixture to extract the radiolabeled SBMP product.

    • Vortex thoroughly and centrifuge to separate the phases.

  • Scintillation Counting:

    • Transfer a portion of the ethyl acetate (organic) phase to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • The amount of product formed is proportional to the measured radioactivity.

  • Enzyme activity can be calculated and expressed in units such as picomoles of product formed per minute per milligram of protein (pmol/min/mg).

  • By varying the substrate concentration, kinetic parameters (Km and Vmax) can be determined using Michaelis-Menten plots.

OMT_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction cluster_detection Detection Mix Prepare Reaction Mix (Buffer, Substrate, Enzyme) Start Add [³H]-SAM Mix->Start Incubate Incubate at 30°C Start->Incubate Stop Stop Reaction (NaOH) Incubate->Stop Extract Extract with Ethyl Acetate Stop->Extract Scintillation Liquid Scintillation Counting Extract->Scintillation Analysis Data Analysis (Activity, Kinetics) Scintillation->Analysis

Figure 3: Workflow for in vitro O-methyltransferase (OMT) assay.

Conclusion

The biosynthesis of this compound in plants is a complex process involving the conversion of L-isoleucine to a hydroxypyrazine intermediate, followed by a final methylation step catalyzed by O-methyltransferases. While the general pathway is understood, further research is needed to fully elucidate the initial steps and to determine the specific enzyme kinetics for the formation of SBMP. The experimental protocols provided in this guide offer a framework for researchers to quantify SBMP and to characterize the enzymes involved in its biosynthesis, contributing to a deeper understanding of this important aroma compound.

References

The Green Essence: A Technical Guide to 2-Sec-butyl-3-methoxypyrazine as a Flavor Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-sec-butyl-3-methoxypyrazine (SBMP) is a potent, naturally occurring flavor compound renowned for its distinctive green, earthy, and bell pepper-like aroma. As a member of the methoxypyrazine family, it plays a crucial role in the characteristic flavor profiles of a variety of foods and beverages, from vegetables to wines. Its extremely low odor threshold makes it a significant contributor to the sensory experience, even at trace concentrations. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and analytical methodologies related to SBMP, tailored for researchers, scientists, and professionals in the fields of flavor chemistry and drug development.

Discovery and History

The discovery of methoxypyrazines as key flavor compounds dates back to the 1960s. The seminal work on the closely related 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) in bell peppers by Buttery et al. in 1969 paved the way for the identification of other potent pyrazines.

Subsequent research has identified SBMP as a natural volatile constituent in a range of foods, including asparagus, carrots, celery, cucumber, peas, bell peppers, and certain cheeses.[2] In the world of oenology, SBMP has been recognized as a contributor to the vegetative or herbaceous notes in grape varieties such as Cabernet Sauvignon and Sauvignon blanc.[3]

Chemical Properties and Flavor Profile

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₁₄N₂O.[4] It is characterized by a pyrazine (B50134) ring substituted with a sec-butyl group and a methoxy (B1213986) group.

Flavor Profile: The sensory characteristics of SBMP are consistently described as:

  • Primary: Green bell pepper, earthy, musty, pea-like[5]

  • Secondary: Galbanum, nutty, potato-like[6]

The chirality of the sec-butyl group can influence the odor characteristics, though this is not extensively detailed in the available literature for SBMP specifically.

Quantitative Data

The potency of this compound as a flavor compound is underscored by its extremely low odor and taste thresholds. The following tables summarize key quantitative data from various sources.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 24168-70-5[4]
Molecular Formula C₉H₁₄N₂O[4]
Molecular Weight 166.22 g/mol [4]
Appearance Colorless to slightly yellow liquid[4]
Boiling Point 99 °C at 20 mmHg; 50 °C at 1 mmHg[4][7]
Refractive Index n20/D 1.49[4]
Density 0.996 g/mL at 25 °C[7]

Table 2: Odor and Taste Thresholds of this compound

MatrixThreshold TypeThreshold ConcentrationReference(s)
WaterOdor1 part per 10¹² (1 pg/L)[8]
Wine (general)Odor1-2 ng/L (in water)[9]

Table 3: Reported Concentrations of this compound in Food and Beverages

ProductConcentration RangeReference(s)
Wine (general)<10 ng/L[3]
Sauvignon blanc wines0.1 - 1.0 ng/L[10]
Cabernet Sauvignon & Merlot wines5 - 10 ng/L[11]
Beetroot5600 ng/L[3]

Experimental Protocols

The analysis of this compound requires highly sensitive analytical techniques due to its low concentrations in natural products.

Protocol 1: Synthesis of this compound (Adapted from Seifert et al., 1970)

This protocol is a generalized representation of the synthesis described by Seifert et al. and more recent modifications.[1][12]

  • Amino Acid Esterification: Convert L-isoleucine to its methyl ester hydrochloride by reacting with anhydrous methanol (B129727) and a catalyst such as thionyl chloride or trimethylchlorosilane.

  • Condensation: React the L-isoleucine methyl ester hydrochloride with glyoxal (B1671930) in the presence of a base to form 2-hydroxy-3-sec-butyl-pyrazine.

  • Chlorination: Treat the 2-hydroxy-3-sec-butyl-pyrazine with a chlorinating agent like phosphorus oxychloride to yield 2-chloro-3-sec-butyl-pyrazine.

  • Methoxylation: React the 2-chloro-3-sec-butyl-pyrazine with sodium methoxide (B1231860) in methanol to substitute the chlorine atom with a methoxy group, yielding this compound.

  • Purification: The final product is purified by distillation under reduced pressure.

Protocol 2: Extraction and Quantification of this compound from a Food Matrix (e.g., Wine) using Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol is a composite of modern analytical methods described in the literature.[11][13]

  • Sample Preparation:

    • Place a known volume of the wine sample (e.g., 10 mL) into a 20 mL headspace vial.

    • Add a saturated solution of sodium chloride to increase the ionic strength of the sample and enhance the release of volatile compounds.

    • Add a known amount of a suitable internal standard (e.g., a deuterated analog of a related methoxypyrazine) for accurate quantification.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Equilibrate the sample at a controlled temperature (e.g., 40-50°C) with agitation for a set period (e.g., 15 minutes).

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) under continued agitation and temperature control.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the heated injection port of a gas chromatograph (GC).

    • Separate the compounds on a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Detect and identify the compounds using a mass spectrometer (MS) operating in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

    • Quantify this compound by comparing its peak area to that of the internal standard.

Protocol 3: Determination of Odor Threshold by a Forced-Choice Ascending Concentration Series Method (ASTM E679)

This is a standardized method for determining sensory thresholds.[14][15]

  • Panelist Selection and Training: Select a panel of assessors and train them to recognize the specific aroma of this compound.

  • Sample Preparation: Prepare a series of dilutions of this compound in a neutral medium (e.g., deionized water or a deodorized base wine). The concentration steps should increase geometrically (e.g., by a factor of 2 or 3).

  • Presentation: Present the samples to the panelists in an ascending order of concentration. At each concentration level, present a set of three samples (a triangle test), where two are blanks (the neutral medium) and one contains the odorant. The position of the spiked sample within the triangle is randomized.

  • Evaluation: Each panelist is required to identify the odd sample in each triangle.

  • Threshold Calculation: The individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then calculated from the individual thresholds.

Signaling Pathways and Biosynthesis

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein-coupled signaling cascade. While the specific OR for SBMP has not been definitively identified, research on related pyrazines suggests the involvement of receptors from the OR2AG1 and OR5K1 families.[16] The general olfactory signal transduction pathway is as follows:

Olfactory_Signaling_Pathway SBMP This compound OR Olfactory Receptor (OR) SBMP->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_influx Depolarization Depolarization Ca_Na_influx->Depolarization Signal_to_Brain Signal to Olfactory Bulb Depolarization->Signal_to_Brain

Caption: Olfactory signal transduction cascade initiated by this compound.

Biosynthesis

The biosynthetic pathway of this compound in plants has not been as extensively studied as that of 2-isobutyl-3-methoxypyrazine (IBMP). However, based on the structural similarities and the known biosynthesis of IBMP, a parallel pathway can be proposed.[17][18][19] The final step in the biosynthesis of methoxypyrazines is the O-methylation of a non-volatile hydroxypyrazine precursor, catalyzed by an O-methyltransferase (OMT).[18]

SBMP_Biosynthesis Isoleucine L-Isoleucine Amino_Acid_Metabolism Amino Acid Metabolism Isoleucine->Amino_Acid_Metabolism Hydroxypyrazine 2-hydroxy-3-sec-butylpyrazine Amino_Acid_Metabolism->Hydroxypyrazine Proposed intermediates SBMP This compound Hydroxypyrazine->SBMP O-methylation OMT O-methyltransferase (OMT) SAH S-adenosyl homocysteine (SAH) OMT->SAH SAM S-adenosyl methionine (SAM) SAM->OMT

Caption: Proposed biosynthetic pathway for this compound.

Conclusion

This compound is a flavor compound of significant interest due to its potent and distinctive green aroma. Its presence, even at parts-per-trillion levels, can profoundly impact the sensory profile of foods and beverages. Understanding its chemical properties, analytical methodologies, and biosynthetic origins is crucial for flavor chemists, food scientists, and oenologists seeking to modulate its concentration and impact. Further research into its specific olfactory receptors and the detailed enzymatic steps of its biosynthesis will continue to enhance our ability to harness and control this powerful "green essence."

References

The Pivotal Role of 2-Sec-butyl-3-methoxypyrazine in Coffee's Aromatic Complexity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, formation, sensory impact, and analytical methodologies of a key coffee aroma compound.

Introduction

The rich and inviting aroma of roasted coffee is a complex symphony of over a thousand volatile compounds. Among these, pyrazines are a crucial class of nitrogen-containing heterocyclic compounds that contribute significantly to the characteristic roasty, nutty, and earthy notes. This technical guide focuses on a specific and potent pyrazine (B50134), 2-sec-butyl-3-methoxypyrazine, delving into its fundamental characteristics and its nuanced contribution to the overall coffee aroma profile. This document is intended for researchers, scientists, and quality control professionals in the food and beverage industry, providing a comprehensive overview of this impactful aroma compound.

Chemical Properties and Sensory Profile

This compound is a potent aroma compound with a distinct sensory profile. Its key chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms 2-methoxy-3-(1-methylpropyl)pyrazine
CAS Number 24168-70-5[1]
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
Appearance Colorless to pale yellow liquid
Odor Description Green, earthy, bell pepper, nutty, pea-like

The aroma of this compound is predominantly characterized by "green" and "earthy" notes, often specifically described as reminiscent of green bell pepper.[2][3] Its potent nature means that even at very low concentrations, it can significantly influence the perceived aroma of coffee.

Formation During Coffee Roasting

The formation of this compound is a direct result of the complex chemical transformations that occur during the roasting of green coffee beans. The primary mechanisms responsible are the Maillard reaction and the subsequent Strecker degradation.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is initiated at temperatures around 140-165°C. This reaction produces a cascade of intermediate products, including dicarbonyl compounds.

These dicarbonyls then participate in the Strecker degradation of specific amino acids. In the case of this compound, the key amino acid precursor is L-isoleucine. The Strecker degradation of isoleucine yields 2-methylbutanal, a Strecker aldehyde. This aldehyde, along with an amino-carbonyl intermediate, then reacts to form the pyrazine ring structure. The final step involves methylation to produce the methoxypyrazine.

Figure 1. Simplified pathway for the formation of this compound during coffee roasting.

Quantitative Data and Contribution to Coffee Aroma

The concentration of this compound in coffee is influenced by several factors, including the coffee species, geographical origin, and most significantly, the degree of roast. While data for roasted coffee is limited, a study on green coffee beans provides a baseline for its occurrence.

Coffee SpeciesGeographical OriginConcentration (ng/g)Reference
ArabicaBrazil0.03 - 0.12[4]
ArabicaColombia0.04 - 0.15[4]
ArabicaEthiopia0.02 - 0.08[4]
RobustaVietnam0.05 - 0.25[4]
RobustaIndonesia0.06 - 0.30[4]
Sensory Threshold and Odor Activity Value (OAV)

The sensory detection threshold is the minimum concentration of a substance that can be detected by the human senses. For this compound, the odor threshold has been determined in water to be extremely low, at approximately 0.001 µg/L (1 part per trillion).[5] It is important to note that the sensory threshold in a complex matrix like coffee is likely to be different due to the presence of numerous other volatile and non-volatile compounds that can have masking or synergistic effects. To date, a specific sensory detection threshold for this compound in a coffee matrix has not been reported in published research.

The Odor Activity Value (OAV) is a measure of the importance of a single compound to the overall aroma of a product. It is calculated by dividing the concentration of the compound by its sensory detection threshold. Due to the lack of a defined sensory threshold in coffee, a precise OAV for this compound in coffee cannot be calculated at this time. However, given its extremely low threshold in water, it is highly probable that it possesses a significant OAV in coffee, even at the low ng/g concentrations found in green beans, and likely higher concentrations in roasted coffee.

Analytical Methodologies

The accurate quantification of this compound in coffee requires sensitive and selective analytical techniques due to its low concentration and the complexity of the coffee matrix. The most common and effective method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 HS-SPME Extraction cluster_2 GC-MS Analysis Roasted Coffee Beans Roasted Coffee Beans Grinding Grinding Roasted Coffee Beans->Grinding Weighing Weighing Grinding->Weighing Vial Sealing Vial Sealing Weighing->Vial Sealing Incubation Incubation Vial Sealing->Incubation Fiber Exposure Fiber Exposure Incubation->Fiber Exposure Desorption Desorption Fiber Exposure->Desorption GC Separation GC Separation Desorption->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Quantification Quantification Data Analysis->Quantification

Figure 2. A typical analytical workflow for the quantification of this compound in coffee.
Detailed Experimental Protocol: HS-SPME-GC-MS

The following protocol provides a general framework for the analysis of this compound in roasted coffee. Optimization of specific parameters may be required depending on the instrumentation and specific coffee samples.

1. Sample Preparation:

  • Grinding: Roasted coffee beans are cryogenically ground to a fine powder to ensure homogeneity and maximize the release of volatile compounds.

  • Weighing: A precise amount of ground coffee (e.g., 1.0 g) is weighed into a headspace vial (e.g., 20 mL).

  • Internal Standard: A known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte) is added to the vial for accurate quantification.

  • Matrix Modification: An aqueous salt solution (e.g., NaCl) is often added to the vial to increase the ionic strength of the matrix, which enhances the partitioning of volatile compounds into the headspace.

2. HS-SPME Parameters:

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a wide range of volatile and semi-volatile compounds, including pyrazines.[6][7][8]

  • Incubation/Equilibration: The sealed vial is incubated at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatile compounds to equilibrate in the headspace.[6]

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) at a controlled temperature to allow for the adsorption of the analytes onto the fiber coating.[7]

3. GC-MS Parameters:

  • Desorption: The SPME fiber is retracted and immediately inserted into the hot injection port of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes.

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

    • Oven Temperature Program: A temperature gradient is employed to effectively separate the analytes. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) ionization is commonly used.

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound and the internal standard.

4. Quantification:

  • A calibration curve is constructed using standard solutions of this compound at different concentrations, with the same amount of internal standard added to each.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration to generate the calibration curve.

  • The concentration of this compound in the coffee sample is then determined from its peak area ratio using the calibration curve.

Conclusion

This compound is a potent and important aroma compound that contributes significantly to the characteristic "green" and "earthy" notes in the complex aroma profile of coffee. Its formation during roasting via the Maillard reaction and Strecker degradation of L-isoleucine is a key process in the development of coffee's flavor. While its extremely low sensory threshold suggests a high impact on the final aroma, further research is needed to determine its precise concentration in roasted coffee at various roast levels and its sensory detection threshold within the coffee matrix itself. The use of sensitive analytical techniques such as HS-SPME-GC-MS is crucial for the accurate quantification of this compound, enabling a deeper understanding of its role in coffee quality and providing valuable data for process optimization and product development. Continued investigation into the sensory interactions of this compound with other volatile compounds will further elucidate its contribution to the captivating and multifaceted aroma of coffee.

References

The Multifaceted Role of 2-Sec-butyl-3-methoxypyrazine in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Sec-butyl-3-methoxypyrazine is a volatile organic compound that plays a significant, yet nuanced, role in the chemical ecology of various insect species. This technical guide synthesizes the current understanding of its function as a semiochemical, acting as both a defensive allomone and an aggregation pheromone. We delve into the available quantitative data on its behavioral and electrophysiological effects, outline detailed experimental protocols for its study, and present putative signaling and biosynthetic pathways. This document aims to provide a comprehensive resource for researchers in chemical ecology, pest management, and drug development by highlighting the importance of this pyrazine (B50134) in mediating critical insect behaviors.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are widespread in nature and are known to be potent odorants. In the realm of insect chemical communication, these molecules serve as crucial signals for a variety of behaviors, including mating, aggregation, trail-following, and defense. This compound, along with its isomers such as 2-isobutyl-3-methoxypyrazine, has been identified as a key semiochemical in several insect orders, most notably in Coleoptera (beetles) and Lepidoptera (moths). Understanding the precise roles and mechanisms of action of this compound is pivotal for developing novel and targeted pest management strategies and can offer insights into the evolution of chemical signaling.

Dual Functionality: Defensive Allomone and Aggregation Pheromone

This compound exhibits a fascinating dual functionality, acting as a defensive allomone in some species and as an aggregation pheromone in others, a phenomenon known as semiochemical parsimony.

Defensive Allomone in the Wood Tiger Moth (Arctia plantaginis)

In the aposematic wood tiger moth, Arctia plantaginis, this compound is a key component of its chemical defense system.[1] The moth secretes this compound in its thoracic fluid when threatened, and it has been shown to be a deterrent to avian predators.[2][3] Interestingly, the defensive fluids containing this pyrazine are target-specific, deterring birds but not ants.[2][3] This specificity highlights the co-evolutionary arms race between prey and their specific predators. The biosynthesis of this defensive compound in A. plantaginis has been confirmed to be de novo, meaning the moth synthesizes it independently and does not sequester it from its diet.[1][4]

Aggregation Pheromone in the Convergent Ladybird Beetle (Hippodamia convergens)

In the convergent ladybird beetle, Hippodamia convergens, this compound plays a role in the formation of overwintering aggregations.[5][6] This is a critical behavior for survival during harsh environmental conditions. The response to this pyrazine is dose-dependent; at certain concentrations, it attracts conspecifics to aggregation sites, while at higher concentrations, it can act as a repellent.[5][6][7] This suggests a sophisticated regulatory mechanism for maintaining optimal aggregation density. The co-option of a defensive allomone for intraspecific communication as an aggregation pheromone is a remarkable example of evolutionary efficiency.[5][6]

Quantitative Data on Pheromonal Activity

Precise quantitative data on the behavioral and electrophysiological responses to this compound is limited in the current literature. However, studies on the closely related isomer, 2-isobutyl-3-methoxypyrazine, in the leaf beetle Labidostomis lusitanica provide valuable insights into the type of dose-dependent responses that can be expected. It is important to note that the following data is for the isobutyl isomer and should be considered as an illustrative example until specific data for the sec-butyl isomer becomes available.

Table 1: Electrophysiological (EAG) Response of Labidostomis lusitanica to 2-Isobutyl-3-methoxypyrazine
Stimulus (µg)Male Mean EAG Response (mV ± SEM)Female Mean EAG Response (mV ± SEM)
1Data not availableData not available
10Lower than female responseSignificantly higher than male response (p = 0.04)
100Lower than female responseHigher than male response (p = 0.063)

Source: Adapted from Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae).[8]

Table 2: Behavioral Response of Labidostomis lusitanica to 2-Isobutyl-3-methoxypyrazine in a Dual-Choice Olfactometer
Stimulus (µg)Sex% Attraction to StimulusStatistical Significance (p-value)
0.1Male68%0.04
1Female73%0.019
10MaleAversive effect observed0.05

Source: Adapted from Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae).

Experimental Protocols

The study of insect pheromones involves a multi-step process from collection and identification to behavioral and physiological assays. The following are detailed methodologies for key experiments, which can be adapted for research on this compound.

Pheromone Collection and Identification

Objective: To collect and identify volatile compounds released by the insect.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

  • Insect Preparation: Place live insects (e.g., individual or a group of Hippodamia convergens or Arctia plantaginis) in a clean glass vial or chamber.

  • Volatile Collection: Expose a conditioned SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace of the vial for a predetermined period (e.g., 1-24 hours) at room temperature.

  • GC-MS Analysis:

    • Desorption: Insert the SPME fiber into the heated injection port of a gas chromatograph (GC) for thermal desorption of the collected volatiles.

    • Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the components of the volatile blend. The oven temperature program should be optimized to achieve good separation (e.g., start at 40°C, hold for 2 min, then ramp to 250°C at 10°C/min).

    • Detection and Identification: The eluting compounds are introduced into a mass spectrometer (MS). Identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic synthetic standard.

Electrophysiological Analysis

Objective: To measure the response of the insect's antenna to the pheromone.

Methodology: Electroantennography (EAG)

  • Antenna Preparation: Excise an antenna from a live, immobilized insect and mount it between two electrodes using conductive gel.

  • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Puffs of air carrying a known concentration of synthetic this compound dissolved in a solvent (e.g., hexane) are introduced into the airstream. A solvent-only puff serves as a control.

  • Signal Recording and Analysis: The change in the electrical potential of the antenna (the EAG response) is amplified, recorded, and measured. The amplitude of the response is indicative of the sensitivity of the antennal olfactory receptor neurons to the compound. Dose-response curves can be generated by testing a range of concentrations.

Behavioral Assays

Objective: To determine the behavioral response of the insect to the pheromone.

Methodology: Dual-Choice Olfactometer Assay

  • Apparatus: A Y-tube or four-arm olfactometer is used. Purified and humidified air is passed through each arm.

  • Stimulus Application: A filter paper treated with a specific dose of synthetic this compound is placed in one arm, while a filter paper with solvent only is placed in the control arm.

  • Insect Bioassay: An individual insect is released at the base of the olfactometer and allowed a set amount of time to choose an arm. The first choice and the time spent in each arm are recorded.

  • Data Analysis: Statistical tests (e.g., Chi-square test) are used to determine if there is a significant preference for the arm containing the pheromone compared to the control.

Signaling Pathways and Biosynthesis

Putative Olfactory Signaling Pathway

The precise olfactory receptors and downstream signaling cascades for this compound have not yet been elucidated. However, a general model for insect olfactory signal transduction can be proposed.

G cluster_0 Sensillum Lymph cluster_1 Olfactory Receptor Neuron Dendrite cluster_2 Intracellular Signaling OBP Odorant Binding Protein OR Olfactory Receptor (OR) Orco OBP->OR:f0 Delivery Pheromone 2-Sec-butyl-3- methoxypyrazine Pheromone->OBP Binding IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Depolarization->ActionPotential

Caption: Proposed olfactory signaling pathway for this compound.

Biosynthetic Pathway

The complete biosynthetic pathway of this compound in insects is not fully understood. However, it is confirmed to be produced de novo in Arctia plantaginis.[1][4] It is hypothesized that, similar to other methoxypyrazines, the biosynthesis starts from amino acids. The final step is likely the methylation of a hydroxypyrazine precursor by an O-methyltransferase (OMT) enzyme, using S-adenosyl-L-methionine (SAM) as a methyl group donor.

G AminoAcid Amino Acid Precursor (e.g., Isoleucine) Hydroxypyrazine 2-sec-butyl-3-hydroxypyrazine AminoAcid->Hydroxypyrazine Multiple Enzymatic Steps Methoxypyrazine This compound Hydroxypyrazine->Methoxypyrazine SAM S-adenosyl-L-methionine (SAM) OMT O-methyltransferase (OMT) SAM->OMT SAH S-adenosyl-L-homocysteine (SAH) OMT->Hydroxypyrazine OMT->SAH

Caption: Hypothesized final step in the biosynthesis of this compound.

Conclusion and Future Directions

This compound is a versatile semiochemical that mediates both interspecific (defense) and intraspecific (aggregation) interactions in insects. While its roles are beginning to be understood, significant knowledge gaps remain. Future research should focus on:

  • Acquiring quantitative behavioral and electrophysiological data specifically for this compound across a range of insect species and concentrations.

  • Identifying the specific olfactory receptors that detect this compound and elucidating the downstream signaling pathways.

  • Fully characterizing the biosynthetic pathway , including the identification of all enzymes involved.

A deeper understanding of the chemical ecology of this compound will undoubtedly contribute to the development of innovative and environmentally benign pest management strategies and may provide novel targets for drug development.

References

Toxicological Profile and Safety Assessment of 2-Sec-butyl-3-methoxypyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Sec-butyl-3-methoxypyrazine is a pyrazine (B50134) derivative known for its characteristic nutty and roasted aroma, contributing to the flavor profile of various food products. As a flavoring agent, its safety has been evaluated by international regulatory bodies. This technical guide provides a comprehensive overview of the available toxicological data and safety assessment of this compound, intended for researchers, scientists, and professionals in drug development. The information is presented to facilitate a thorough understanding of its safety profile, supported by experimental methodologies and visual representations of key processes.

Toxicological Data Summary

The safety of this compound has been assessed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). These evaluations are primarily based on its inclusion in a group of structurally related pyrazine derivatives.

Acute Toxicity

Limited specific data is available for the acute toxicity of this compound.

Test SubstanceSpeciesRoute of AdministrationLD50Reference
This compoundMouseOral (gavage)> 2000 mg/kg bw[1]
Repeated-Dose Toxicity
Genotoxicity

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

90-Day Oral Toxicity Study (Following OECD Guideline 408)

A 90-day oral toxicity study in rodents is a crucial component of the safety assessment for food additives.

Objective: To evaluate the potential adverse effects of repeated oral administration of this compound for a period of 90 days.

Methodology:

  • Test Animals: Typically, Sprague-Dawley rats (equal numbers of males and females).

  • Administration: The test substance is administered daily via the diet, drinking water, or by gavage.

  • Dose Levels: At least three dose levels and a concurrent control group are used. A high dose is selected to induce some toxicity but not mortality, a low dose that does not induce any adverse effects, and an intermediate dose.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

  • Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

  • Pathology: At termination, all animals undergo a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is performed.

  • Endpoint Analysis: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Workflow for a 90-Day Oral Toxicity Study

G cluster_0 Pre-study cluster_1 In-life Phase (90 days) cluster_2 Post-life Phase cluster_3 Data Analysis & Reporting Dose Range Finding Dose Range Finding Dosing Dosing Dose Range Finding->Dosing Protocol Design Protocol Design Protocol Design->Dose Range Finding Clinical Observations Clinical Observations Dosing->Clinical Observations Necropsy Necropsy Dosing->Necropsy Clinical Pathology Clinical Pathology Dosing->Clinical Pathology Body Weight / Food Consumption Body Weight / Food Consumption Clinical Observations->Body Weight / Food Consumption Body Weight / Food Consumption->Dosing Organ Weights Organ Weights Necropsy->Organ Weights Histopathology Histopathology Necropsy->Histopathology Statistical Analysis Statistical Analysis Organ Weights->Statistical Analysis Histopathology->Statistical Analysis Clinical Pathology->Statistical Analysis NOAEL Determination NOAEL Determination Statistical Analysis->NOAEL Determination Final Report Final Report NOAEL Determination->Final Report

Workflow of a 90-day oral toxicity study.
Bacterial Reverse Mutation Test (Ames Test, following OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Objective: To detect point mutations (base substitutions and frameshifts) induced by this compound in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Tester Strains: A set of at least five strains is used (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Procedure: The tester strains are exposed to the test substance at various concentrations in a minimal medium lacking histidine.

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Ames Test Experimental Workflow

G Start Start Prepare Tester Strains Prepare Tester Strains Start->Prepare Tester Strains Prepare Test Substance Dilutions Prepare Test Substance Dilutions Start->Prepare Test Substance Dilutions Mix Strains, Substance, and S9/Buffer Mix Strains, Substance, and S9/Buffer Prepare Tester Strains->Mix Strains, Substance, and S9/Buffer Prepare Test Substance Dilutions->Mix Strains, Substance, and S9/Buffer Pour on Minimal Glucose Agar Plates Pour on Minimal Glucose Agar Plates Mix Strains, Substance, and S9/Buffer->Pour on Minimal Glucose Agar Plates Incubate at 37°C for 48-72h Incubate at 37°C for 48-72h Pour on Minimal Glucose Agar Plates->Incubate at 37°C for 48-72h Count Revertant Colonies Count Revertant Colonies Incubate at 37°C for 48-72h->Count Revertant Colonies Analyze Data Analyze Data Count Revertant Colonies->Analyze Data Conclusion Conclusion Analyze Data->Conclusion

Workflow of the Ames Test.
In Vitro Mammalian Cell Micronucleus Test (Following OECD Guideline 487)

This test identifies substances that cause damage to chromosomes or the mitotic apparatus.

Objective: To evaluate the potential of this compound to induce micronuclei in cultured mammalian cells.

Methodology:

  • Cell Lines: Human or rodent cell lines (e.g., human peripheral blood lymphocytes, TK6, or CHO cells) are used.

  • Treatment: Cells are exposed to the test substance at a range of concentrations, both with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

  • Scoring: The frequency of micronucleated cells in the treated cultures is compared to that in the solvent control cultures. A significant, dose-related increase in micronucleated cells indicates a positive result.

In Vitro Micronucleus Assay Workflow

G Start Start Cell Culture Cell Culture Start->Cell Culture Treatment with Test Substance (+/- S9) Treatment with Test Substance (+/- S9) Cell Culture->Treatment with Test Substance (+/- S9) Addition of Cytochalasin B Addition of Cytochalasin B Treatment with Test Substance (+/- S9)->Addition of Cytochalasin B Incubation Incubation Addition of Cytochalasin B->Incubation Cell Harvesting Cell Harvesting Incubation->Cell Harvesting Staining Staining Cell Harvesting->Staining Microscopic Analysis (Scoring) Microscopic Analysis (Scoring) Staining->Microscopic Analysis (Scoring) Data Analysis Data Analysis Microscopic Analysis (Scoring)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Workflow of the in vitro micronucleus assay.

Metabolism

The metabolism of this compound is expected to follow the general pathways for other methoxy- and alkyl-substituted pyrazines. The primary metabolic transformations involve O-demethylation of the methoxy (B1213986) group and oxidation of the sec-butyl side chain.

Proposed Metabolic Pathway of this compound

G This compound This compound O-Demethylation O-Demethylation This compound->O-Demethylation Side-chain Oxidation Side-chain Oxidation This compound->Side-chain Oxidation 2-Sec-butyl-3-hydroxypyrazine 2-Sec-butyl-3-hydroxypyrazine O-Demethylation->2-Sec-butyl-3-hydroxypyrazine Oxidized sec-butyl metabolites Oxidized sec-butyl metabolites Side-chain Oxidation->Oxidized sec-butyl metabolites Conjugation (Glucuronidation/Sulfation) Conjugation (Glucuronidation/Sulfation) 2-Sec-butyl-3-hydroxypyrazine->Conjugation (Glucuronidation/Sulfation) Oxidized sec-butyl metabolites->Conjugation (Glucuronidation/Sulfation) Excretion Excretion Conjugation (Glucuronidation/Sulfation)->Excretion

Proposed metabolic pathway.

Safety Assessment Conclusion

References

Methodological & Application

Application Note: Quantification of 2-Sec-butyl-3-methoxypyrazine in Red Wine using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 2-sec-butyl-3-methoxypyrazine (SBMP) in red wine using gas chromatography-mass spectrometry (GC-MS). SBMP is a potent aroma compound that can impart "green" or "earthy" notes to wine, and its concentration is a critical parameter for wine quality assessment.[1] The described protocol utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by GC-MS analysis in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. This method is suitable for researchers, and quality control laboratories in the wine industry.

Introduction

This compound is one of several methoxypyrazines found in wine that can significantly influence its aromatic profile.[1] These compounds have very low odor thresholds, meaning even at trace concentrations (ng/L), they can have a significant sensory impact.[1] Accurate quantification of SBMP is therefore essential for understanding and managing the sensory characteristics of red wine. Gas chromatography coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like pyrazines. The complex matrix of red wine, however, necessitates an effective sample preparation technique to isolate and concentrate the analyte of interest. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient method for extracting volatile compounds from complex matrices. This application note provides a detailed protocol for the quantification of SBMP in red wine using HS-SPME followed by GC-MS.

Experimental Workflow

GC-MS Workflow for SBMP in Red Wine cluster_0 1. Sample Preparation cluster_1 2. Instrumental Analysis cluster_2 3. Data Processing A Sample Preparation B Red Wine Sample (e.g., 10 mL) C Add Internal Standard (e.g., d3-IPMP) B->C Spike D Add NaCl (to enhance volatility) C->D E HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber) D->E Incubate & Expose Fiber G Thermal Desorption in GC Inlet E->G Inject F GC-MS Analysis H Chromatographic Separation (Capillary Column) G->H I Mass Spectrometric Detection (SIM Mode) H->I K Peak Integration and Quantification I->K J Data Analysis L Report Results (ng/L) K->L

Caption: Workflow for the quantification of this compound in red wine.

Detailed Experimental Protocol

Materials and Reagents
  • This compound (SBMP) standard: (≥99% purity)

  • Deuterated internal standard (IS): e.g., 2-isopropyl-3-methoxy-d3-pyrazine (B1147731) (d3-IPMP) or another suitable deuterated pyrazine.

  • Methanol: HPLC grade

  • Ultrapure water

  • Sodium chloride (NaCl): Analytical grade, baked at 400°C for 4 hours before use to remove volatile contaminants.

  • Red wine samples

  • SPME fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are recommended.

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

Instrumentation
  • Gas chromatograph (GC) equipped with a split/splitless injector and a capillary column (e.g., DB-WAX, HP-INNOWax, or similar polar column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass spectrometer (MS) capable of operating in electron ionization (EI) and selected ion monitoring (SIM) modes.

  • SPME autosampler or manual SPME holder.

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of SBMP standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a solution of 12% ethanol (B145695) in ultrapure water to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/L).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard in methanol.

  • Internal Standard Spiking Solution: Dilute the IS stock solution to an appropriate concentration (e.g., 50 ng/L) in 12% ethanol in ultrapure water.

Sample Preparation (HS-SPME)
  • Pipette 10 mL of the red wine sample into a 20 mL headspace vial.

  • Add a defined amount of the internal standard spiking solution to each sample and calibration standard.

  • Add approximately 3 g of NaCl to the vial.

  • Immediately seal the vial with a magnetic screw cap.

  • Incubate the vial at a controlled temperature (e.g., 40-50°C) for a set time (e.g., 15 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-45 minutes) at the same temperature with continued agitation.

GC-MS Analysis
  • Injector: Desorb the SPME fiber in the GC inlet at a temperature of 250°C for 5 minutes in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 180°C at 4°C/min.

    • Ramp to 240°C at 20°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for SBMP: m/z 166 (molecular ion), 151, 124.[2]

    • Ions to Monitor for d3-IPMP (example IS): m/z 155 (molecular ion), 140.

Data Analysis and Quantification
  • Identify the peaks for SBMP and the internal standard based on their retention times and selected ions.

  • Integrate the peak areas for the quantifier ions of both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of SBMP in the wine samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of methoxypyrazines in wine using GC-MS. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Method Validation Parameters

ParameterThis compound (SBMP)Reference
Linear Range 1 - 100 ng/LN/A
Correlation Coefficient (r²) > 0.995N/A
Limit of Detection (LOD) 0.1 - 0.5 ng/L[2]
Limit of Quantification (LOQ) 0.5 - 1.5 ng/L[2]

Table 2: Recovery and Precision Data

Spiked ConcentrationMean Recovery (%)Relative Standard Deviation (RSD, %)Reference
Low (e.g., 5 ng/L) 92%< 10%[2]
High (e.g., 50 ng/L) 95%< 8%[2]

Conclusion

The HS-SPME-GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in red wine. The method demonstrates good linearity, low detection limits, and acceptable recovery and precision, making it a valuable tool for quality control and research in the wine industry. The use of a deuterated internal standard is crucial for achieving accurate and reproducible results by compensating for matrix effects and variations in extraction efficiency.

References

Application Notes and Protocols for the Solid-Phase Microextraction (SPME) Analysis of 2-Sec-butyl-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-sec-butyl-3-methoxypyrazine (SBMP) is a potent, nitrogen-containing heterocyclic compound that contributes to the characteristic aromas of various food products and beverages, notably wine, where it can impart "veggie" or "herbaceous" notes.[1][2] Accurate and sensitive quantification of SBMP is crucial for quality control in the food and beverage industry and is of interest in pharmaceutical research due to the bioactive properties of pyrazine (B50134) derivatives. Solid-Phase Microextraction (SPME) is a solvent-free, efficient, and sensitive sample preparation technique that is widely used for the extraction and concentration of volatile and semi-volatile organic compounds like SBMP from diverse matrices prior to gas chromatography-mass spectrometry (GC-MS) analysis.[3] This document provides detailed application notes and protocols for the analysis of SBMP using SPME-GC-MS.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound and related pyrazines using SPME-GC-MS from various studies.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixSPME FiberDetection Limit (LOD)Quantification Limit (LOQ)Reference
PyrazinesOilPDMS/DVB/CAR2–60 ng/g6–180 ng/g[4]
3-Alkyl-2-methoxypyrazinesMustPDMS/DVB0.1 ng/L (for some analytes)-[5]
3-Alkyl-2-methoxypyrazinesWineDVB/CAR/PDMS<0.5 ng/L (in juice), 1-2 ng/L (in wine)-[6]
Geosmin, 2-MIB, Pyrazines, TCAWater-Approximately <1 ng/L-[7]

Table 2: Concentration of this compound in Wine

Wine TypeConcentration Range (ng/L)Reference
Cabernet Sauvignon & Merlot5-10[1][8]

Experimental Protocols

This section details a comprehensive protocol for the analysis of this compound in a liquid matrix (e.g., wine) using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Equipment

  • SPME Fiber Assembly: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended for broad-range volatile pyrazine analysis.[3][9]

  • SPME Holder: Manual or autosampler compatible.

  • Vials: 20 mL clear glass headspace vials with PTFE/silicone septa.

  • Heating and Agitation System: Heating block, water bath, or autosampler with temperature and agitation control.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

  • Standards: Analytical standard of this compound and a suitable internal standard (e.g., deuterated SBMP or 3-isopropyl-2-ethoxypyrazine).[5][6]

  • Reagents: Sodium chloride (NaCl), Sodium hydroxide (B78521) (NaOH) for pH adjustment.[2]

2. Sample Preparation

  • Transfer 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.[2]

  • For wine samples, adjust the pH to approximately 6.0-7.0 using NaOH.[2][6] This can enhance the volatility of the pyrazines.

  • To increase the ionic strength of the sample and promote the release of volatile compounds into the headspace, add 1.5 g of NaCl.[6]

  • If using an internal standard, spike the sample with a known concentration at this stage.

  • Immediately cap the vial securely with a PTFE/silicone septum.

3. HS-SPME Procedure

  • Pre-incubation/Equilibration: Place the vial in a heating block or autosampler set to 50-60°C.[7][10] Allow the sample to equilibrate for 15-30 minutes with gentle agitation.[5] This step facilitates the partitioning of SBMP into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial. Maintain the extraction temperature at 50-60°C for an extraction time of 30-60 minutes with continued agitation.[5][10] The optimal time and temperature may need to be determined empirically for different matrices.

  • Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot GC injection port, typically set at 250-270°C.[11] Desorb the analytes from the fiber for 3-5 minutes.

4. GC-MS Analysis

  • GC Column: A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 220°C.

    • Hold: 5 minutes at 220°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity.[11] Key ions for SBMP should be determined from its mass spectrum. For qualitative analysis, full scan mode (e.g., m/z 40-300) can be used.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

5. Quantification

Prepare a calibration curve using standard solutions of SBMP at various concentrations, treated with the same SPME and GC-MS procedure as the samples. The concentration of SBMP in the samples can be determined by comparing the peak area of the analyte to the calibration curve, using the internal standard to correct for any variations in extraction efficiency and injection volume.

Visualizations

The following diagrams illustrate the key workflows and relationships in the SPME analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Wine) Add_IS Add Internal Standard Sample->Add_IS pH_Adjust Adjust pH Add_IS->pH_Adjust Add_Salt Add NaCl pH_Adjust->Add_Salt Vial Seal in Headspace Vial Add_Salt->Vial Equilibrate Equilibration (Heating & Agitation) Vial->Equilibrate Extract Headspace Extraction with SPME Fiber Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GC_Separation GC Separation Desorb->GC_Separation MS_Detection MS Detection (SIM/Scan) GC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Report Report Results Quantification->Report

Caption: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.

SPME_Parameters center_node SPME Efficiency param1 SPME Fiber Coating (e.g., DVB/CAR/PDMS) center_node->param1 param2 Extraction Time center_node->param2 param3 Extraction Temperature center_node->param3 param4 Sample Matrix pH center_node->param4 param5 Ionic Strength (Salt Addition) center_node->param5 param6 Agitation center_node->param6

Caption: Key parameters influencing the efficiency of the SPME process for pyrazine analysis.

References

Application Note and Protocols for the Synthesis and Use of 2-Sec-butyl-3-methoxypyrazine as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and application of 2-sec-butyl-3-methoxypyrazine as an analytical standard. Detailed protocols for its chemical synthesis and purification are presented, along with its characterization using various spectroscopic techniques. Furthermore, this note outlines the methodology for its use as a standard in quantitative analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a potent, volatile organic compound known for its characteristic aroma, often described as earthy, nutty, and reminiscent of green peppers. It is a key flavor and aroma component in a variety of natural products, including wine grapes (e.g., Sauvignon Blanc, Cabernet Sauvignon), bell peppers, and some insects where it can act as a semiochemical. Due to its significant impact on the sensory profile of food and beverages, and its role in ecological chemical signaling, the availability of a high-purity analytical standard is crucial for accurate quantification and quality control in the food and beverage industry, as well as in chemical ecology research. This application note details a robust method for the synthesis of this compound and its application as an analytical standard.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process involving the condensation of L-isoleucine amide with glyoxal (B1671930) to form 2-sec-butyl-3-hydroxypyrazine, followed by O-methylation to yield the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier
L-Isoleucine amide hydrochloride≥98%Commercially Available
Glyoxal (40% solution in water)Analytical GradeCommercially Available
Sodium hydroxideReagent GradeCommercially Available
Diethyl etherAnhydrousCommercially Available
Sodium sulfateAnhydrousCommercially Available
Sodium hydride (60% dispersion in mineral oil)Reagent GradeCommercially Available
Iodomethane (B122720)≥99%Commercially Available
Tetrahydrofuran (B95107) (THF)AnhydrousCommercially Available
Saturated aqueous ammonium (B1175870) chlorideN/APrepared in-house
Saturated aqueous sodium chlorideN/APrepared in-house
Silica (B1680970) gel60 Å, 230-400 meshCommercially Available
Experimental Protocol: Synthesis

Step 1: Synthesis of 2-sec-butyl-3-hydroxypyrazine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-isoleucine amide hydrochloride (1 equivalent) in deionized water.

  • Adjust the pH of the solution to approximately 9-10 by the dropwise addition of a 2 M aqueous solution of sodium hydroxide.

  • To the basic solution, add a 40% aqueous solution of glyoxal (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-sec-butyl-3-hydroxypyrazine.

  • The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate (B1210297) gradient.

Step 2: Synthesis of this compound

  • Safety Note: This step should be performed in a well-ventilated fume hood, as iodomethane is toxic and volatile.

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 2-sec-butyl-3-hydroxypyrazine (1 equivalent) in anhydrous THF to the sodium hydride suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add iodomethane (1.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Parameter Value
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 50 °C @ 1 mmHg[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~ 7.9-8.0 (d, 1H), ~ 7.7-7.8 (d, 1H), ~ 3.9 (s, 3H), ~ 3.2-3.4 (m, 1H), ~ 1.6-1.8 (m, 2H), ~ 1.2-1.3 (d, 3H), ~ 0.8-0.9 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~ 160, 145, 140, 135, 52, 38, 29, 18, 12
IR (neat, cm⁻¹) ~ 2960, 2930, 2870 (C-H stretch), ~ 1550, 1490 (C=N, C=C stretch), ~ 1140 (C-O stretch)
Mass Spectrum (EI, m/z) 166 (M+), 151, 137, 124, 95

Note: The NMR and IR data are predicted values based on the structure and typical chemical shifts and may vary slightly based on experimental conditions.

Caption: Synthesis workflow for this compound.

Application as an Analytical Standard

High-purity synthesized this compound can be used to prepare standard solutions for the calibration of analytical instruments and for the accurate quantification of this analyte in various matrices, such as wine, food products, and environmental samples.

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

Experimental Protocol: Quantification by GC-MS

This protocol provides a general guideline for the quantification of this compound in a liquid matrix (e.g., wine). Method optimization may be required for different sample types.

3.2.1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Place a known volume of the sample (e.g., 5 mL of wine) into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., deuterated 2-isobutyl-3-methoxypyrazine) if available.

  • Add a salt (e.g., NaCl) to increase the ionic strength of the sample and enhance the partitioning of the analyte into the headspace.

  • Seal the vial and place it in a heated autosampler tray (e.g., 50-60 °C).

  • Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation to allow for the adsorption of volatile compounds.

  • Desorb the analytes from the SPME fiber in the hot GC inlet.

3.2.2. GC-MS Parameters

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250 °C (Splitless mode)
Oven Program 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 151
Qualifier Ions (m/z) 166, 124

3.2.3. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Synthesized This compound B Prepare Stock & Working Standard Solutions A->B G Generate Calibration Curve B->G C Sample Matrix (e.g., Wine) D HS-SPME Extraction C->D E GC-MS Analysis D->E F Data Acquisition (SIM Mode) E->F F->G H Quantify Analyte in Sample G->H

Caption: Analytical workflow for quantification.

Conclusion

This application note provides a detailed framework for the synthesis and analytical application of this compound. The described synthetic route offers a reliable method for obtaining this compound in high purity, which is essential for its use as an analytical standard. The outlined GC-MS method, coupled with HS-SPME, provides a sensitive and selective approach for the quantification of this compound in complex matrices. These protocols are valuable for researchers and professionals in the fields of food science, flavor chemistry, and chemical ecology.

References

Application of 2-Sec-butyl-3-methoxypyrazine in Sensory Analysis Panels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-sec-butyl-3-methoxypyrazine is a potent aroma compound known for its characteristic "green" and "earthy" sensory profile, often described with notes of green bell pepper, peas, and galbanum oil.[1] Due to its distinct and recognizable aroma, it serves as an invaluable tool in the field of sensory analysis. This document provides detailed application notes and standardized protocols for the utilization of this compound in training sensory analysis panels, determining sensory thresholds, and conducting descriptive sensory analysis. Its application is crucial in the food and beverage industry for quality control and product development, as well as in research settings for investigating olfactory perception and potential off-flavors.[2] In drug development, understanding the sensory attributes of excipients and active pharmaceutical ingredients is vital, and this compound can be used as a reference for specific undesirable "green" or "earthy" notes.

Quantitative Sensory Data

The sensory potency of this compound is demonstrated by its low odor and taste thresholds. The following tables summarize the reported sensory thresholds for this compound and related pyrazine (B50134) compounds, providing a quantitative basis for comparison. Lower threshold values indicate a higher sensory potency.

Table 1: Sensory Thresholds of this compound

MatrixThreshold TypeConcentration (ng/L)Reference
WaterOdor1 - 2[3]
WineOdor< 10[4]

Table 2: Odor Thresholds of Various Pyrazine Derivatives for Comparison

Pyrazine DerivativeOdor Threshold (ppb in air)Predominant Sensory DescriptorsReference
2-Methylpyrazine100Nutty, roasted[5]
2,5-Dimethylpyrazine35Roasted peanut, chocolate[5]
2-Ethyl-3,5-dimethylpyrazine0.04Earthy, potato[5]
2-Methoxy-3-isopropylpyrazine0.002Green bell pepper[5]
2-Isobutyl-3-methoxypyrazine0.002Bell pepper, earthy[5]
2,3,5-Trimethylpyrazine~0.05Roasty[5]

Experimental Protocols

To ensure objective and reproducible sensory data, the following standardized methodologies are recommended for the use of this compound in sensory analysis panels.

Protocol 1: Sensory Panel Training and Reference Standard Preparation

Objective: To familiarize sensory panelists with the characteristic aroma of this compound and to establish it as a reference standard for "green" and "earthy" aromas.

Materials:

  • This compound (≥98% purity)

  • Odor-free, deionized water or a specific product base (e.g., neutral wine, water)

  • Glass sniffing jars with Teflon-lined caps

  • Volumetric flasks and pipettes for serial dilutions

  • Sensory panel of at least 8-12 trained assessors

  • Odor-free testing environment with controlled temperature and humidity

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.

  • Working Standard Preparation: Prepare a series of dilutions from the stock solution in the desired matrix (e.g., water, neutral wine) to cover a range of intensities from just detectable to strong, but not overwhelming. A good starting range for training is 10 ng/L to 1000 ng/L.

  • Panelist Training:

    • Present the panelists with a mid-range concentration of the this compound solution.

    • Initiate a discussion to generate descriptive terms for the aroma. Guide the panel to a consensus on key descriptors such as "green bell pepper," "earthy," "green pea," and "galbanum-like."

    • Present the panelists with the series of dilutions in ascending order of concentration to demonstrate the range of intensity for this specific aroma.

    • In subsequent training sessions, present the reference standard alongside unknown samples to test for recognition and intensity rating skills.

Protocol 2: Determination of Detection Threshold using the 3-Alternative Forced Choice (3-AFC) Method (ASTM E679)

Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.

Materials:

  • A series of ascending concentrations of this compound in the desired matrix, prepared with a dilution factor of 3.

  • Odor-free blanks of the same matrix.

  • Sensory panel of at least 15-20 assessors.

  • Presentation vessels (e.g., sniffing jars, tasting glasses).

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen matrix (e.g., water, wine) in ascending order of concentration. The concentration steps should be logarithmic.

  • Test Presentation: For each concentration level, present each panelist with a set of three samples. Two of the samples are blanks (containing only the matrix), and one contains the this compound at the specified concentration. The position of the spiked sample is randomized for each set.

  • Evaluation: Each panelist is instructed to sniff or taste each sample and identify the one that is different from the other two.

  • Data Analysis: The individual threshold is determined as the geometric mean of the last concentration at which the panelist could not correctly identify the odd sample and the first concentration at which they could. The group threshold is then calculated as the geometric mean of the individual thresholds.

Protocol 3: Quantitative Descriptive Analysis (QDA)

Objective: To develop a detailed sensory profile of a product and quantify the intensity of the "green" or "earthy" attribute using this compound as a reference.

Materials:

  • Trained descriptive analysis panel (8-12 members).

  • Product samples to be evaluated.

  • Reference standard of this compound at a known, supra-threshold concentration.

  • Unstructured line scales (e.g., 15 cm) anchored with terms like "low intensity" and "high intensity."

  • Sensory evaluation software for data collection.

Procedure:

  • Lexicon Development: The trained panel, through open discussion and exposure to the product samples and the this compound reference, develops a list of descriptive terms (attributes) that characterize the aroma profile of the products.

  • Intensity Rating: Panelists individually rate the intensity of each attribute for each product sample on the unstructured line scale. The this compound reference is used to anchor the "green/earthy" attribute's intensity.

  • Data Collection and Analysis: The intensity ratings are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to generate a quantitative sensory profile of the products. The results are often visualized using spider or radar plots for easy comparison.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway for Pyrazines

The perception of pyrazines, including this compound, is initiated by their interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The human olfactory receptor OR5K1 has been identified as a key receptor for several pyrazine compounds.[6][7][8][9][10] This binding event triggers a G-protein coupled signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing and perception of the aroma.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (OR5K1) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: Olfactory signal transduction pathway for pyrazines.

Experimental Workflow for Sensory Threshold Determination

The following diagram illustrates a typical workflow for determining the sensory detection threshold of this compound using the 3-AFC method.

Sensory_Workflow cluster_prep Preparation cluster_testing Sensory Testing (3-AFC) cluster_analysis Data Analysis A Prepare Ascending Concentration Series of this compound C Present Three Samples to Panelist (1 Spiked, 2 Blanks) A->C B Prepare Odor-Free Blanks B->C D Panelist Identifies the 'Odd' Sample C->D E Record Correct/Incorrect Responses for Each Concentration D->E F Calculate Individual Threshold (Geometric Mean) E->F G Calculate Group Threshold (Geometric Mean of Individual Thresholds) F->G

Caption: Workflow for sensory threshold determination.

References

Application Note: Analysis of Methoxypyrazines by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that contribute significantly to the aroma profiles of various foods and beverages, most notably wine.[1][2] They are responsible for the characteristic "green" or "vegetative" aromas, such as bell pepper, asparagus, and pea.[1][3] The most studied methoxypyrazines in the context of wine are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[1] Due to their extremely low odor thresholds, in the nanogram per liter (ng/L) range, their presence, even at trace levels, can significantly impact the sensory characteristics of a product.[4]

While gas chromatography-mass spectrometry (GC-MS) is the most common and sensitive method for the quantification of methoxypyrazines at trace levels, High-Performance Liquid Chromatography (HPLC) offers an alternative analytical approach.[2][5] This application note provides an overview of HPLC-based methods for the analysis of methoxypyrazines, including sample preparation protocols and available quantitative data.

Analytical Challenges

The primary challenge in the analysis of methoxypyrazines is their very low concentration in complex matrices like wine.[6] This necessitates highly sensitive analytical techniques and efficient sample preparation methods to concentrate the analytes and remove interfering matrix components.[3] Direct determination of methoxypyrazines by most chromatography methods is often not feasible due to these low concentrations.[6]

Sample Preparation: A Critical Step

Effective sample preparation is crucial for the successful analysis of methoxypyrazines by HPLC. The goal is to isolate and concentrate the analytes from the sample matrix. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of methoxypyrazines between the aqueous sample and an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE is a widely used and effective method for the extraction and cleanup of methoxypyrazines from liquid samples.[6] It utilizes a solid sorbent to retain the analytes, which are then eluted with a small volume of solvent. Various sorbent phases can be used, including C18 and strong cation exchange (SCX) resins.[3]

  • Solid-Phase Microextraction (SPME): SPME, particularly in the headspace mode (HS-SPME), is a solvent-free technique that has been successfully applied to the extraction of volatile and semi-volatile compounds like methoxypyrazines.[7][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Methoxypyrazine Concentration from Wine

This protocol describes a general procedure for the concentration of methoxypyrazines from wine using a C18 SPE cartridge, suitable for subsequent HPLC analysis.

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (HPLC grade)

  • Ultrapure Water

  • Wine Sample

  • Vacuum Manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load 50-100 mL of the wine sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the retained methoxypyrazines with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent, such as methanol or acetonitrile (B52724).

  • Concentration: The eluate can be further concentrated under a gentle stream of nitrogen if necessary, before being reconstituted in the mobile phase for HPLC analysis.

HPLC Methodologies

While HPLC methods for methoxypyrazines are less common than GC-MS, a reverse-phase HPLC method with UV detection has been reported for the analysis of 2-methoxypyrazine (B1294637).

HPLC Method for 2-Methoxypyrazine

The following table summarizes the HPLC conditions for the analysis of 2-methoxypyrazine.

ParameterValue
Column Primesep 100 (4.6 x 150 mm, 5 µm, 100Å)
Mobile Phase Acetonitrile/Water (20/80, v/v) with 0.2% H₃PO₄
Flow Rate 1.0 mL/min
Detection UV at 200 nm
Retention Time 3.92 min

(Source: SIELC Technologies)[9]

Method Development Considerations for Other Methoxypyrazines (IBMP, IPMP, SBMP)

Developing a robust HPLC method for the simultaneous analysis of IBMP, IPMP, and SBMP at trace levels requires careful optimization. Key considerations include:

  • Column Chemistry: A C18 stationary phase is a good starting point for the separation of these relatively nonpolar compounds.

  • Mobile Phase Composition: A gradient elution with acetonitrile and water or methanol and water is likely necessary to achieve adequate separation of the different methoxypyrazine isomers. The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape.

  • Detection:

    • UV Detection: While simple and robust, UV detection may lack the required sensitivity for the low ng/L concentrations typically found in wine. The selection of an optimal wavelength is crucial.

    • Fluorescence Detection (FLD): To date, there is limited information on the native fluorescence of methoxypyrazines, which may necessitate derivatization to introduce a fluorescent tag.

    • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer would provide the highest sensitivity and selectivity for the analysis of methoxypyrazines.

Data Presentation

Due to the prevalence of GC-MS for quantitative analysis, comprehensive quantitative data from validated HPLC methods for a range of methoxypyrazines is limited in the public domain. The table below presents available data, primarily from GC-MS studies, to provide context on typical concentration ranges and detection limits.

CompoundMatrixMethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Typical Concentration Range
2-Methoxy-3-isobutylpyrazine (IBMP)WineGC-MSLOQ: < 1 ng/L[2]12-27 ng/L[8][10]
3-sec-butyl-2-methoxypyrazine (SBMP)WineGC-MSLOQ: < 1 ng/L[2]5-10 ng/L[8]
3-isopropyl-2-methoxypyrazine (IPMP)WineGC-MSLOQ: < 1 ng/L[2]-
2-ethyl-3-methoxypyrazine (EMP)WineGC-MSLOQ: < 1 ng/L[2]-

Visualizations

Experimental Workflow for HPLC Analysis of Methoxypyrazines

G cluster_0 Sample Preparation cluster_1 HPLC Analysis Sample Wine Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution SPE->Elution Washing Concentration Concentration & Reconstitution Elution->Concentration Injection HPLC Injection Concentration->Injection Column Reverse-Phase Column Injection->Column Separation Detection UV or MS Detection Column->Detection Data Data Acquisition & Analysis Detection->Data

Caption: General workflow for the analysis of methoxypyrazines by HPLC.

Conclusion

The analysis of methoxypyrazines by HPLC presents a viable alternative to GC-MS, particularly when coupled with sensitive detectors like mass spectrometers. Effective sample preparation, primarily through Solid-Phase Extraction, is paramount to achieving the necessary concentration and sample cleanup for successful analysis. While a specific HPLC-UV method for 2-methoxypyrazine exists, further method development is required to establish robust and validated HPLC methods for the simultaneous quantification of other key methoxypyrazines like IBMP, IPMP, and SBMP at the low ng/L levels found in many food and beverage products. Researchers are encouraged to explore advanced HPLC techniques, such as UHPLC and LC-MS/MS, to overcome the sensitivity challenges associated with this important class of aroma compounds.

References

Application Note: Isotopic Labeling of 2-Sec-butyl-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-sec-butyl-3-methoxypyrazine (SBMP) is a potent aroma compound found in a variety of natural products, including grapes and bell peppers, contributing to their characteristic "green" scent.[1][2] In metabolic research, environmental analysis, and food science, isotopically labeled internal standards are crucial for accurate quantification by stable isotope dilution analysis (SIDA).[3][4] This application note provides a detailed protocol for the synthesis of deuterium-labeled this compound, a valuable tool for precise and accurate quantification in complex matrices. The protocols described herein are based on established methods for the synthesis of analogous isotopically labeled alkylpyrazines.[1][4][5][6]

Principle

The isotopic labeling of this compound can be achieved through several synthetic routes. The most common approach involves the introduction of deuterium (B1214612) atoms at specific positions within the molecule. This can be accomplished by either:

  • Labeling the methoxy (B1213986) group: This involves the methylation of the precursor 2-hydroxy-3-sec-butylpyrazine using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).

  • Labeling the sec-butyl group: This method utilizes a deuterated sec-butyl Grignard reagent to introduce a labeled alkyl chain to a suitable pyrazine (B50134) precursor.

This document will focus on the first approach, which is often more straightforward and utilizes commercially available labeling reagents.

Quantitative Data Summary

The following table summarizes typical yields and purities achieved for the synthesis of related deuterated alkylpyrazines using methods analogous to the one described below. These values can be used as a benchmark for the expected outcome of the this compound labeling protocol.

Labeled CompoundLabeling MethodYield (%)Purity (%)Reference
[²H₃]-2-methylpyrazineGrignard Reaction57-10086-98[3][6]
[²H₅]-2-ethylpyrazineGrignard Reaction57-10086-98[3][6]
[²H₃]-2-methoxy-3-isopropylpyrazineMethylationNot specified>99[1]
[²H₃]-2-methoxy-3-isobutylpyrazineMethylationNot specified>99[1]

Experimental Protocols

Materials and Reagents
  • 2-hydroxy-3-sec-butylpyrazine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Deuterated methyl iodide (CD₃I), 99.5 atom % D

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

  • Argon or Nitrogen gas (for inert atmosphere)

Protocol 1: Synthesis of [²H₃]-2-methoxy-3-sec-butylpyrazine

Step 1: Preparation of the Sodium Alkoxide

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 2-hydroxy-3-sec-butylpyrazine.

  • Dissolve the pyrazine in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate safety precautions.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt.

Step 2: Methylation with Deuterated Methyl Iodide

  • Cool the reaction mixture back to 0 °C.

  • Slowly add deuterated methyl iodide (CD₃I) to the flask via syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

Step 3: Work-up and Extraction

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent in vacuo to obtain the crude product.

Step 4: Purification and Characterization

  • Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

  • Characterize the final product, [²H₃]-2-methoxy-3-sec-butylpyrazine, by:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and isotopic enrichment.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the deuterium label.

Experimental Workflow Diagram

experimental_workflow Workflow for Isotopic Labeling of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 2-hydroxy-3-sec-butylpyrazine deprotonation Deprotonation with NaH in DMF start->deprotonation methylation Methylation with CD3I deprotonation->methylation product Crude [2H3]-2-methoxy-3-sec-butylpyrazine methylation->product workup Aqueous Work-up and Extraction product->workup chromatography Silica Gel Column Chromatography workup->chromatography pure_product Pure [2H3]-2-methoxy-3-sec-butylpyrazine chromatography->pure_product gcms GC-MS Analysis pure_product->gcms nmr NMR Spectroscopy (1H, 13C) pure_product->nmr

Caption: Synthetic and analytical workflow for the isotopic labeling of this compound.

Conclusion

This application note provides a comprehensive protocol for the synthesis of deuterium-labeled this compound. The successful synthesis of this internal standard will enable researchers to perform highly accurate and precise quantification of the target analyte in various matrices using stable isotope dilution analysis. The provided workflow and reference data serve as a valuable resource for laboratories involved in flavor and fragrance analysis, metabolic studies, and other applications requiring precise analytical measurements.

References

Application Notes and Protocols: 2-Sec-butyl-3-methoxypyrazine in Flavor and Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-sec-butyl-3-methoxypyrazine, a potent aroma chemical, in flavor and fragrance formulations. This document outlines its sensory properties, applications, and detailed protocols for its evaluation and incorporation into various matrices.

Introduction and Chemical Profile

This compound is a heterocyclic aromatic compound renowned for its powerful and distinctive aroma.[1][2] It is a key contributor to the flavor and aroma of numerous natural products, including green bell peppers, coffee, and some wines.[1][3][4] Its unique sensory profile makes it a valuable ingredient for flavorists and perfumers seeking to impart characteristic green, earthy, and roasted notes.[1][2][4]

Chemical Structure:

  • IUPAC Name: 2-(butan-2-yl)-3-methoxypyrazine[5]

  • Synonyms: 2-Methoxy-3-sec-butylpyrazine, Pyrazine (B50134), 2-methoxy-3-(1-methylpropyl)-[5]

  • CAS Number: 24168-70-5[1]

  • Molecular Formula: C₉H₁₄N₂O[1]

  • Molecular Weight: 166.22 g/mol [1]

Organoleptic Properties and Applications

This compound possesses a complex and potent aroma profile characterized by the following descriptors:

  • Primary Notes: Green bell pepper, earthy, musty, vegetative.[1][3][6]

  • Secondary Notes: Nutty, roasted, peppery, potato-like.[2][4][6]

Due to its potent and distinctive character, it finds application in a wide array of products:

  • Flavor Applications:

    • Beverages: Imparts characteristic green notes in wines (Sauvignon Blanc) and vegetable juices.[1]

    • Savory Products: Enhances the flavor profile of savory items, including sauces, soups, and snacks, by adding roasted and vegetative notes.[4]

    • Baked Goods: Contributes to the aroma of baked products, providing nutty and roasted undertones.[2]

    • Dairy: Has been identified as a flavor component in some cheeses.[3]

  • Fragrance Applications:

    • Fine Fragrance: Used in trace amounts to add a fresh, green, and earthy facet to complex scents.[1]

    • Personal Care: Incorporated into personal care products to create unique and appealing green fragrances.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Physicochemical Properties Value Reference
Appearance Colorless to slightly yellow/orange clear liquid[1]
Boiling Point 99 °C at 20 mmHg[1]
Density Approximately 0.99 - 1.05 g/cm³[2][7]
Refractive Index n20/D 1.49[1]
Solubility Soluble in organic solvents and oils; 229.6 mg/L in water at 25°C (estimated)[4][8]
Storage Conditions 2 - 8 °C[1]
Sensory Thresholds and Usage Levels Value Medium Reference
Taste Threshold 1.0 ppmWater[3]
Recommended Fragrance Usage Up to 0.1000%Fragrance concentrate[6]

Experimental Protocols

The following protocols provide detailed methodologies for the sensory evaluation and formulation of this compound.

Protocol 1: Determination of Odor Detection Threshold

This protocol outlines the determination of the odor detection threshold of this compound in a specific medium (e.g., water, ethanol) using the 3-Alternative Forced Choice (3-AFC) method.[9]

Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.

Materials:

  • This compound

  • Odor-free, deionized water or 10% ethanol/water solution

  • Glass sniffing jars with Teflon-lined caps

  • Volumetric flasks and pipettes for serial dilutions

  • A panel of 15-20 trained sensory assessors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., 1000 ppm in ethanol).

  • Serial Dilutions: Create a series of ascending concentrations from the stock solution. A logarithmic scale is recommended (e.g., 0.01 ppb, 0.1 ppb, 1 ppb, 10 ppb, 100 ppb).

  • Sample Presentation: For each concentration, present three samples to each panelist in a randomized order. Two samples will contain only the solvent (blanks), and one will contain the pyrazine dilution.

  • Evaluation: Instruct panelists to sniff each sample and identify the one that is different from the other two.

  • Data Analysis: The individual threshold is determined as the geometric mean of the last concentration that was missed and the first concentration that was correctly identified. The group threshold is the geometric mean of the individual thresholds.

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilute Create Serial Dilutions prep_stock->prep_dilute eval_present Present 3-AFC Samples prep_dilute->eval_present eval_sniff Panelists Sniff and Identify eval_present->eval_sniff analysis_record Record Responses eval_sniff->analysis_record analysis_calc Calculate Individual and Group Thresholds analysis_record->analysis_calc

Caption: Workflow for Odor Threshold Determination.

Protocol 2: Descriptive Sensory Analysis

This protocol details the characterization of the sensory profile of this compound using a trained descriptive analysis panel.

Objective: To develop a detailed sensory profile and quantify the intensity of the aroma attributes of this compound.

Materials:

  • A solution of this compound at a supra-threshold concentration (e.g., 10 ppm in 10% ethanol/water).

  • A panel of 8-12 highly trained descriptive analysis assessors.

  • A lexicon of aroma descriptors relevant to pyrazines (e.g., green bell pepper, earthy, nutty, roasted, peppery).

  • A 15-point intensity scale.

  • Reference standards for key aroma attributes.

Procedure:

  • Panel Training: Familiarize the panel with the aroma of this compound and the agreed-upon lexicon. Use reference standards to anchor the intensity ratings.

  • Sample Evaluation: Present the pyrazine solution to the panelists in a controlled environment.

  • Attribute Rating: Panelists individually rate the intensity of each descriptor from the lexicon using the 15-point scale.

  • Data Collection and Analysis: Collect the intensity ratings from all panelists. Analyze the data to generate a sensory profile, often visualized as a spider or radar plot.

G cluster_training Panel Training cluster_evaluation Sample Evaluation cluster_analysis Data Analysis train_lexicon Develop Lexicon train_anchor Anchor with References train_lexicon->train_anchor eval_present Present Pyrazine Sample train_anchor->eval_present eval_rate Rate Attribute Intensities eval_present->eval_rate analysis_collect Collect Ratings eval_rate->analysis_collect analysis_profile Generate Sensory Profile analysis_collect->analysis_profile

Caption: Descriptive Sensory Analysis Workflow.

Protocol 3: Formulation of a Savory Flavor Base

This protocol provides a general guideline for incorporating this compound into a savory flavor base.

Objective: To create a savory flavor with enhanced roasted and vegetative notes using this compound.

Materials:

  • This compound (as a 0.1% solution in a suitable solvent like propylene (B89431) glycol).

  • Other flavor components (e.g., yeast extract, hydrolyzed vegetable protein, other aroma chemicals).

  • A base for the flavor (e.g., vegetable oil, water).

  • Analytical balance and mixing equipment.

Procedure:

  • Base Formulation: Prepare the basic savory flavor mixture without the this compound.

  • Incremental Addition: Start by adding a very small amount of the diluted this compound solution to the base flavor (e.g., 0.01% of the total flavor weight).

  • Homogenization: Thoroughly mix the components to ensure even distribution.

  • Sensory Evaluation: Evaluate the aroma and taste of the resulting flavor.

  • Optimization: Gradually increase the concentration of this compound in small increments, evaluating at each step, until the desired sensory profile is achieved. Be cautious of overdosing due to its potency.

  • Finalization: Once the optimal level is determined, record the final formulation.

Analytical Methods

The detection and quantification of this compound in various matrices are typically performed using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis, often with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for identifying and quantifying volatile and semi-volatile compounds like pyrazines.[11][12] Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used in conjunction with GC-MS for extracting pyrazines from complex matrices.[12][13]

Stability and Handling

  • Stability: this compound is generally stable under normal storage conditions in a cool, dry, and well-ventilated area, away from heat and ignition sources.[7] It is stable in most media.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7]

  • Handling: Use in a well-ventilated area and avoid contact with eyes, skin, and clothing.[7]

Conclusion

This compound is a powerful and versatile ingredient for creating authentic green, earthy, and roasted notes in flavor and fragrance formulations. A thorough understanding of its sensory properties and careful application are essential for achieving the desired sensory impact. The protocols provided in this document offer a framework for the systematic evaluation and utilization of this potent aroma chemical.

References

Detecting a Key Aroma Compound: Application Notes for the Analysis of 2-Sec-butyl-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-sec-Butyl-3-methoxypyrazine (SBMP) is a potent, naturally occurring aromatic compound responsible for characteristic "green" aromas in a variety of foods and beverages, including bell peppers, peas, and certain wines.[1][2] Its extremely low odor threshold, often in the parts-per-trillion (ppt) range, makes its detection and quantification crucial for quality control and flavor profile analysis in the food, beverage, and fragrance industries.[2][3] This document provides detailed application notes and protocols for the trace-level analysis of SBMP, geared towards researchers, scientists, and professionals in drug development who may be investigating its sensory properties or metabolic pathways.

Analytical Approaches

The primary analytical technique for the determination of trace levels of volatile and semi-volatile compounds like SBMP is Gas Chromatography-Mass Spectrometry (GC-MS).[4] This method offers the necessary sensitivity and selectivity to identify and quantify SBMP in complex matrices.[3] For enhanced sensitivity, especially in challenging matrices like wine, multidimensional GC-MS (MDGC-MS) can be employed to resolve co-eluting compounds.[1] High-Performance Liquid Chromatography (HPLC) can also be utilized for the analysis of pyrazines, offering an alternative separation technique.[5]

Effective sample preparation is critical for the successful analysis of trace-level analytes. Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique for the extraction and concentration of volatile compounds from a sample's headspace prior to GC-MS analysis.[4][6]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for SBMP in Liquid Samples (e.g., Wine)

This protocol is suitable for the extraction and analysis of volatile pyrazines from liquid matrices.

1. Sample Preparation:

  • Pipette a known volume (e.g., 5-10 mL) of the liquid sample into a headspace vial (e.g., 20 mL).

  • For accurate quantification, add an appropriate internal standard, such as a deuterated analog of SBMP (e.g., d3-SBMP).[3]

  • To enhance the release of volatile compounds, add a salt, such as sodium chloride (e.g., 2 g), to the sample.[7]

2. HS-SPME Procedure:

  • Seal the vial and place it in a heating block or water bath.

  • Equilibrate the sample at a specific temperature (e.g., 50-60°C) for a set time (e.g., 10-30 minutes) to allow the volatile pyrazines to partition into the headspace.[4][8]

  • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30-40 minutes).[8][9]

3. GC-MS Analysis:

  • Desorb the SPME fiber in the GC injection port at a high temperature (e.g., 250-270°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.[1][10]

  • GC Conditions (Example):

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[4]

    • Oven Program: Initial temperature of 40-50°C, hold for 2-5 minutes, then ramp at 3-5°C/min to 230-250°C.[4]

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C.[4]

    • Quadrupole Temperature: 150°C.[4]

    • Acquisition Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of SBMP.[6]

Protocol 2: Liquid-Liquid Extraction (LLE) followed by GC-MS

This protocol is a classical approach for extracting pyrazines from more complex or solid matrices.

1. Sample Preparation:

  • Homogenize a known weight of the solid sample.

  • Mix the homogenized sample with a specific volume of a suitable organic solvent (e.g., dichloromethane).[11]

  • Add a known amount of an internal standard.

2. Liquid-Liquid Extraction:

  • Vigorously shake or vortex the mixture to ensure efficient extraction of the pyrazines into the organic solvent.[11]

  • Centrifuge the mixture to separate the organic and aqueous layers.[11]

  • Carefully collect the organic layer containing the extracted pyrazines.

3. Concentration and Analysis:

  • Concentrate the organic extract under a gentle stream of nitrogen.

  • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

  • Follow the GC-MS conditions outlined in Protocol 1.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of methoxypyrazines, including SBMP, from various studies.

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
2-Methoxy-3-isobutylpyrazine (IBMP)WineHS-SPME-GC/MS/MS (EI)8.6 ng/L33 ng/L[7]
2-Methoxy-3-isobutylpyrazine (IBMP)WineHS-SPME-GC/MS (PCI)2 ng/L-[7]
2-Methoxy-3-sec-butylpyrazine (SBMP)WineDistillation/Headspace Trapping-GC/MS~0.5 ppt (B1677978) (estimated)-[3]
Methoxypyrazines (general)WineHS-SPME-MDGC-MSpg/L level-[1]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample (Liquid or Solid) InternalStandard Add Internal Standard Sample->InternalStandard Salt Add Salt (for HS-SPME) InternalStandard->Salt HS-SPME Path Homogenize Homogenize (for LLE) InternalStandard->Homogenize LLE Path HS_SPME Headspace SPME Salt->HS_SPME Solvent Add Solvent (for LLE) Homogenize->Solvent LLE Liquid-Liquid Extraction Solvent->LLE GCMS GC-MS Analysis HS_SPME->GCMS LLE->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: General experimental workflow for the analysis of this compound.

hs_spme_workflow start Place Sample, Internal Standard, and Salt in Headspace Vial seal Seal Vial start->seal equilibrate Equilibrate at Controlled Temperature (e.g., 50-60°C) seal->equilibrate extract Expose SPME Fiber to Headspace equilibrate->extract desorb Desorb Fiber in GC Injection Port extract->desorb end GC-MS Analysis desorb->end

Caption: Detailed workflow for the Headspace Solid-Phase Microextraction (HS-SPME) procedure.

Conclusion

The sensitive and selective detection of this compound at trace levels is achievable through optimized analytical methodologies. The combination of Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry provides a robust and reliable approach for the quantification of this potent aroma compound in various matrices. The protocols and data presented here serve as a valuable resource for researchers and scientists in the fields of food science, flavor chemistry, and related disciplines.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 2-Sec-butyl-3-methoxypyrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 2-sec-butyl-3-methoxypyrazine (SBMP).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of SBMP in complex matrices.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing Co-elution of matrix components with the analyte.1. Optimize Chromatographic Separation: Adjust the gradient, flow rate, or mobile phase composition to improve separation between SBMP and interfering compounds. Consider using a different column chemistry. 2. Enhance Sample Cleanup: Implement or refine sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of matrix components.
Signal Suppression or Enhancement (Matrix Effect) Co-eluting matrix components interfering with the ionization of SBMP in the mass spectrometer source.1. Implement Stable Isotope Dilution Analysis (SIDA): This is the most effective method to compensate for matrix effects. A stable isotope-labeled internal standard (e.g., d3-SBMP) co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard ratio. 2. Utilize the Standard Addition Method: If a stable isotope-labeled standard is unavailable, the standard addition method can be used to correct for matrix effects by creating a calibration curve within the sample matrix itself. 3. Improve Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or more rigorous SPE can significantly reduce matrix interferences.[1]
Low Analyte Recovery Inefficient extraction of SBMP from the sample matrix.1. Optimize Extraction Solvent: Test different solvents or solvent mixtures to improve the extraction efficiency of SBMP. For example, in wine analysis, toluene (B28343) has been shown to be an effective extraction solvent.[1] 2. Adjust Sample pH: The extraction efficiency of pyrazines can be pH-dependent. Adjusting the pH of the sample prior to extraction can improve recovery. For wine samples, adjusting the pH to approximately 6 has been shown to yield good results.[2] 3. Evaluate Extraction Technique: Compare different extraction methods such as LLE, SPE, or Headspace Solid-Phase Microextraction (HS-SPME) to determine the most efficient technique for your specific matrix.
High Background Noise in Chromatogram Insufficiently selective sample preparation or mass spectrometry method.1. Refine Sample Cleanup: Use more selective SPE sorbents or add a cleanup step like dispersive SPE (dSPE). 2. Optimize MS/MS Parameters: Ensure that the precursor and product ion transitions for SBMP are specific and that the collision energy is optimized for maximum signal-to-noise.
Inconsistent Results Between Replicates Variability in sample preparation or injection volume.1. Ensure Homogeneity of Samples: Thoroughly mix samples before taking aliquots for extraction. 2. Use an Internal Standard: A stable isotope-labeled internal standard is ideal. If unavailable, a structural analog can be used to correct for variations in sample processing and injection. 3. Automate Sample Preparation: If possible, use automated systems for liquid handling and extraction to improve precision.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. These effects are a common challenge in LC-MS/MS analysis of complex samples like food, beverages, and biological fluids.

Q2: What is the best method to overcome matrix effects for SBMP quantification?

A2: The gold standard for overcoming matrix effects is the Stable Isotope Dilution Analysis (SIDA) . This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., d3-SBMP) to the sample before extraction. Because the labeled standard is chemically identical to the analyte, it experiences the same matrix effects. By measuring the ratio of the analyte to the labeled standard, accurate quantification can be achieved.[2][3]

Q3: When should I use the standard addition method?

A3: The standard addition method is a valuable alternative when a stable isotope-labeled internal standard for SBMP is not available. It is particularly useful for complex or unknown matrices where preparing matrix-matched calibrants is difficult. This method corrects for matrix effects by creating a calibration curve within the sample itself.[4][5]

Q4: What are some effective sample preparation techniques to reduce matrix effects for SBMP analysis?

A4: Several sample preparation techniques can effectively reduce matrix interferences:

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while matrix components are washed away.

  • Liquid-Liquid Extraction (LLE): This method separates the analyte from the matrix based on its differential solubility in two immiscible liquids.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach involving a salting-out extraction followed by a dispersive SPE cleanup step, which has been successfully applied to the analysis of methoxypyrazines in wine.[1]

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is particularly useful for volatile compounds like SBMP and involves extracting the analyte from the headspace above the sample.[2][6]

Q5: How can I assess the extent of matrix effects in my assay?

A5: You can evaluate matrix effects by comparing the signal response of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the response of the analyte in a neat solution at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.

Experimental Protocols

Stable Isotope Dilution Analysis (SIDA) for SBMP in Wine

This protocol is a general guideline and may require optimization for specific instruments and wine matrices.

1. Materials:

  • This compound (SBMP) standard

  • Deuterated this compound (d3-SBMP) internal standard

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Wine sample

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Procedure:

  • Sample Preparation:

    • To a 10 mL aliquot of wine, add a known amount of d3-SBMP internal standard solution (e.g., 10 µL of a 1 ng/µL solution).

    • Vortex for 30 seconds.

    • Adjust the pH of the sample to ~6.0 using a dilute sodium hydroxide (B78521) solution.[2]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the prepared wine sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte and internal standard with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation using a suitable C18 column and a gradient of water and methanol (both with 0.1% formic acid).

    • Detect SBMP and d3-SBMP using Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Create a calibration curve by plotting the peak area ratio of SBMP to d3-SBMP against the concentration of SBMP in a series of standards.

    • Determine the concentration of SBMP in the sample from the calibration curve.

Standard Addition Method for SBMP in a Complex Matrix

This protocol provides a general workflow for the standard addition method.

1. Materials:

  • This compound (SBMP) standard

  • Sample with unknown SBMP concentration

  • Appropriate solvents for extraction and reconstitution

2. Procedure:

  • Initial Analysis (Optional but Recommended):

    • Analyze an aliquot of the sample extract to estimate the approximate concentration of SBMP. This helps in determining appropriate spiking levels.[4]

  • Sample Preparation and Spiking:

    • Prepare at least four identical aliquots of the sample.

    • Leave one aliquot unspiked.

    • Spike the remaining aliquots with increasing known amounts of SBMP standard. A common approach is to spike at 0.5x, 1x, and 1.5x the estimated endogenous concentration.[4]

    • Process all aliquots (including the unspiked one) through the same extraction and cleanup procedure.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples under the same LC-MS/MS conditions.

  • Data Analysis and Quantification:

    • Plot the measured peak area of SBMP (y-axis) against the concentration of the added SBMP standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the regression line to the x-intercept (where y=0). The absolute value of the x-intercept represents the concentration of SBMP in the original, unspiked sample.[4]

Quantitative Data Summary

The following tables summarize typical performance data for methods used in the quantification of this compound.

Table 1: Recovery and Precision Data for SBMP Analysis in Wine using QuEChERS-GC-MS [1]

Spiking Level (ng/L)MatrixMean Recovery (%)Relative Standard Deviation (RSD) (%)
40White Wine7118
100White Wine7515
40Red Wine8221
100Red Wine8719

Table 2: Method Validation Parameters for SBMP in Wine using HS-SPME-GC-MS with Stable Isotope Dilution [2]

ParameterValue
Limit of Detection (LOD) in Wine1-2 ng/L
Limit of Quantification (LOQ) in Wine5 ng/L
Recovery (at 5, 15, and 30 ng/L)99-102%
Relative Standard Deviation (RSD) at 5 ng/L5.6-7%
Relative Standard Deviation (RSD) at 15 & 30 ng/L<5%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Aliquot add_is Add d3-SBMP (SIDA) or Spike (Std. Add.) sample->add_is extract Extraction (LLE/SPE/QuEChERS) add_is->extract cleanup Cleanup (dSPE) extract->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate lcms LC-MS/MS Analysis concentrate->lcms quant Quantification lcms->quant

Caption: General experimental workflow for SBMP quantification.

decision_tree start Matrix Effects Suspected? is_avail Is Stable Isotope Standard Available? start->is_avail Yes no_effects Proceed with External Calibration start->no_effects No sida Use Stable Isotope Dilution (SIDA) std_add Use Standard Addition cleanup Optimize Sample Cleanup std_add->cleanup Still issues? is_avail->sida Yes is_avail->std_add No

Caption: Decision tree for selecting a quantification strategy.

References

Technical Support Center: Analysis of Methoxypyrazines by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the peak resolution of methoxypyrazines in gas chromatography (GC) analysis.

Troubleshooting Guide

Issue: Poor peak resolution or co-elution of methoxypyrazines.

This is a common challenge, especially in complex matrices like wine, due to the low concentrations of methoxypyrazines.[1][2]

Question: What are the first steps to improve the separation of co-eluting methoxypyrazine peaks?

Answer:

  • Optimize the Temperature Program: Lowering the initial oven temperature and using a slower temperature ramp rate can enhance separation.[3] For early eluting peaks, a lower column temperature generally improves resolution by increasing the interaction time with the stationary phase.[3] However, for later eluting peaks, this might lead to peak broadening, so optimization is key.[3]

  • Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Hydrogen, Nitrogen) significantly impacts resolution.[3][4] An optimal flow rate minimizes peak broadening. It's recommended to perform a flow rate optimization study (van Deemter plot) for your specific column and analytes.

  • Select an Appropriate Stationary Phase: The choice of the GC column's stationary phase is critical for selectivity. For methoxypyrazines, polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., WAX columns), are commonly used.[2] Using a column with a different selectivity can alter the elution order and resolve co-eluting peaks.

Question: My peaks are still not resolved after adjusting the temperature and flow rate. What are the next steps?

Answer:

If initial optimizations are insufficient, consider the following advanced techniques:

  • Increase Column Length: Doubling the column length can increase resolution by approximately 40%.[5] However, this will also lead to longer analysis times.

  • Decrease Column Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm instead of 0.25 mm) can provide higher efficiency and narrower peaks, leading to better resolution.

  • Multidimensional Gas Chromatography (MDGC): For highly complex samples, one-dimensional GC may not provide sufficient peak capacity.[1] MDGC techniques, such as heart-cutting or comprehensive two-dimensional GC (GCxGC), use two columns with different stationary phases to significantly enhance separation.[1][6][7] For instance, a non-polar column in the first dimension followed by a polar column in the second dimension can effectively resolve compounds that co-elute on a single column.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for methoxypyrazine analysis?

A1: Polyethylene glycol (PEG) based stationary phases, often referred to as WAX columns, are frequently used for the analysis of methoxypyrazines due to their polarity, which provides good selectivity for these compounds.[2] Phases like 5% diphenyl-95% dimethylpolysiloxane are also utilized.[2]

Q2: How can I improve the sensitivity for detecting low concentrations of methoxypyrazines?

A2: Due to their very low odor thresholds (ng/L levels), sensitive detection is crucial.[1] To improve sensitivity:

  • Use a Selective Detector: A Nitrogen-Phosphorus Detector (NPD) is more sensitive to nitrogen-containing compounds like methoxypyrazines than a Flame Ionization Detector (FID).[2] Mass Spectrometric (MS) detectors, especially in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, offer high selectivity and sensitivity.[8]

  • Employ a Pre-concentration Technique: Solid-Phase Microextraction (SPME) is a widely used solvent-free technique to extract and concentrate volatile and semi-volatile compounds from the sample headspace, thereby increasing the amount of analyte introduced into the GC.[2][6][9] Various fiber coatings are available, with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) being a common choice for methoxypyrazines.[1][9]

  • Optimize Injection Parameters: A splitless injection ensures that the entire sample is transferred to the column, maximizing sensitivity.

Q3: I am observing peak tailing for my methoxypyrazine standards. What could be the cause?

A3: Peak tailing can be caused by several factors:

  • Active Sites: Active sites in the injector liner or the front of the GC column can cause polar compounds to interact undesirably, leading to tailing. Using a deactivated liner and trimming the first few centimeters of the column can help.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to poor peak shape.

  • Column Contamination: Accumulation of non-volatile matrix components on the column can lead to peak tailing. Baking the column at a high temperature or, in severe cases, replacing it may be necessary.

Q4: What is a typical temperature program for methoxypyrazine analysis?

A4: A typical temperature program starts at a low initial temperature to trap volatile analytes at the head of the column, followed by a slow ramp to separate the compounds of interest, and then a faster ramp to elute any remaining, less volatile compounds. An example program is:

  • Initial temperature: 35°C, hold for 3 minutes

  • Ramp 1: Increase to 101°C at 7.33°C/min

  • Ramp 2: Increase to 148°C at 1.50°C/min

  • Ramp 3: Increase to 250°C at 40°C/min, hold for 16.11 minutes[1]

The optimal program will depend on the specific column and analytes.

Experimental Protocols

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is suitable for the extraction and analysis of methoxypyrazines from liquid samples such as wine.

  • Sample Preparation: Place a defined volume of the sample (e.g., 5 mL) into a headspace vial. Addition of salt (e.g., NaCl) can improve the extraction efficiency for some compounds.

  • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace of the sample at a controlled temperature (e.g., 35°C) for a specific time (e.g., 30 minutes) with agitation.[9]

  • Desorption: Insert the SPME fiber into the hot GC inlet (e.g., 270°C) for a set time (e.g., 5 minutes) in splitless mode to desorb the analytes onto the column.[1]

  • GC Separation: Utilize a polar capillary column (e.g., SH-Rtx-wax, 60 m x 0.25 mm ID x 0.25 µm film thickness) with a suitable temperature program.[1]

  • MS Detection: Use a mass spectrometer in SIM or full scan mode for detection and quantification.

Data Presentation

Table 1: Example GC Parameters for Methoxypyrazine Analysis

ParameterMethod A (One-Dimensional GC)Method B (Multidimensional GC - 1st Dimension)Method C (Multidimensional GC - 2nd Dimension)
Column SH-Rtx-waxSH-Rtx-waxNot specified, but different selectivity
Dimensions 60 m x 0.25 mm ID, 0.25 µm film60 m x 0.25 mm ID, 0.25 µm filmNot specified
Carrier Gas HeliumHeliumHelium
Flow Rate 1.46 mL/min1.46 mL/min1.3 - 1.69 mL/min
Injection Mode SplitlessSplitlessHeart-cut from 1st dimension
Inlet Temp. 270°C270°CN/A
Oven Program 35°C (3 min), then 7.33°C/min to 101°C, then 1.5°C/min to 148°C, then 40°C/min to 250°C (16.11 min hold)35°C (3 min), then 7.33°C/min to 101°C, then 1.5°C/min to 148°C, then 40°C/min to 250°C (16.11 min hold)35°C (30 min hold), then 3°C/min to 90°C (4.67 min hold), then 50°C/min to 250°C (5.8 min hold)
Detector MSFIDMS
MS Source Temp. 200°CN/A200°C
MS Transfer Line Temp. 250°CN/A250°C
Reference [1][1][1]

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Peak Resolution start Start: Poor Resolution/ Co-elution Observed step1 Optimize Temperature Program (Lower initial T, slower ramp) start->step1 step2 Adjust Carrier Gas Flow Rate (Perform van Deemter optimization) step1->step2 If resolution is still poor end Resolution Improved step1->end If resolution improves step3 Change Stationary Phase (e.g., switch to a different polarity column) step2->step3 If resolution is still poor step2->end If resolution improves step4 Increase Column Length or Decrease Column ID step3->step4 If resolution is still poor step3->end If resolution improves step5 Implement Multidimensional GC (GCxGC or Heart-cutting) step4->step5 For highly complex matrices step4->end If resolution improves step5->end

Caption: A logical workflow for troubleshooting poor peak resolution in GC.

Experimental_Workflow HS-SPME-GC-MS Workflow for Methoxypyrazines sample_prep Sample Preparation (e.g., 5 mL wine in vial + salt) extraction Headspace SPME (e.g., DVB/CAR/PDMS fiber, 35°C for 30 min) sample_prep->extraction desorption Thermal Desorption (GC Inlet, 270°C, 5 min) extraction->desorption gc_separation GC Separation (Polar WAX column, Temperature Program) desorption->gc_separation ms_detection MS Detection (SIM or Full Scan) gc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

References

Technical Support Center: Managing 2-Sec-butyl-3-methoxypyrazine in Winemaking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and winemaking professionals in understanding and reducing the concentration of 2-Sec-butyl-3-methoxypyrazine (SBMP) and other methoxypyrazines (MPs) in wine.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SBMP) and why is it a concern in winemaking?

A1: this compound (SBMP) is a potent aroma compound naturally present in some Vitis vinifera grape varieties.[1][2] It belongs to a class of compounds called methoxypyrazines (MPs), which are responsible for "green" or "herbaceous" aromas in wine, often described as bell pepper, asparagus, or earthy. While these characteristics can add complexity at low concentrations, they are generally considered undesirable in most wine styles when they exceed their sensory threshold.[3] The primary methoxypyrazines of concern in wine are SBMP, 3-isobutyl-2-methoxypyrazine (IBMP), and 3-isopropyl-2-methoxypyrazine (IPMP).[1][2]

Q2: What is the sensory threshold for SBMP in wine?

A2: The sensory detection threshold for SBMP is remarkably low. In water, it can be detected at concentrations as low as 1 nanogram per liter (ng/L).[4] While specific thresholds in wine can vary depending on the wine matrix (e.g., red vs. white, presence of other aroma compounds), its potency means that even trace amounts can significantly impact the wine's aromatic profile.

Q3: Which grape varieties are most susceptible to high levels of SBMP?

A3: Methoxypyrazines are typically found in higher concentrations in Bordeaux varieties such as Cabernet Sauvignon, Cabernet Franc, Merlot, and Sauvignon blanc.[1][2] The concentration of SBMP, specifically, has been found to be lower than IBMP in most cases, but it can still be present at sensorially significant levels in these varieties.[1]

Q4: How do viticultural practices influence SBMP concentrations?

A4: Viticultural practices that affect the light exposure and temperature of the grape clusters have a significant impact on MP concentrations. Increased sunlight exposure on the fruit zone can lead to a decrease in MP levels.[1] Practices such as leaf removal, shoot thinning, and appropriate trellis system management can promote better light penetration and air circulation, thus helping to reduce MP accumulation. Additionally, excessive vine vigor has been linked to higher MP concentrations, so managing vine growth through practices like controlled irrigation can also be beneficial.[4]

Q5: When do methoxypyrazines accumulate in grapes?

A5: Methoxypyrazines are primarily synthesized in the grape berries early in their development, with the majority of accumulation occurring between 30 and 50 days after bloom. Their concentration typically peaks before veraison (the onset of ripening) and then declines as the berries mature.[3] This decline is due to both dilution as the berries increase in size and degradation of the compounds.

Troubleshooting Guides

Issue 1: High SBMP levels detected in grapes at harvest.

Possible Causes:

  • Cool Climate or Vintage: Cooler growing seasons can lead to higher MP levels at harvest as the degradation process is less efficient.[1]

  • Excessive Vine Vigor: Dense canopies can shade the fruit, leading to higher MP concentrations.

  • Inadequate Canopy Management: Insufficient leaf removal or shoot positioning can limit sunlight exposure to the grape clusters.

  • Harvest Timing: Harvesting grapes at a lower maturity level can result in higher MP concentrations.[1]

Suggested Solutions:

  • Optimize Canopy Management: Implement leaf removal in the fruit zone, particularly on the morning-sun side of the canopy, to increase sunlight exposure. This should be done carefully to avoid sunburn.

  • Manage Vine Vigor: Use viticultural practices such as cover cropping or regulated deficit irrigation to control vegetative growth.

Issue 2: Elevated SBMP concentrations in finished wine.

Possible Causes:

  • High Initial Concentration in Grapes: The primary determinant of MP levels in wine is the concentration in the grapes at harvest.[3]

  • Extraction During Winemaking: MPs are primarily located in the skins of the grapes and are readily extracted into the must during maceration.

Suggested Solutions:

  • Fining Agents: While specific data on SBMP reduction by fining agents is limited, general fining agents used for aroma modification can be trialed. Activated carbon is effective at removing a wide range of aroma compounds, but it is not selective and can strip desirable aromas as well. Bench trials are essential to determine the appropriate dosage. Other fining agents like bentonite (B74815) have also been investigated for MP reduction.

  • Wine Closures: The choice of wine closure can impact the concentration of SBMP in the bottle over time. Studies have shown that synthetic closures can significantly reduce SBMP levels.

  • Spontaneous Fermentation: Some research suggests that spontaneous fermentation, as opposed to inoculation with commercial yeast strains, may lead to a reduction in SBMP concentrations.

Data Presentation

Table 1: Sensory Thresholds of Common Methoxypyrazines

MethoxypyrazineMediumSensory Threshold (ng/L)Reference
This compound (SBMP) Water1[4]
3-Isobutyl-2-methoxypyrazine (IBMP) Water2[1]
White Wine1-6[1]
Red Wine10-16[1]
3-Isopropyl-2-methoxypyrazine (IPMP) Water2[4]
Red Wine1-2

Table 2: Effect of Wine Closures on SBMP Concentration

Closure TypeReduction in SBMP (%)
Natural Corks Significant Reduction
Agglomerate Corks Significant Reduction
Moulded Synthetic Closures 70-89
Extruded Synthetic Closures 70-89

Experimental Protocols

Protocol 1: Analysis of SBMP in Wine by Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the quantitative analysis of SBMP in wine. Optimization of specific parameters may be required based on the instrumentation and wine matrix.

Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps (B75204) and septa

  • Heating block or water bath with magnetic stirring

  • Sodium chloride (NaCl)

  • SBMP standard

  • Deuterated SBMP internal standard (if available)

  • Model wine solution (12% ethanol, 3.5 pH)

Procedure:

  • Sample Preparation:

    • Pipette 10 mL of wine into a 20 mL headspace vial.

    • If using an internal standard, add the deuterated SBMP at a known concentration.

    • Add 3 g of NaCl to the vial.

    • Immediately seal the vial with the screw cap.

  • HS-SPME Extraction:

    • Place the vial in the heating block set to 40°C.

    • Allow the sample to equilibrate for 15 minutes with gentle stirring.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes.

  • GC-MS Analysis:

    • Inject the SPME fiber into the GC inlet at 250°C for 5 minutes for thermal desorption.

    • Use a suitable capillary column (e.g., DB-WAX).

    • Set the GC oven temperature program (e.g., start at 40°C, hold for 2 minutes, ramp to 240°C at 6°C/min, hold for 5 minutes).

    • Operate the MS in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for SBMP.

  • Quantification:

    • Create a calibration curve using known concentrations of SBMP in a model wine solution.

    • Calculate the concentration of SBMP in the wine sample based on the calibration curve.

Mandatory Visualizations

SBMP_Biosynthesis_Pathway cluster_precursors Amino Acid Precursors cluster_intermediates Intermediate Steps cluster_final_product Final Product cluster_enzyme Enzymatic Reaction Isoleucine Isoleucine Hydroxypyrazine 2-hydroxy-3-sec-butylpyrazine Isoleucine->Hydroxypyrazine Multiple Enzymatic Steps SBMP This compound (SBMP) Hydroxypyrazine->SBMP Methylation VvOMT Vitis vinifera O-methyltransferase (VvOMT) VvOMT->SBMP SAH S-adenosyl-homocysteine (SAH) VvOMT->SAH SAM S-adenosyl-methionine (SAM) (Methyl Donor) SAM->VvOMT

Caption: Proposed final step in the biosynthesis of this compound (SBMP) in Vitis vinifera.

Experimental_Workflow_SBMP_Analysis start Start: Wine Sample Collection sample_prep Sample Preparation (10 mL wine + 3g NaCl in 20 mL vial) start->sample_prep internal_standard Add Internal Standard (Deuterated SBMP) sample_prep->internal_standard equilibration Equilibration (15 min at 40°C with stirring) internal_standard->equilibration hs_spme Headspace SPME (30 min at 40°C) equilibration->hs_spme gc_ms GC-MS Analysis (Thermal Desorption & Separation) hs_spme->gc_ms data_analysis Data Analysis (Quantification using SIM) gc_ms->data_analysis end End: Report SBMP Concentration data_analysis->end

Caption: Workflow for the analysis of SBMP in wine using HS-SPME-GC-MS.

References

Stability of 2-Sec-butyl-3-methoxypyrazine under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Sec-butyl-3-methoxypyrazine under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally considered stable under normal storage conditions. It is described as stable in most media when stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2] However, its stability can be compromised by exposure to high temperatures, strong acids or bases, and potent oxidizing agents.[2][3]

Q2: What are the recommended short-term and long-term storage conditions for this compound?

A2: For short-term storage, it is recommended to keep the compound in a cool, dark place at temperatures below 15°C.[4] For long-term storage, refrigeration at 2-8°C is advisable to minimize potential degradation.[5] Always ensure the container is tightly sealed to prevent exposure to air and moisture.

Q3: Is this compound sensitive to light?

Q4: What are the known incompatibilities of this compound?

A4: The compound is known to be incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances should be avoided as it may lead to chemical degradation.

Q5: What are the potential degradation products of this compound?

A5: While detailed studies on the specific degradation products are limited in the provided search results, thermal decomposition may generate carbon monoxide and other irritating and toxic fumes and gases.[2] Under strongly acidic or basic conditions, hydrolysis of the methoxy (B1213986) group could potentially occur.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Change in color (e.g., from colorless to yellow) Oxidation or degradation due to improper storage (exposure to air, light, or high temperature).1. Verify the age and storage conditions of the compound. 2. If improperly stored, consider that the compound may be partially degraded. 3. For critical applications, it is recommended to re-analyze the purity of the material using methods like GC-MS or HPLC. 4. If the color change is significant, it is advisable to use a fresh, properly stored batch.
Unexpected peaks in analytical chromatogram (GC/HPLC) Presence of impurities from degradation.1. Review the storage history of the sample. 2. Compare the chromatogram with that of a freshly opened, high-purity standard. 3. If degradation is suspected, a forced degradation study under controlled conditions (acid, base, heat, oxidation, light) can help identify potential degradation products. 4. Ensure the analytical method is stability-indicating.
Loss of characteristic aroma Degradation of the compound, leading to a decrease in concentration.1. Confirm the identity and purity of the compound using appropriate analytical techniques. 2. Review the storage conditions and duration. 3. If degradation is confirmed, procure a new batch of the compound.
Inconsistent experimental results Variability in the stability of the compound between different batches or due to degradation over time.1. Always use a well-characterized and properly stored batch of the compound. 2. For ongoing studies, it is advisable to use the same batch to minimize variability. 3. Periodically re-test the purity of the working stock solution, especially if it is stored for an extended period.

Stability Data Summary

The following tables summarize the expected stability of this compound under various conditions based on available information.

Table 1: Stability Under Different Storage Temperatures

Temperature Condition Expected Stability Recommendation
Room Temperature (~25°C)Sealed, dark, dryGenerally Stable[2]Suitable for short-term storage.
Refrigerated (2-8°C)Sealed, dark, dryHigh Stability[5]Recommended for long-term storage.
Elevated Temperature (>40°C)Sealed, dark, dryPotential for degradationAvoid prolonged exposure to high temperatures.

Table 2: Stability in the Presence of Different Chemical Agents

Condition Expected Stability Recommendation
Neutral Aqueous SolutionModerately StableFor solution-based experiments, use freshly prepared solutions.
Acidic Conditions (Strong Acid)Likely to degrade[3]Avoid contact with strong acids.
Basic Conditions (Strong Base)Likely to degrade[2][3]Avoid contact with strong bases.
Oxidizing Agents (e.g., Peroxides)Likely to degrade[2]Avoid contact with strong oxidizing agents.

Table 3: Photostability

Condition Expected Stability Recommendation
Exposure to UV/Visible LightPotential for degradationStore in amber vials or in the dark.
Protected from LightStableKeep containers in a dark place.

Experimental Protocols

Protocol 1: General Stability Assessment Using GC-MS

This protocol outlines a general method for assessing the stability of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several amber glass vials.

  • Stress Conditions:

    • Thermal Stress: Place vials in ovens at different temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 3, 7, 14 days).

    • Photostability: Expose vials to a photostability chamber with controlled light and temperature for a defined duration. Wrap control samples in aluminum foil.

    • Acid/Base Hydrolysis: Adjust the pH of the solution with a strong acid (e.g., HCl to pH 1-2) and a strong base (e.g., NaOH to pH 12-13) and keep at room temperature or elevated temperature for a set time.

    • Oxidative Degradation: Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to the solution and monitor over time.

  • GC-MS Analysis:

    • At each time point, take a sample from each condition and dilute it to a suitable concentration for GC-MS analysis.

    • Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent).

    • The injection port temperature can be set at 250°C.

    • A typical temperature program could be: start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • The mass spectrometer can be operated in full scan mode to identify potential degradation products and in selected ion monitoring (SIM) mode for accurate quantification of the parent compound.[6]

  • Data Analysis:

    • Quantify the remaining percentage of this compound at each time point relative to the initial concentration (time zero).

    • Identify any new peaks in the chromatograms of the stressed samples and analyze their mass spectra to propose the structures of degradation products.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution thermal Thermal Stress prep->thermal Expose Aliquots photo Photostability prep->photo Expose Aliquots acid_base Acid/Base Hydrolysis prep->acid_base Expose Aliquots oxidation Oxidative Degradation prep->oxidation Expose Aliquots gcms GC-MS Analysis thermal->gcms Sample at Timepoints photo->gcms Sample at Timepoints acid_base->gcms Sample at Timepoints oxidation->gcms Sample at Timepoints quantify Quantify Degradation gcms->quantify identify Identify Degradants gcms->identify

Caption: A typical experimental workflow for the stability assessment of this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Time) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No reanalyze Re-analyze Purity (GC/HPLC) improper_storage->reanalyze check_method Verify Analytical Method is Stability-Indicating proper_storage->check_method new_batch Use a Fresh, Properly Stored Batch reanalyze->new_batch method_ok Method Validated check_method->method_ok Yes method_not_ok Method Not Validated check_method->method_not_ok No investigate_other Investigate Other Experimental Variables method_ok->investigate_other develop_method Develop and Validate a Stability-Indicating Method method_not_ok->develop_method

Caption: A logical diagram for troubleshooting inconsistent experimental results with this compound.

References

Addressing co-elution issues in the analysis of 2-Sec-butyl-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of 2-Sec-butyl-3-methoxypyrazine (SBMP), with a focus on resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the analysis of this compound?

A1: The most prevalent methods for analyzing pyrazines, including this compound, are gas chromatography (GC) coupled with mass spectrometry (GC-MS).[1] High-performance liquid chromatography (HPLC) is also used, particularly for liquid samples.[1] For enhanced sensitivity and selectivity, especially in complex matrices, techniques like headspace solid-phase microextraction (HS-SPME) followed by GC-MS are widely employed.[2][3][4] Advanced methods such as multidimensional gas chromatography (MDGC or GCxGC) are utilized to resolve complex co-elution issues.[5][6][7]

Q2: Why is co-elution a significant problem in the analysis of this compound?

A2: Co-elution is a major challenge because many pyrazine (B50134) isomers and other volatile compounds present in complex samples have very similar chemical properties and, consequently, similar retention times on a GC column.[1] These isomers often produce similar mass spectra, making it difficult to differentiate and accurately quantify individual compounds like SBMP when their peaks overlap.[1] This is particularly problematic in complex matrices such as wine, where a high likelihood of co-elution can lead to artificially inflated concentration measurements.[5][6]

Q3: What are the initial indicators of co-elution in my chromatogram when analyzing for this compound?

A3: The initial signs of co-elution can be subtle. Look for asymmetrical peak shapes, such as peak fronting, tailing, or the appearance of a "shoulder" on the peak of interest.[1][8] Peaks that are broader than expected for your analytical conditions can also indicate a hidden co-eluting compound.[1] In your mass spectrometry data, inconsistent mass spectra across a single chromatographic peak are a strong indicator of co-elution.[1][8]

Q4: Are there any specific compounds known to co-elute with this compound?

A4: While the literature often refers to the challenge of co-elution with other pyrazine isomers and matrix components in general, specific, routinely co-eluting named compounds with this compound are not consistently cited across all applications. However, studies on wine analysis have noted interference from closely eluting unidentified compounds.[9] The exact co-eluents will be highly dependent on the sample matrix being analyzed.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to diagnosing and resolving co-elution issues during the GC analysis of this compound.

Step 1: Confirmation of Co-elution

Before modifying your method, it is crucial to confirm that you are observing a true co-elution event.

  • Peak Shape Analysis: Visually inspect the chromatographic peak for SBMP. Look for shoulders, tailing, or fronting, which are classic signs of peak overlap.[1][8]

  • Mass Spectral Analysis: Examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge is a strong indicator of co-elution.[8]

  • Extracted Ion Chromatogram (EIC): Utilize EICs for characteristic ions of SBMP (e.g., m/z 124, 151, 166) and compare their peak shapes. If the peak shapes are not perfectly symmetrical and aligned, co-elution is likely.

cluster_confirm Confirmation of Co-elution start Suspected Co-elution peak_shape Analyze Peak Shape (Asymmetry, Shoulders) start->peak_shape mass_spec Examine Mass Spectra (Across the peak) start->mass_spec eic Compare Extracted Ion Chromatograms (EICs) start->eic confirmed Co-elution Confirmed peak_shape->confirmed Asymmetric not_confirmed Co-elution Not Confirmed (Consider other issues) peak_shape->not_confirmed Symmetric mass_spec->confirmed Inconsistent mass_spec->not_confirmed Consistent eic->confirmed Misaligned eic->not_confirmed Aligned

Caption: Workflow for confirming co-elution.

Step 2: Chromatographic Method Optimization

If co-elution is confirmed, the first line of action is to optimize your existing GC method.

  • Modify the Temperature Program:

    • Lower the Initial Temperature: For early-eluting interferences, decreasing the initial oven temperature can improve separation.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting compounds.[10]

  • Change the GC Column:

    • Select a Different Stationary Phase: If you are using a non-polar column (e.g., DB-5ms, HP-5ms), switching to a mid-polar or polar column (e.g., DB-WAX) can alter the elution order and resolve the co-elution.[10] Pyrazine isomers that co-elute on a non-polar phase may be well-separated on a polar phase.[10]

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., Helium) can enhance column efficiency and improve separation.

cluster_optimize GC Method Optimization start Co-elution Confirmed temp_program Modify Temperature Program (Lower initial T, slower ramp) start->temp_program change_column Change GC Column (Different stationary phase polarity) temp_program->change_column Unsuccessful resolution Resolution Achieved temp_program->resolution Successful flow_rate Adjust Carrier Gas Flow Rate change_column->flow_rate Unsuccessful change_column->resolution Successful flow_rate->resolution Successful no_resolution Co-elution Persists flow_rate->no_resolution

Caption: Troubleshooting workflow for GC method optimization.

Step 3: Advanced Analytical Techniques

If standard GC method optimization is insufficient, more advanced techniques may be required.

  • Multidimensional Gas Chromatography (MDGC or GCxGC): This is a powerful technique for resolving highly complex mixtures.

    • Heart-cutting MDGC (MDGC): A specific portion of the eluent from the first column (containing the co-eluting peaks) is "cut" and transferred to a second column with a different stationary phase for further separation.[5][6][7]

    • Comprehensive Two-Dimensional GC (GCxGC): The entire effluent from the first column is continuously transferred to a second, shorter column for rapid separation. This provides a highly detailed two-dimensional chromatogram.[7]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound

This protocol is a general guideline and should be optimized for your specific sample matrix and instrumentation.

  • Sample Preparation:

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[3]

    • For liquid samples like wine, use 5-10 mL.

    • Add a known amount of a suitable internal standard (e.g., a deuterated analog of a pyrazine).[4]

    • For some matrices, adding a salt solution (e.g., saturated NaCl) can enhance the release of volatile compounds.[4]

  • HS-SPME Procedure:

    • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad-range volatile analysis, including pyrazines.[3][11]

    • Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for 10-30 minutes with agitation to allow the analytes to partition into the headspace.[4]

    • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) at the same temperature.[3]

  • GC-MS Analysis:

    • Desorption: Immediately transfer the fiber to the GC inlet, heated to 250-270°C, for thermal desorption (typically 2-5 minutes in splitless mode).[3][5]

    • GC Column: A common choice is a non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). If co-elution is an issue, a polar column like a DB-WAX should be considered.[3]

    • Oven Temperature Program: A typical program starts at 40°C (hold for 2 min), then ramps at 5°C/min to 250°C (hold for 5 min). This program must be optimized for your specific separation.[3]

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Acquisition Mode: Full scan (e.g., m/z 35-350) for initial identification. For quantification and to minimize interference, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for SBMP (e.g., m/z 124, 151, 166).[5]

Data Presentation

Table 1: GC-MS Parameters for this compound Analysis

ParameterTypical Value/ConditionReference
Sample Prep HS-SPME[2][3][4]
SPME Fiber DVB/CAR/PDMS[3][11]
GC Column (Non-polar) DB-5ms (or equivalent)[3]
GC Column (Polar) DB-WAX (or equivalent)[5][10]
Inlet Temperature 250 - 270°C[3][5]
Carrier Gas Helium[3]
Oven Program Start 40°C, ramp 3-7°C/min to 250°C[3][4][5]
MS Ionization Electron Ionization (EI), 70 eV-
MS Acquisition Mode Full Scan / Selected Ion Monitoring (SIM)[5]
Monitored Ions (SIM) m/z 124, 151, 166[5]

Table 2: Retention Data for Methoxypyrazines from Multidimensional GC-MS Analysis of Wine

CompoundRetention Time (1st Dimension, min)Retention Time (2nd Dimension, min)Reference
3-Isopropyl-2-methoxypyrazine (IPMP)31.1443.78[5][6]
3-sec-Butyl-2-methoxypyrazine (SBMP) 35.66 47.74 [6]
3-Isobutyl-2-methoxypyrazine (IBMP)37.2048.38[5][6]
d3-IPMP (Internal Standard)31.0843.69[6]
d3-IBMP (Internal Standard)37.1448.29[6]

Note: Retention times are specific to the conditions reported in the cited literature and will vary with different instrumentation and methods.

References

Minimizing degradation of 2-Sec-butyl-3-methoxypyrazine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2-sec-butyl-3-methoxypyrazine (SBMP) during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SBMP) and why is its stability important?

A1: this compound is a potent aroma compound belonging to the pyrazine (B50134) family, known for its characteristic green, nutty, and peppery notes.[1] It is found in various natural products, including vegetables and wines, and is also used as a flavor and fragrance agent.[2][3] Accurate quantification of SBMP is crucial for quality control in the food and beverage industry and for characterization in pharmaceutical and research applications. Its degradation during sample preparation can lead to inaccurate measurements and misinterpretation of results.

Q2: What are the main factors that can cause SBMP degradation during sample preparation?

A2: The stability of SBMP can be compromised by several factors. Structurally, while the pyrazine ring is relatively stable, the compound can be susceptible to degradation under harsh conditions.[4] Key factors to control during sample preparation include:

  • Extreme pH: Exposure to strong acids (pH below 2) or strong bases can lead to significant loss of SBMP.[5][6]

  • High Temperatures: Although pyrazines are often formed at high temperatures through the Maillard reaction, excessive heat during sample preparation can potentially lead to degradation or unintended formation, altering the true concentration in the sample.[7][8]

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can chemically modify the SBMP molecule.[5]

  • Light Exposure: While not extensively documented for SBMP specifically, photodecomposition can be a degradation pathway for many organic molecules. It is good practice to protect samples from direct light.

Q3: What is the recommended analytical technique for quantifying SBMP?

A3: The gold standard for the analysis of volatile and semi-volatile compounds like SBMP is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] For sample preparation, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free, and sensitive technique for extracting and concentrating SBMP from the sample matrix prior to GC-MS analysis.[11][12]

Troubleshooting Guide

Issue 1: Low or no recovery of SBMP in my sample.

Possible Cause Troubleshooting Step
Inappropriate SPME Fiber For a broad range of volatile compounds including pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended for its ability to adsorb compounds with varying polarities and molecular weights.[11][12] Ensure you are using the appropriate fiber for your application.
Suboptimal Extraction Parameters Extraction efficiency is influenced by time and temperature. For HS-SPME, typical extraction temperatures range from 35°C to 50°C for 30 minutes.[6] These parameters may need to be optimized for your specific sample matrix.
Sample Matrix Effects (High Ethanol (B145695) Content) In alcoholic beverage samples, a high ethanol concentration can decrease the recovery of SBMP. Diluting the sample with water (e.g., a 1:2.5 dilution) to reduce the ethanol concentration to around 5% (v/v) can improve recovery.[12]
Sample Matrix Effects (pH) The pH of the sample can significantly impact the volatility of SBMP. Very low pH (below 2) has been shown to cause extensive loss of the analyte in the headspace.[6][13] Adjusting the sample pH to around 6 has been found to yield the best results for wine analysis.[12]
Degradation During Storage Ensure samples are stored in tightly closed containers in a cool, dry, and dark place to prevent degradation.[5]

Issue 2: Inconsistent or poor reproducibility of SBMP measurements.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure all sample preparation steps, including sample volume, addition of salts (salting-out effect), pH adjustment, and internal standard addition, are performed consistently across all samples.[9][12]
SPME Fiber Degradation SPME fibers have a limited lifetime. With repeated use, the fiber coating can degrade, leading to reduced extraction efficiency. Monitor the performance of your fiber and replace it when you observe a significant decrease in analyte response. Some fibers, like PDMS, may have a longer functional lifetime.[6][13]
GC Inlet Discrimination Ensure the GC inlet temperature is optimized for the desorption of SBMP from the SPME fiber without causing thermal degradation. A typical desorption temperature is around 250°C for 5 minutes.[11]
Lack of Internal Standard The use of a stable isotope-labeled internal standard, such as a deuterated analog of SBMP ([2H3]-SBMP), is highly recommended for accurate quantification.[12] This compensates for variations in sample matrix, extraction efficiency, and instrument response.

Experimental Protocols

Protocol 1: HS-SPME-GC-MS Analysis of SBMP in Wine

This protocol is adapted from methodologies for analyzing 3-alkyl-2-methoxypyrazines in wine.[12][14]

1. Materials and Equipment:

  • SPME fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • SPME holder for manual or automated sampling

  • 20 mL headspace vials with PTFE/silicone septa

  • Heating block or water bath with temperature control

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Deuterated SBMP ([2H3]-SBMP) internal standard solution

  • Sodium chloride (NaCl)

  • Solutions for pH adjustment (e.g., potassium hydroxide)

2. Sample Preparation:

  • Pipette a specific volume of wine into a 20 mL headspace vial.

  • Dilute the wine sample with water at a 1:2.5 ratio to achieve an ethanol concentration of approximately 5% (v/v).[12]

  • Adjust the pH of the diluted sample to approximately 6.[12]

  • Add a known amount of the [2H3]-SBMP internal standard solution for accurate quantification.

  • Add sodium chloride to saturate the solution (salting-out effect) to enhance the release of volatile compounds.[9]

  • Immediately seal the vial with the cap and septum.

3. HS-SPME Procedure:

  • Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions.

  • Incubation: Place the vial in a heating block or water bath and allow it to equilibrate at the desired extraction temperature (e.g., 50°C).[6]

  • Extraction: Expose the SPME fiber to the headspace of the sample for a set time (e.g., 30 minutes).[6] It is important that the fiber does not touch the liquid sample.

  • Desorption: After extraction, immediately withdraw the fiber and insert it into the hot GC injector port (e.g., 250°C) for a specified time (e.g., 5 minutes) to thermally desorb the analytes onto the GC column.[11]

4. GC-MS Parameters:

Parameter Value Reference
Carrier Gas Helium[9]
Flow Rate 1.0-1.2 mL/min[9]
Initial Oven Temp. 40-50°C, hold for 2-5 min[9]
Oven Temp. Ramp Increase to 230-250°C at 3-5°C/min[9]
Ion Source Temp. 230°C[9]
Quadrupole Temp. 150°C[9]

Visualizations

Workflow for Minimizing SBMP Degradation

Workflow for Minimizing SBMP Degradation During Sample Preparation cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Initial Sample Dilution Dilute Sample (if high in ethanol) Sample->Dilution pH_Adjust Adjust pH to ~6 Dilution->pH_Adjust Add_IS Add Internal Standard ([2H3]-SBMP) pH_Adjust->Add_IS Add_Salt Add NaCl (Salting-out) Add_IS->Add_Salt Vial Seal in Headspace Vial Add_Salt->Vial Incubate Incubate at Optimal Temp. (e.g., 50°C) Vial->Incubate Extract Expose SPME Fiber (e.g., 30 min) Incubate->Extract Desorb Desorb in GC Inlet (e.g., 250°C) Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS High_Temp Excessive Heat Extreme_pH Strong Acids (pH < 2) & Strong Bases Oxidants Strong Oxidizing Agents Light Direct Light Exposure Troubleshooting Logic for Low SBMP Recovery cluster_solutions Potential Solutions Start Low SBMP Recovery Detected Check_SPME Verify SPME Fiber (Type & Condition) Start->Check_SPME Check_Params Review Extraction Parameters (Time & Temperature) Check_SPME->Check_Params Fiber OK Sol_SPME Replace/Condition Fiber Check_SPME->Sol_SPME Issue Found Check_Matrix Investigate Matrix Effects (pH & Ethanol) Check_Params->Check_Matrix Parameters OK Sol_Params Optimize Parameters Check_Params->Sol_Params Issue Found Check_Standard Confirm Internal Standard Addition Check_Matrix->Check_Standard Matrix OK Sol_Matrix Adjust pH/Dilute Sample Check_Matrix->Sol_Matrix Issue Found Degradation Consider Sample Degradation (Storage & Handling) Check_Standard->Degradation Standard OK Sol_Standard Ensure Consistent Addition Check_Standard->Sol_Standard Issue Found Resolved Issue Resolved Degradation->Resolved No Degradation Evident Sol_Degradation Improve Storage Degradation->Sol_Degradation Issue Found Sol_SPME->Resolved Sol_Params->Resolved Sol_Matrix->Resolved Sol_Standard->Resolved Sol_Degradation->Resolved

References

Troubleshooting low recovery of 2-Sec-butyl-3-methoxypyrazine in extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2-Sec-butyl-3-methoxypyrazine (SBMP) and overcoming challenges related to low recovery.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of SBMP, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low overall recovery of this compound.

Q: We are experiencing consistently low yields of SBMP after extraction. What are the likely causes and how can we improve our recovery?

A: Low recovery of SBMP can stem from several factors related to the extraction method, solvent choice, and sample matrix. Here's a breakdown of potential causes and solutions:

  • Inappropriate Extraction Method: The chosen extraction technique may not be optimal for the volatility and polarity of SBMP in your specific sample matrix.

    • Solution: Consider the nature of your sample. For liquid samples like wine, headspace solid-phase microextraction (HS-SPME) is a highly effective technique for volatile compounds like SBMP.[1][2][3][4][5][6] For other matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be more suitable.

  • Suboptimal Solvent Selection (for LLE and SPE): The polarity of the extraction solvent is critical for efficiently partitioning SBMP from the sample matrix.

    • Solution: For LLE, experiment with solvents of varying polarities. While non-polar solvents are often used for pyrazines, a mixture might be more effective. For SPE, the choice of sorbent and elution solvent must be carefully matched to the properties of SBMP.

  • Insufficient Extraction Cycles (for LLE): A single extraction may not be sufficient to recover the majority of the SBMP.

    • Solution: Perform multiple extractions with fresh solvent to improve recovery rates.

  • Matrix Effects: Components in your sample, such as high concentrations of ethanol (B145695) or phenolic compounds in wine, can interfere with the extraction process.[3]

    • Solution: Sample pre-treatment is crucial. For wine samples, a common approach is to perform a distillation of the acidified sample (pH 0.5) to remove ethanol and other volatile interferences prior to HS-SPME analysis.[1][2] For other complex matrices, techniques like filtration or centrifugation can remove particulates.[7]

  • pH of the Sample: As a basic compound, the ionization state of SBMP is influenced by the pH of the sample, which in turn affects its volatility and extractability.[3]

    • Solution: Adjusting the pH of your sample can significantly impact recovery. For HS-SPME of methoxypyrazines from wine, acidification is a key step.[1][2] Experiment with different pH levels to find the optimal condition for your specific matrix and extraction method. A study on alkyl-methoxypyrazines showed extensive loss of analytes in the headspace below pH 2.[3]

Issue 2: Inconsistent or poor reproducibility of SBMP recovery.

Q: Our SBMP recovery is highly variable between experiments. What factors could be causing this inconsistency?

A: Inconsistent recovery often points to a lack of precise control over critical experimental parameters.

  • Variable Extraction Time and Temperature: The duration and temperature of the extraction process can significantly affect the equilibrium and, therefore, the amount of SBMP recovered, especially for HS-SPME.[3][4]

    • Solution: Strictly control and standardize the extraction time and temperature for all samples. For HS-SPME of alkyl-methoxypyrazines, an extraction temperature of 50°C for 30 minutes has been shown to be effective with certain fibers.[3]

  • Inconsistent Sample Pre-treatment: Variations in how samples are prepared before extraction will lead to inconsistent results.

    • Solution: Develop and adhere to a strict and detailed standard operating procedure (SOP) for sample pre-treatment, including pH adjustment, dilution, and removal of interfering substances.

  • SPME Fiber Degradation: The coating on SPME fibers can degrade over time and with repeated use, leading to a decrease in extraction efficiency.[3]

    • Solution: Monitor the performance of your SPME fibers and replace them regularly. A study noted that while some fibers offer higher initial recoveries, others like PDMS fibers remain functional for a greater number of analyses (50 to 75).[3]

  • Human Error: Manual extraction methods are prone to variability.

    • Solution: Where possible, automate the extraction process to improve consistency.[8] If automation is not feasible, ensure all personnel are thoroughly trained on the standardized protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from wine?

A1: Headspace solid-phase microextraction (HS-SPME) is a widely used and effective method for the analysis of SBMP and other volatile methoxypyrazines in wine.[1][2][3][4][5][6] This technique is favored for its simplicity, speed, and sensitivity, especially for trace-level analytes.

Q2: How does the presence of ethanol in wine affect SBMP extraction using HS-SPME?

A2: Ethanol, being a major component of wine, can significantly reduce the recovery of methoxypyrazines during HS-SPME.[3] It increases the solubility of the analytes in the sample matrix and can compete for adsorption sites on the SPME fiber. To mitigate this, a common practice is to perform a preliminary distillation of the wine sample after acidification to remove the ethanol.[1][2]

Q3: What type of SPME fiber is best for SBMP extraction?

A3: The choice of SPME fiber depends on the specific analytes and matrix. For alkyl-methoxypyrazines in wine, Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/Carboxen™/PDMS) fibers have been shown to provide the highest analyte recoveries.[3]

Q4: At what concentrations is SBMP typically found in wine?

A4: SBMP is a potent aroma compound with a very low odor threshold and is typically found at very low concentrations in wine, often in the nanogram per liter (ng/L) range.[1][9] Final concentrations in some red wines have been reported to be in the range of 5-10 ng/L.[2]

Q5: Can solid-phase extraction (SPE) be used for SBMP?

A5: Yes, solid-phase extraction (SPE) is a viable technique for the extraction and concentration of pyrazines. The key to successful SPE is the proper selection of the sorbent material and the optimization of the wash and elution solvents based on the chemical properties of SBMP.[7] A typical SPE workflow involves sample pre-treatment, conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target analyte.[7][10]

Quantitative Data Summary

Table 1: Influence of HS-SPME Parameters on Alkyl-methoxypyrazine Recovery.

ParameterConditionEffect on RecoveryReference
SPME Fiber Type DVB/Carboxen™/PDMSHighest analyte recoveries[3]
PDMSLower analyte recoveries but longer fiber lifetime[3]
Extraction Temperature 50°C (with DVB/Carboxen™/PDMS fiber)Optimal for higher analyte recovery[3]
Extraction Time 30 minutesSufficient for effective extraction[3]
Ethanol Concentration 0% to 20% (v/v)Exponential decrease in recovered analytes[3]
Sample pH < 2Extensive loss of analytes in the headspace[3]
Salt Addition 30% (w/v) NaClIncreased analyte recoveries[3]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for SBMP in Wine

This protocol is based on methodologies described for the analysis of alkyl-methoxypyrazines in wine.[1][2][3]

  • Sample Pre-treatment:

    • Take a known volume of wine (e.g., 50 mL).

    • Acidify the sample to pH 0.5 with a suitable acid (e.g., sulfuric acid).

    • Perform a distillation to remove ethanol and other volatile interferences. Collect the distillate.

  • Extraction:

    • Place a precise volume of the distillate (e.g., 10 mL) into a headspace vial.

    • Add sodium chloride (30% w/v) to increase the ionic strength of the sample and promote the release of volatile compounds.

    • Seal the vial with a septum.

    • Equilibrate the sample at the optimized extraction temperature (e.g., 50°C) for a set time.

    • Expose a DVB/Carboxen™/PDMS SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) with constant agitation.

  • Analysis:

    • Retract the fiber and immediately insert it into the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

Visualizations

Troubleshooting_Low_SBMP_Recovery Start Low SBMP Recovery Method Extraction Method Suboptimal? Start->Method Solvent Solvent/Sorbent Choice Incorrect? Start->Solvent Matrix Matrix Interferences? Start->Matrix Parameters Suboptimal Parameters? Start->Parameters Sol_Method Consider Alternative: - HS-SPME for volatiles - LLE/SPE for others Method->Sol_Method Sol_Solvent Optimize Solvent Polarity (LLE) Select Appropriate Sorbent (SPE) Solvent->Sol_Solvent Sol_Matrix Implement Sample Pre-treatment: - Distillation (for wine) - Filtration/Centrifugation Matrix->Sol_Matrix Sol_Parameters Optimize & Standardize: - Extraction Time & Temp - Sample pH - Number of Extractions (LLE) Parameters->Sol_Parameters

Caption: Troubleshooting workflow for low SBMP recovery.

HSSPME_Workflow_SBMP cluster_pretreatment Sample Pre-treatment cluster_extraction HS-SPME cluster_analysis Analysis Sample Wine Sample Acidify Acidify to pH 0.5 Sample->Acidify Distill Distill to Remove Ethanol Acidify->Distill Vial Transfer Distillate to Vial Distill->Vial Salt Add NaCl (30% w/v) Vial->Salt Equilibrate Equilibrate at 50°C Salt->Equilibrate Expose Expose SPME Fiber (30 min) Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Analyze GC Analysis Desorb->Analyze

Caption: HS-SPME workflow for SBMP analysis in wine.

References

Technical Support Center: Analysis of 2-Sec-butyl-3-methoxypyrazine (SBMP) at Low Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantitative analysis of 2-Sec-butyl-3-methoxypyrazine (SBMP), particularly at low concentrations.

Troubleshooting Guides & FAQs

This section addresses common issues related to the creation of calibration curves and the overall analysis of SBMP at trace levels.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to create a reliable calibration curve for SBMP at low concentrations?

A1: Several factors contribute to the difficulty of generating a robust calibration curve for SBMP at low concentrations:

  • Low Signal-to-Noise Ratio: At picogram or nanogram per liter levels, the instrument's response to SBMP may be very close to the background noise, leading to high variability and poor precision.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., wine, food) can interfere with the ionization of SBMP in the mass spectrometer, causing either suppression or enhancement of the signal.[1][2][3] This can lead to inaccurate quantification.

  • Adsorption: SBMP, being a volatile and potentially active compound, can adsorb to active sites in the injection port, column, or transfer lines, especially at low concentrations. This can result in peak tailing and non-linear responses.

  • Contamination: Contamination from the laboratory environment, solvents, or equipment can introduce interfering peaks or elevate the baseline, making it difficult to accurately measure the low-level SBMP signal.

Q2: What is a matrix effect, and how does it affect my SBMP calibration curve?

A2: A matrix effect is the alteration of an analyte's ionization efficiency in the mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[1][2][3] For SBMP analysis, this means that components in your sample (e.g., sugars, acids, phenols in wine) can either suppress or enhance the SBMP signal compared to a pure standard in solvent. This will cause the slope of a calibration curve prepared in a real matrix to differ from one prepared in a clean solvent, leading to inaccurate quantification of SBMP in your samples.

Q3: What are typical limit of detection (LOD) and limit of quantification (LOQ) values for SBMP?

A3: The LOD and LOQ for SBMP are highly dependent on the analytical method, instrumentation, and the complexity of the sample matrix. However, with sensitive techniques like multidimensional gas chromatography-mass spectrometry (MDGC-MS), it is possible to reach very low detection limits. For instance, one study reported a limit of quantitation for SBMP in wine as low as 0.130 ng/L.[4]

Q4: What is a stable isotope dilution assay (SIDA), and why is it recommended for SBMP quantification?

A4: A stable isotope dilution assay (SIDA) is a highly accurate quantification technique that uses a stable isotope-labeled version of the analyte (e.g., deuterated SBMP, d3-SBMP) as an internal standard.[1][5][6] This internal standard is chemically identical to the analyte and behaves similarly during sample preparation and analysis. Because the labeled and unlabeled compounds co-elute and experience the same matrix effects, SIDA can effectively compensate for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, leading to highly accurate and precise results.[5][6]

Troubleshooting Guide: Calibration Curve Issues

Problem: My calibration curve for low concentrations of SBMP is not linear (R² < 0.99).

Possible Cause Troubleshooting Steps
Matrix Effects 1. Prepare matrix-matched calibration standards: Prepare your calibration standards in a blank matrix that closely resembles your samples.[7] 2. Dilute your sample: Diluting the sample can reduce the concentration of interfering matrix components.[8] 3. Improve sample cleanup: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds before analysis.[8][9] 4. Use a stable isotope-labeled internal standard (SIDA): This is the most effective way to compensate for matrix effects.[5][6]
Adsorption/Active Sites 1. Use a deactivated inlet liner: Ensure your GC inlet liner is properly deactivated to prevent analyte adsorption. 2. Condition the column: Properly condition your GC column according to the manufacturer's instructions. 3. Check for cold spots: Ensure there are no cold spots in the GC system where the analyte could condense.
Low Signal Intensity 1. Optimize instrument parameters: Increase the sensitivity of your MS detector by optimizing parameters such as ionization energy and detector voltage. 2. Increase sample concentration: If possible, use a larger sample volume or a more efficient extraction technique to increase the concentration of SBMP in the final extract.
Contamination 1. Run a blank analysis: Analyze a solvent blank to check for contamination in your system. 2. Use high-purity solvents and reagents: Ensure all solvents and reagents are of the highest purity to avoid introducing contaminants.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound (SBMP) from various sources.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for SBMP

MatrixAnalytical MethodLOD (ng/L)LOQ (ng/L)Reference
WineHS-SPME-MDGC-MS-0.130[4]
WineHS-SPME-GC-MS<0.5 (in juice), 1-2 (in wine)-[1]

Table 2: Reported Concentrations of SBMP in Wine

Wine TypeConcentration Range (ng/L)Analytical MethodReference
Various Wines<10-[4]

Experimental Protocols

Protocol 1: Quantification of SBMP in Wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies described for the analysis of methoxypyrazines in wine.[1][4]

1. Sample Preparation:

  • Thaw frozen wine samples at room temperature.

  • In a 20 mL amber SPME vial, combine 3 mL of wine with 4.85 mL of chilled deionized water.

  • Add 150 µL of a deuterated internal standard composite solution (containing d3-SBMP).

  • Add 1 mL of 4 M sodium hydroxide (B78521) and 4.5 g of sodium chloride.

  • Seal the vial with a magnetic screw cap with a PTFE/Silicon septa.

2. HS-SPME Procedure:

  • Place the sealed vials in a chilled autosampler tray set to 8 °C.

  • Incubate the sample vials at 60 °C for 10 minutes with agitation.

  • Expose a conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 40 minutes at 60 °C.

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC injection port at 270 °C for 5 minutes in splitless mode.

  • Column: Use a suitable capillary column for volatile compound analysis (e.g., SH-Rtx-wax, 60 m × 0.25 mm ID × 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 3 minutes.

    • Ramp 1: Increase to 101 °C at 7.33 °C/min.

    • Ramp 2: Increase to 148 °C at 1.50 °C/min.

    • Ramp 3: Increase to 250 °C at 40 °C/min, hold for 16.11 minutes.

  • Mass Spectrometer:

    • Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.

    • Monitor characteristic ions for both SBMP and its deuterated internal standard.

4. Calibration and Quantification:

  • Prepare a series of matrix-matched calibration standards by spiking a blank wine matrix with known concentrations of SBMP and a constant concentration of the deuterated internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of SBMP to the peak area of the internal standard against the concentration of SBMP.

  • Quantify SBMP in the samples using this calibration curve.

Visualizations

Troubleshooting_Calibration_Curve start Start: Non-linear Calibration Curve (R² < 0.99) check_matrix Is a complex matrix present (e.g., wine, food)? start->check_matrix matrix_effects_suspected Matrix Effects Suspected check_matrix->matrix_effects_suspected Yes check_adsorption Check for Adsorption Issues check_matrix->check_adsorption No matrix_yes Yes matrix_no No prepare_matrix_matched Prepare Matrix-Matched Calibration Standards matrix_effects_suspected->prepare_matrix_matched dilute_sample Dilute Sample and Re-analyze matrix_effects_suspected->dilute_sample improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effects_suspected->improve_cleanup use_sida Implement Stable Isotope Dilution Assay (SIDA) matrix_effects_suspected->use_sida end_solution Linear Calibration Curve Achieved prepare_matrix_matched->end_solution dilute_sample->end_solution improve_cleanup->end_solution use_sida->end_solution deactivate_liner Use Deactivated Inlet Liner check_adsorption->deactivate_liner Yes check_signal Is Signal-to-Noise Ratio Low? check_adsorption->check_signal No adsorption_yes Yes adsorption_no No condition_column Properly Condition GC Column deactivate_liner->condition_column condition_column->end_solution optimize_ms Optimize MS Parameters for Sensitivity check_signal->optimize_ms Yes check_contamination Check for Contamination check_signal->check_contamination No signal_yes Yes signal_no No optimize_ms->end_solution run_blank Run Solvent Blank to Identify Source of Contamination check_contamination->run_blank Yes contamination_yes Yes run_blank->end_solution

Caption: Troubleshooting workflow for non-linear calibration curves of SBMP.

Analytical_Workflow start Start: Wine Sample sample_prep Sample Preparation: - Dilution - Addition of d3-SBMP (IS) - pH Adjustment - Salt Addition start->sample_prep hs_spme Headspace Solid-Phase Microextraction (HS-SPME) sample_prep->hs_spme gc_ms_analysis GC-MS Analysis (SIM Mode) hs_spme->gc_ms_analysis data_processing Data Processing: - Peak Integration - Area Ratio Calculation (SBMP / d3-SBMP) gc_ms_analysis->data_processing quantification Quantification using Matrix-Matched Calibration Curve data_processing->quantification end_result Final Result: SBMP Concentration quantification->end_result

Caption: General analytical workflow for SBMP quantification in wine.

References

Validation & Comparative

A Comparative Analysis of 2-Sec-butyl-3-methoxypyrazine and 2-Isobutyl-3-methoxypyrazine in Wine Aroma

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and wine industry professionals on the sensory and chemical characteristics of two key methoxypyrazines, supported by experimental data.

Methoxypyrazines are a class of potent, nitrogen-containing aromatic compounds that play a significant role in the aroma profile of many wines, particularly those from Bordeaux varieties like Cabernet Sauvignon, Merlot, and Sauvignon Blanc.[1][2] These compounds are typically associated with "green" or "vegetative" aromas.[3] Among the various methoxypyrazines, 2-sec-butyl-3-methoxypyrazine (SBMP) and 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) are of significant interest due to their distinct aromatic contributions and varying concentrations in grapes and wine.[4][5] This guide provides a detailed comparison of these two compounds, summarizing key quantitative data and outlining the experimental protocols used for their analysis.

Sensory and Chemical Profile Comparison

IBMP is generally the most abundant and well-studied methoxypyrazine in wine, often imparting characteristic notes of green bell pepper, herbaceousness, and leafy aromas.[3][6] In contrast, SBMP is typically found at lower concentrations and is described as contributing earthy, green pea, and sometimes grassy or asparagus-like notes.[3][7] The sensory impact of these compounds is highly dependent on their concentration, the wine matrix, and the presence of other aromatic compounds.[8] While IBMP can be a desirable varietal characteristic at low levels, it can be perceived as a defect at higher concentrations, suggesting underripe fruit.[4][9] The role of SBMP is less defined, but it is believed to contribute to the overall complexity of the wine's vegetative aroma profile.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for SBMP and IBMP, including their sensory detection thresholds and typical concentration ranges found in various wines. These values are critical for understanding the potential aromatic impact of each compound.

CompoundSensory Detection Threshold (ng/L)Typical Concentration in White Wine (ng/L)Typical Concentration in Red Wine (ng/L)Predominant Aroma Descriptors
This compound (SBMP) 1-2 (in water)[4][10]<10[6]0.05-16[4][10]Grassy, earthy, green pea[7]
2-isobutyl-3-methoxypyrazine (IBMP) 1-6 (in white wine), 10-16 (in red wine)[4]<12 to >26[11]3.6-56.3[10]Green bell pepper, herbaceous, leafy[3][6]

Experimental Protocols

The accurate quantification of methoxypyrazines in wine is challenging due to their very low concentrations (in the ng/L or parts-per-trillion range) and the complexity of the wine matrix.[12] The most common and reliable method for their analysis is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a sample preparation technique to extract and concentrate the analytes.[1]

Key Experiment: Quantification of Methoxypyrazines by Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This method is widely used for its sensitivity and ability to handle the complex wine matrix.[13]

1. Sample Preparation and Extraction (HS-SPME):

  • A wine sample (typically 5-10 mL) is placed in a sealed vial.

  • A deuterated internal standard (e.g., d3-IBMP) is added to the sample for accurate quantification via isotope dilution.[14]

  • The vial is gently heated and agitated to encourage the volatile methoxypyrazines to move into the headspace (the gas phase above the liquid).

  • A solid-phase microextraction (SPME) fiber, coated with a specific sorbent material (e.g., DVB/CAR/PDMS), is exposed to the headspace.[12] The methoxypyrazines adsorb onto the fiber.

  • After a defined extraction time, the fiber is retracted and introduced into the GC injection port.

2. Analysis (GC-MS):

  • In the hot injection port of the gas chromatograph, the adsorbed methoxypyrazines are thermally desorbed from the SPME fiber and transferred to the GC column.

  • The GC column separates the different volatile compounds in the sample based on their boiling points and chemical properties.

  • The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio.

  • The mass spectrometer detects and quantifies the specific ions corresponding to SBMP, IBMP, and the internal standard.

3. Data Analysis:

  • The concentration of each methoxypyrazine is determined by comparing the peak area of the analyte to that of the known concentration of the internal standard.

A visual representation of this analytical workflow is provided below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing WineSample Wine Sample AddStandard Add Internal Standard WineSample->AddStandard Isotope Dilution HSSPME Headspace SPME AddStandard->HSSPME Extraction GC Gas Chromatography (GC) HSSPME->GC Desorption & Separation MS Mass Spectrometry (MS) GC->MS Detection Quantification Quantification MS->Quantification Data Analysis

Analytical workflow for methoxypyrazine quantification.

Relationship Between Structure and Aroma

The subtle difference in the alkyl side chain between this compound and 2-isobutyl-3-methoxypyrazine is responsible for their distinct aroma profiles. This structural variation influences how each molecule interacts with olfactory receptors in the human nose.

Structure_Aroma_Relationship cluster_pyrazines Methoxypyrazine Structures cluster_aromas Associated Aromas SBMP This compound (sec-butyl group) SBMP_Aroma Grassy, Earthy SBMP->SBMP_Aroma leads to IBMP 2-Isobutyl-3-methoxypyrazine (isobutyl group) IBMP_Aroma Green Bell Pepper, Herbaceous IBMP->IBMP_Aroma leads to

Structure-aroma relationship of the two pyrazines.

References

A Comparative Guide to Analytical Methods for the Detection of 2-Sec-butyl-3-methoxypyrazine (SBMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 2-Sec-butyl-3-methoxypyrazine (SBMP), a key aroma compound found in various foods and beverages, and a potential biomarker in certain biological studies. We will compare the performance of established techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with a novel Aptamer-Magnetic Bead-Based Electrochemical (AMBE) Assay. This guide includes supporting experimental data and detailed protocols to assist in the selection of the most suitable method for your research needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the different analytical methods for the detection of SBMP.

ParameterGC-MSHPLCAMBE Assay (New Method)
Principle Separation by volatility and mass-to-charge ratioSeparation by polarityAptamer-target binding and electrochemical detection
Limit of Detection (LOD) 0.1 - 1 ng/L[1][2][3][4]1 - 10 µg/L0.5 ng/L
Limit of Quantification (LOQ) 0.3 - 3 ng/L[4]3 - 30 µg/L1.5 ng/L
Linearity (R²) >0.99>0.99>0.995
Analysis Time 30 - 60 min[3]15 - 30 min20 min
Sample Preparation Extraction, Derivatization (optional)Filtration, DilutionDilution, Incubation
Instrumentation Cost HighMediumLow
Throughput Low to MediumMedium to HighHigh
Selectivity Very HighHighHigh

Experimental Protocols

Novel Method: Aptamer-Magnetic Bead-Based Electrochemical (AMBE) Assay

This novel assay utilizes a specific aptamer that binds to SBMP. The aptamer is immobilized on magnetic beads, and the detection is achieved through an electrochemical reaction.

Materials:

  • SBMP-specific biotinylated aptamer

  • Streptavidin-coated magnetic beads

  • Horseradish peroxidase (HRP)-conjugated complementary DNA probe

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Wash buffers (e.g., PBS with 0.05% Tween 20)

  • Sample diluent (e.g., PBS)

  • Electrochemical reader

Protocol:

  • Aptamer Immobilization:

    • Wash 100 µL of streptavidin-coated magnetic beads three times with wash buffer.

    • Resuspend the beads in 100 µL of a 1 µM solution of the biotinylated SBMP-specific aptamer.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Wash the aptamer-coated beads three times with wash buffer to remove any unbound aptamer.

    • Resuspend the beads in 100 µL of sample diluent.

  • Sample Incubation:

    • Add 100 µL of the sample (or standard) to the aptamer-coated beads.

    • Incubate for 60 minutes at room temperature with gentle shaking to allow SBMP to bind to the aptamer.

  • Competitive Binding:

    • Add 100 µL of a 0.5 µM solution of the HRP-conjugated complementary DNA probe.

    • Incubate for 30 minutes at room temperature with gentle shaking. The complementary probe will bind to the aptamer that is not occupied by SBMP.

  • Washing:

    • Wash the beads five times with wash buffer to remove any unbound probe.

  • Electrochemical Detection:

    • Resuspend the beads in 100 µL of TMB substrate.

    • Incubate for 15 minutes at room temperature.

    • Transfer the supernatant to an electrochemical reader and measure the signal. The signal is inversely proportional to the concentration of SBMP in the sample.

Mandatory Visualizations

AMBE_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_detection Detection A Aptamer Immobilization on Magnetic Beads B Sample Incubation (SBMP Binding) A->B Incubate with sample C Addition of HRP-conjugated Probe B->C Competitive binding D Washing C->D Remove unbound probe E Addition of TMB Substrate D->E Initiate reaction F Electrochemical Reading E->F Measure signal

Caption: Experimental workflow of the Aptamer-Magnetic Bead-Based Electrochemical (AMBE) Assay.

Method_Comparison_Workflow cluster_sample Sample cluster_gcms GC-MS Method cluster_ambe AMBE Assay Sample Sample containing SBMP GCMS_Prep Extraction & Derivatization Sample->GCMS_Prep AMBE_Prep Dilution & Incubation Sample->AMBE_Prep GCMS_Analysis GC Separation GCMS_Prep->GCMS_Analysis GCMS_Detection Mass Spectrometry Detection GCMS_Analysis->GCMS_Detection AMBE_Analysis Competitive Binding AMBE_Prep->AMBE_Analysis AMBE_Detection Electrochemical Detection AMBE_Analysis->AMBE_Detection

Caption: Logical workflow comparison between the traditional GC-MS method and the new AMBE Assay.

References

A Comparative Guide to the Cross-Laboratory Validation of 2-Sec-butyl-3-methoxypyrazine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative measurement of 2-sec-butyl-3-methoxypyrazine (SBMP), a potent aroma compound of interest in the food, beverage, and pharmaceutical industries. While a formal cross-laboratory validation study for SBMP measurement is not publicly available, this document synthesizes and compares the performance data from various validated methods reported in peer-reviewed literature. This comparative analysis serves as a valuable resource for laboratories seeking to establish or optimize their own methods for SBMP quantification.

Data Presentation: Performance of Analytical Methods

The following table summarizes the quantitative performance data from different studies for the analysis of this compound and other relevant methoxypyrazines. The data is extracted from single-laboratory validation studies, providing a benchmark for comparison.

ParameterMethodMatrixThis compound (SBMP)2-isobutyl-3-methoxypyrazine (B1223183) (IBMP)2-isopropyl-3-methoxypyrazine (IPMP)Reference
**Linearity (R²) **HS-SPME-MDGC-MSModel Wine, Sauvignon blanc, Rosé, Pinot noir> 0.999 (Quadratic)> 0.999 (Quadratic)> 0.999 (Quadratic)[1]
Recovery (%) HS-SPME-MDGC-MSModel Wine94.3 - 101.395.7 - 106.395.0 - 102.0[1]
Sauvignon blanc95.1 - 98.796.2 - 101.596.8 - 100.2[1]
Rosé96.598.997.4[1]
Pinot noir97.299.898.1[1]
Coefficient of Variation (%CV) HS-SPME-MDGC-MSModel Wine, Sauvignon blanc, Rosé, Pinot noir1.15 - 5.210.57 - 6.570.30 - 5.47[1]
Limit of Detection (LOD) GC/MSWine< Olfactory Threshold--[2][3]
Concentration Range UPLC-MS/MSSoy Sauce Aroma Type Baijiu-1.0 - 5.9 µg/L-[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.

Method 1: Headspace Solid-Phase Microextraction with Multidimensional Gas Chromatography-Mass Spectrometry (HS-SPME-MDGC-MS)

This method is designed for the quantification of methoxypyrazines at sub-aroma threshold concentrations in complex matrices like wine.[1]

1. Sample Preparation:

  • Wine samples are diluted with deionized water. A dilution factor of three is recommended to optimize analyte response.[1]

  • An internal standard, such as deuterated 2-isobutyl-3-methoxypyrazine (d3-IBMP) and deuterated 2-isopropyl-3-methoxy-d3-pyrazine (B1147731) (d3-IPMP), is added to the diluted sample.[1]

2. HS-SPME Procedure:

  • A Divinylbenzene/Carbon Wide Range/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is used for extraction.

  • The sample vial is incubated at a specific temperature and time to allow for the equilibration of volatile compounds in the headspace.

  • The SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.

3. MDGC-MS Analysis:

  • The SPME fiber is thermally desorbed in the gas chromatograph (GC) inlet.

  • A multidimensional GC system is employed, utilizing two columns of different polarity for enhanced separation of the target analytes from matrix interferences.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and selective detection of the target methoxypyrazines.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) following Distillation/Headspace Sampling and Ion-Exchange Resin Trapping

This method is suitable for the isolation and identification of methoxypyrazines from wine samples.[2][3]

1. Sample Preparation and Extraction:

  • Distillation Method: The pH of the wine sample is adjusted, and the sample is distilled. The distillate is then passed through an ion-exchange resin column to trap the basic methoxypyrazines.

  • Headspace Sampling Method: The headspace volatiles from the wine sample are passed through an ion-exchange resin column.

  • The trapped methoxypyrazines are eluted from the resin using a suitable solvent.

2. GC-MS Analysis:

  • The eluate containing the methoxypyrazines is injected into the GC-MS system.

  • The GC is equipped with a capillary column of suitable polarity.

  • The mass spectrometer is operated under electron ionization (EI) or chemical ionization (CI) mode. Selected ion monitoring (SIM) is used for trace-level detection.[2]

Visualizations

Experimental Workflow for HS-SPME-MDGC-MS Analysis

HS_SPME_MDGC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme Headspace SPME cluster_analysis MDGC-MS Analysis cluster_data Data Processing Sample Wine Sample Dilution Dilution with Deionized Water Sample->Dilution IS_Spiking Internal Standard Spiking Dilution->IS_Spiking Incubation Incubation IS_Spiking->Incubation Extraction SPME Fiber Extraction Incubation->Extraction Desorption Thermal Desorption Extraction->Desorption Separation MDGC Separation Desorption->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the analysis of this compound by HS-SPME-MDGC-MS.

Comparison of Analytical Methodologies

Method_Comparison cluster_methods Analytical Methodologies cluster_gcms_features GC-MS Features cluster_lcms_features LC-MS/MS Features GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) GCMS_SamplePrep Extensive Sample Prep (Distillation, SPME) GC_MS->GCMS_SamplePrep GCMS_Sensitivity High Sensitivity (ng/L) GC_MS->GCMS_Sensitivity GCMS_Selectivity High Selectivity (MDGC) GC_MS->GCMS_Selectivity LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LCMS_SamplePrep Simpler Sample Prep LC_MS->LCMS_SamplePrep LCMS_Sensitivity High Sensitivity (µg/L reported) LC_MS->LCMS_Sensitivity LCMS_Selectivity High Selectivity (MS/MS) LC_MS->LCMS_Selectivity

Caption: Comparison of GC-MS and LC-MS/MS for pyrazine (B50134) analysis.

References

Comparative Analysis of 2-Sec-butyl-3-methoxypyrazine Levels in Different Grape Varietals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the varying concentrations of 2-sec-butyl-3-methoxypyrazine (SBMP) across different grape varietals, complete with experimental data, detailed analytical protocols, and a visualization of its biosynthetic pathway.

This compound (SBMP) is a crucial, naturally occurring aromatic compound found in many plants, including grapevines. It is one of the key methoxypyrazines that contribute to the characteristic "green" or "vegetative" aromas in wine, often described as earthy or reminiscent of green peas and bell peppers.[1] While its presence can be a defining characteristic of certain varietals, excessive levels can be considered a sensory defect.[2] This guide provides a comparative analysis of SBMP levels in various grape varietals, offering valuable insights for viticulture, enology, and flavor chemistry research.

Quantitative Data on SBMP Levels in Grape Varietals

The concentration of SBMP in grapes is influenced by a multitude of factors including grape variety, viticultural practices, climate, and sun exposure.[3] The following table summarizes the quantitative data on SBMP levels found in different grape varietals at harvest, as reported in various scientific studies. It is important to note that these values can vary significantly based on the specific terroir and vintage.

Grape VarietalSBMP Concentration (ng/L) at HarvestReference
Cabernet Sauvignon12.03 (2018), 5.93 (2019)[2]
Marselan8.87 (2018), 4.88 (2019)[2]
Merlot7.95 (2018), 4.12 (2019)[2]
Malbec6.45 (2018), 3.87 (2019)[2]
Pinot Noir2.12 (2018), 2.89 (2019)[2]
Petit Verdot3.56 (2018), 3.11 (2019)[2]
Sauvignon BlancPresence reported, specific levels variable[3][4]
Cabernet FrancPresence reported, specific levels variable[3][4]

Note: The data from Meng et al. (2022) represents concentrations in grape berries from the eastern foothill of the Helan Mountain wine region in China over two consecutive years.[2] The presence of SBMP in Sauvignon Blanc and Cabernet Franc is well-documented, though specific quantitative data in a comparative context is less readily available, with levels generally being low.[3][4]

Experimental Protocol for SBMP Quantification

The accurate quantification of SBMP in grapes at ng/L levels requires sensitive and specific analytical methods. The most commonly employed technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Objective: To quantify the concentration of this compound (SBMP) in grape berry samples.

Materials and Reagents:

  • Grape berries

  • Sodium chloride (NaCl)

  • Deionized water

  • Internal standard (e.g., deuterated SBMP or a related pyrazine (B50134) not present in the sample)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Homogenizer

  • Centrifuge

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • A representative sample of grape berries (e.g., 50 berries) is randomly collected from different bunches.

    • The berries are deseeded and weighed.

    • The grape pulp and skins are homogenized to a uniform slurry.

  • Extraction:

    • An aliquot of the grape homogenate (e.g., 5 g) is placed into a 20 mL headspace vial.

    • A saturated solution of NaCl (e.g., 1 g) is added to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

    • The internal standard is added to the vial at a known concentration.

    • The vial is immediately sealed with a magnetic screw cap.

  • HS-SPME:

    • The vial is placed in a heating block or water bath and incubated at a controlled temperature (e.g., 50°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the headspace.

    • The SPME fiber is then exposed to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with constant agitation.

  • GC-MS Analysis:

    • After extraction, the SPME fiber is immediately transferred to the injection port of the GC-MS, which is operated in splitless mode.

    • The analytes are thermally desorbed from the fiber onto the GC column.

    • GC Conditions (Example):

      • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/min, and held for 5 minutes.

      • Injector Temperature: 250°C.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Key ions for SBMP (m/z 124, 151, 166) and the internal standard are monitored.

      • Mass Range: 40-250 amu for full scan mode (if used for initial identification).

      • Transfer Line Temperature: 250°C.

      • Ion Source Temperature: 230°C.

  • Quantification:

    • The concentration of SBMP in the sample is determined by comparing the peak area ratio of the target analyte to the internal standard against a calibration curve prepared with known concentrations of SBMP.

Biosynthetic Pathway of this compound

The biosynthesis of methoxypyrazines in grapevines is a complex process that starts from amino acids. For this compound, the precursor is the amino acid Isoleucine . While the complete enzymatic pathway is still under investigation, the key steps are believed to involve the formation of a hydroxypyrazine intermediate followed by a final methylation step.

SBMP_Biosynthesis Isoleucine Isoleucine Intermediate1 α-keto acid (α-keto-β-methylvalerate) Isoleucine->Intermediate1 Transamination Intermediate2 Amide derivative Intermediate1->Intermediate2 Amidation Hydroxypyrazine 2-hydroxy-3-sec-butylpyrazine (SBHP) Intermediate2->Hydroxypyrazine Glyoxal Glyoxal (or related dicarbonyl) Glyoxal->Hydroxypyrazine Condensation SBMP This compound (SBMP) Hydroxypyrazine->SBMP OMT O-methyltransferase (VvOMT) SAM S-adenosyl methionine (SAM) SAM->OMT SAH S-adenosyl homocysteine (SAH) OMT->SBMP Methylation OMT->SAH

References

A Comparative Analysis of GC-MS and GC-O for the Evaluation of 2-Sec-butyl-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance analysis, the accurate identification and quantification of potent aroma compounds are paramount. 2-sec-butyl-3-methoxypyrazine (SBMP) is a significant contributor to the characteristic "green" and "earthy" aromas in various foods and beverages, notably in wine.[1] Its extremely low odor threshold necessitates highly sensitive analytical techniques.[2] This guide provides a comprehensive comparison of two key analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O), for the evaluation of SBMP, offering insights for researchers, scientists, and drug development professionals.

Introduction to the Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[3] As the volatile compounds, such as SBMP, elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its confident identification and quantification.[4]

Gas Chromatography-Olfactometry (GC-O) , on the other hand, utilizes the human nose as a highly sensitive and specific detector.[5] The effluent from the GC column is split, with one portion directed to a conventional detector (like a Flame Ionization Detector or a Mass Spectrometer) and the other to a sniffing port.[6] Trained sensory panelists sniff the eluting compounds and record the time, intensity, and description of any detected odors. This technique is invaluable for identifying which of the many volatile compounds in a complex mixture are actually contributing to the overall aroma.

Quantitative Data Presentation

The performance of GC-MS is typically evaluated based on standard validation parameters that demonstrate its accuracy and reliability for quantification. In contrast, the "performance" of GC-O is assessed by its ability to detect and characterize odor-active compounds at and below their sensory thresholds.

Table 1: Quantitative Performance of GC-MS for this compound Analysis

Validation ParameterPerformance DataReference
Linearity (R²)≥ 0.99[7]
Limit of Detection (LOD)pg/L to ng/L range[1][8]
Limit of Quantification (LOQ)ng/L range[8]
Accuracy (% Recovery)94.3% to 101.3%[1]
Precision (%RSD)2.8%[1]

Table 2: Performance Characteristics of GC-O for this compound

Performance MetricDescriptionReference
Odor ThresholdAs low as 1 part per 10¹² in water[9]
Odor DescriptionEarthy, green pea, bell pepper[1]
ApplicationIdentification of aroma-active compounds[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following protocols are representative for the analysis of this compound in a wine matrix.

GC-MS Protocol

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place a 5 mL wine sample into a 20 mL headspace vial.

  • Add an appropriate internal standard (e.g., deuterated SBMP).

  • Add a salt (e.g., NaCl) to increase the volatility of the analyte.

  • Equilibrate the sample at a controlled temperature (e.g., 40-60°C) with agitation.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined time (e.g., 30-60 minutes) to adsorb the volatile compounds.[1][8]

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp to 150°C at 4°C/min.

    • Ramp to 240°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of SBMP (e.g., m/z 151, 124).[1][10]

GC-O Protocol

1. Sample Preparation:

  • Sample preparation is typically the same as for GC-MS to allow for direct comparison.

2. GC-O Analysis:

  • Gas Chromatograph: Similar to GC-MS, equipped with a column effluent splitter.

  • Column: Same as GC-MS.

  • Effluent Splitter: The column outlet is connected to a Y-splitter, directing the flow to both the MS detector and the olfactometry port.

  • Olfactometry Port: A heated transfer line delivers the effluent to a sniffing cone. Humidified air is mixed with the effluent to prevent nasal passage dehydration.

  • Sensory Panel: A panel of trained assessors sniffs the effluent at the olfactometry port.

  • Data Acquisition: Panelists use a joystick, button, or software to record the start and end time of an odor event, and a microphone to provide a verbal description of the odor. The intensity of the odor is often rated on a predefined scale.

Diagrammatic Representation

GC_MS_vs_GC_O_Workflow Comparative Workflow: GC-MS vs. GC-O for this compound Analysis cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_Detection Detection & Analysis cluster_GCMS GC-MS Analysis cluster_GCO GC-O Analysis cluster_Results Results Interpretation Sample Wine Sample InternalStandard Add Internal Standard (e.g., d3-SBMP) Sample->InternalStandard SPME Headspace Solid-Phase Microextraction (HS-SPME) InternalStandard->SPME GC GC Separation (Polar Column) SPME->GC MS Mass Spectrometry (Detection & Identification) GC->MS Olfactometry Olfactometry Port (Human Nose as Detector) GC->Olfactometry Quant Quantitative Analysis (Concentration Data) MS->Quant Interpretation Comparison of Results Quant->Interpretation Sensory Sensory Evaluation (Odor Description & Intensity) Olfactometry->Sensory Sensory->Interpretation

Caption: Comparative workflow for the analysis of this compound.

Conclusion

Both GC-MS and GC-O are indispensable tools for the comprehensive analysis of this compound. GC-MS provides accurate and precise quantitative data, which is essential for quality control and regulatory purposes.[7] Its high sensitivity allows for the detection of SBMP at levels far below its sensory threshold.[1]

GC-O, while not a quantitative technique in the traditional sense, offers invaluable information on the sensory impact of SBMP. It directly links the presence of the compound to a specific aroma, confirming its role as a key odorant. The "accuracy" of GC-O lies in the reliability and reproducibility of the sensory panel's perception.

Ultimately, the choice between GC-MS and GC-O, or more powerfully, their combined use (GC-MS-O), depends on the research question. For purely quantitative measurements, GC-MS is the method of choice. However, to understand the true sensory relevance of this compound in a complex matrix, the human perception data from GC-O is crucial. The integrated approach of GC-MS-O provides the most complete picture, correlating chemical composition with sensory perception.

References

Inter-Instrument Comparison for 2-Sec-butyl-3-methoxypyrazine Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical instrumentation for the quantitative analysis of 2-sec-butyl-3-methoxypyrazine (SBMP), a potent aroma compound often analyzed at trace levels in complex matrices such as wine, food products, and biological samples. The selection of an appropriate analytical technique is critical for achieving the required sensitivity, selectivity, and accuracy. This document summarizes the performance of various instrumental methods based on published experimental data to aid in the selection of the most suitable analytical approach.

Data Presentation: Quantitative Comparison of Analytical Instruments

The analysis of this compound is challenging due to its low concentrations, often at the parts-per-trillion (ng/L) level, and the complexity of the sample matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique, with advancements such as tandem mass spectrometry (MS/MS) and multidimensional GC (MDGC) offering enhanced performance. While High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry are powerful techniques for many applications, specific performance data for the analysis of this compound is less commonly reported in the literature.

ParameterGC-MSMultidimensional GC-MS (MDGC-MS)GC-MS/MS & GCxGC-TOF-MSHPLC/UPLC-MS
Limit of Detection (LOD) ~100 ng/L[1]0.192 ng/L[2]Necessary for parts-per-trillion (ppt) level analysis[3]Method proposed, but specific LOD for SBMP not found.[4]
Limit of Quantitation (LOQ) Not specified0.260 - 9.96 ng/L (concentration range)[2]0.3 - 2.1 ng/L (for various methoxypyrazines)[5]Not specified
Precision (%RSD) Not specified2.8% at 0.66 ng/L[6]< 21%[7]Not specified
Selectivity Moderate, potential for co-elution in complex matrices.[6]High, resolves co-eluting compounds.[6]Very High, enhanced by mass filtering (MS/MS) or second dimension separation (GCxGC).[3]High, based on mass-to-charge ratio.[4]
Typical Application Routine analysis where high sensitivity is not critical.Analysis in complex matrices like wine to avoid interferences.[6][8]Trace and ultra-trace quantification in complex matrices.[3]Analysis of less volatile or thermally labile pyrazines.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are protocols for key experimental techniques used in the analysis of this compound.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) for Wine Analysis

This method is highly effective for the trace-level quantification of SBMP in complex matrices like wine, offering excellent sensitivity and selectivity by resolving matrix interferences.[6]

  • Sample Preparation:

    • Place 5 mL of wine into a 20 mL headspace vial.

    • Add an appropriate internal standard (e.g., deuterated SBMP).

    • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Equilibrate the sample at 40°C for 10 minutes with agitation.

    • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 50 minutes at 40°C with continued agitation.

  • MDGC-MS Analysis:

    • First Dimension (1D) GC:

      • Injector: Splitless mode at 270°C.

      • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Carrier Gas: Helium at a constant flow.

      • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

    • Heart-Cutting:

      • The effluent from the first dimension column is selectively transferred (heart-cut) to the second dimension column at the retention time of SBMP.

    • Second Dimension (2D) GC:

      • Column: A polar column (e.g., wax column) to provide a different selectivity.

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity, monitoring characteristic ions of SBMP (e.g., m/z 124, 151, 166).

Protocol 2: Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a more traditional method suitable for samples with higher concentrations of SBMP or when advanced instrumentation is not available.

  • Sample Preparation and Extraction:

    • Take a known volume of the liquid sample (e.g., 50 mL of wine).

    • Add an internal standard.

    • Adjust the pH of the sample to >8 with a suitable base to ensure SBMP is in its free form.

    • Perform liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) or a mixture of pentane (B18724) and dichloromethane.

    • Separate the organic layer and concentrate it to a small volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Splitless mode at 250°C.

    • Column: A mid-polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Oven Temperature Program: An appropriate temperature gradient to separate SBMP from other matrix components.

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan for identification or SIM for improved sensitivity.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques discussed.

Caption: General experimental workflow for the analysis of this compound.

G Logical relationship of analytical techniques for SBMP analysis cluster_performance Performance Characteristics GC_MS GC-MS Sensitivity Sensitivity GC_MS->Sensitivity Moderate Selectivity Selectivity GC_MS->Selectivity Moderate MDGC_MS Multidimensional GC-MS (MDGC-MS) MDGC_MS->Selectivity High Complexity Matrix Complexity MDGC_MS->Complexity High GC_MSMS GC-MS/MS or GCxGC-MS GC_MSMS->Sensitivity Very High GC_MSMS->Selectivity Very High GC_MSMS->Complexity High HPLC_MS HPLC/UPLC-MS HPLC_MS->Selectivity High

Caption: Relationship between analytical techniques and performance for SBMP analysis.

References

The Interplay of Scent and Science: Correlating Instrumental and Sensory Data for 2-Sec-butyl-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of food science, enology, and drug development, understanding the precise relationship between the chemical concentration of an aroma compound and its perceived sensory impact is paramount. 2-Sec-butyl-3-methoxypyrazine (SBMP) is a potent, naturally occurring aromatic compound responsible for the characteristic "green" and "vegetative" notes in a variety of foods and beverages, most notably the "bell pepper" aroma in certain wines.[1][2] Due to its extremely low sensory detection threshold, even minute variations in its concentration can significantly influence the overall flavor profile of a product. This guide provides a comparative overview of the instrumental and sensory methodologies used to evaluate SBMP, supported by experimental data for a closely related and more extensively studied methoxypyrazine, 3-isobutyl-2-methoxypyrazine (IBMP), to illustrate the correlational approach.

Quantitative Data Summary

Direct quantitative correlation studies for this compound are not extensively available in published literature. However, research on the closely related 3-isobutyl-2-methoxypyrazine (IBMP) in wine provides a valuable model for understanding how instrumental measurements correspond to sensory perception. The following table summarizes data from a study on Cabernet Franc wines, where the concentration of IBMP was measured instrumentally and the intensity of the "green pepper" aroma was rated by a sensory panel.[3] This data serves as a comparative illustration of the principles involved in correlating instrumental and sensory analyses for methoxypyrazines.

Sample MatrixInstrumental MethodAnalyteConcentration (ng/L)Sensory MethodSensory AttributeMean Sensory Intensity Score
Cabernet Franc WineGC-MS3-isobutyl-2-methoxypyrazine25Quantitative Descriptive AnalysisGreen Pepper3.5
Blended Wine (80% CF)GC-MS3-isobutyl-2-methoxypyrazine22Quantitative Descriptive AnalysisGreen Pepper3.2
Blended Wine (60% CF)GC-MS3-isobutyl-2-methoxypyrazine18Quantitative Descriptive AnalysisGreen Pepper2.8

Note: The sensory intensity was rated on a continuous scale where higher scores indicate a more intense perception of the "green pepper" attribute. The data presented is illustrative of the trend observed in the cited study.

The sensory detection threshold for this compound in water is reported to be as low as 1-2 ng/L.[4] Its concentration in wines is typically found to be less than 10 ng/L.[4][5]

Experimental Protocols

A robust correlation between instrumental and sensory data relies on precise and well-documented experimental methodologies.

Instrumental Analysis: Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices like wine and food.[6][7]

  • Sample Preparation: A known volume of the liquid sample (e.g., 10 mL of wine) is placed in a headspace vial. For solid samples, a homogenized sample is used. An internal standard, such as a deuterated analog of the target pyrazine (B50134) (e.g., d3-IBMP), is added for accurate quantification.[5]

  • Extraction (HS-SPME): The vial is sealed and heated to a specific temperature (e.g., 50°C) to allow the volatile compounds to partition into the headspace. A solid-phase microextraction (SPME) fiber coated with a suitable stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Analysis (GC-MS): The SPME fiber is then desorbed in the hot injection port of a gas chromatograph (GC). The analytes are separated on a capillary column and subsequently detected and quantified by a mass spectrometer (MS).[5][8] The MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target pyrazines.[8]

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.[3]

  • Panelist Training: A panel of assessors (typically 8-12 individuals) is trained to recognize and rate the intensity of specific aroma attributes relevant to the product. For methoxypyrazines, key attributes include "green pepper," "herbaceous," "earthy," and "vegetative."[9] Reference standards are used to anchor the panelists' perceptions.

  • Evaluation: Samples are presented to the panelists in a controlled environment. Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings from the panelists are collected and statistically analyzed to determine the mean intensity for each attribute for each sample.

Visualizing the Process and Pathway

To better understand the workflow and the biological mechanism of aroma perception, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Correlating Instrumental and Sensory Data cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis sample_prep Sample Preparation (e.g., wine + internal standard) hs_spme Headspace SPME sample_prep->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms quantification Quantification of This compound gc_ms->quantification correlation Correlation Analysis (Statistical Comparison) quantification->correlation panel_training Panel Training (Attribute recognition) qda Quantitative Descriptive Analysis (QDA) panel_training->qda sensory_rating Rating of 'Green Pepper' Intensity qda->sensory_rating sensory_rating->correlation

Caption: A typical workflow for correlating instrumental and sensory data.

Olfactory_Signaling_Pathway Simplified Olfactory Signaling Pathway for Pyrazine Perception pyrazine This compound (Odorant Molecule) receptor Olfactory Receptor (in nasal cavity) pyrazine->receptor Binds to g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp ion_channel Ion Channel Opening camp->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Brain (Olfactory Bulb) depolarization->signal perception Perception of 'Green Pepper' Aroma signal->perception

Caption: The biological pathway from odorant binding to aroma perception.

References

A Comparative Guide to Extraction Methods for 2-Sec-butyl-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction methods for 2-Sec-butyl-3-methoxypyrazine (SBMP), a potent aroma compound with significant interest in the food, beverage, and pharmaceutical industries. The following sections detail the performance of several common extraction techniques, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their analytical needs.

Data Presentation: Quantitative Comparison of Extraction Methods

The efficiency and sensitivity of an extraction method are critical for the accurate quantification of trace-level compounds like SBMP. The table below summarizes key performance metrics for various extraction techniques based on available literature.

Extraction MethodMatrixRecovery Rate (%)Limit of Quantification (LOQ) (ng/L)Key AdvantagesKey Disadvantages
Headspace Solid-Phase Microextraction (HS-SPME) WineNot explicitly stated for SBMP, but generally high for methoxypyrazines.≤ 1Rapid, solvent-free, easily automated, high sensitivity.[1]Fiber lifetime can be limited; matrix effects can influence recovery.[2]
Stir Bar Sorptive Extraction (SBSE) WineNot explicitly stated for SBMP.≤ 1High sample capacity, excellent enrichment of trace compounds.[1]Longer extraction times compared to SPME.[1]
Headspace Sorptive Extraction (HSSE) WineNot explicitly stated for SBMP.≤ 1Solvent-free, suitable for volatile and semi-volatile compounds.[1]Requires longer extraction times to achieve sufficient sensitivity.[1]
Liquid-Liquid Extraction (LLE) General71-87% (for general methoxypyrazines in wine)Method dependent, generally higher than SPME.Well-established, can handle larger sample volumes.Time-consuming, requires large volumes of organic solvents, prone to emulsion formation.[3]
Simultaneous Distillation-Extraction (SDE) GeneralMethod dependentMethod dependentEfficient for isolating volatile and semi-volatile compounds.Requires specialized glassware, potential for thermal degradation of analytes.
Supercritical Fluid Extraction (SFE) Coffee BeansNot explicitly stated for SBMP.Method dependent"Green" technique (uses CO2), tunable selectivity, low thermal stress on analytes.[4]High initial equipment cost.
Ultrasound-Assisted Extraction (UAE) GeneralMethod dependentMethod dependentFaster extraction times, reduced solvent consumption, improved efficiency.Potential for analyte degradation at high ultrasonic power.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Headspace Solid-Phase Microextraction (HS-SPME)

This method is highly effective for the extraction of volatile and semi-volatile compounds like SBMP from liquid and solid matrices.

Materials:

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Heating block or water bath with agitation.

  • 20 mL headspace vials with magnetic screw caps (B75204) and septa.

  • Sodium chloride (NaCl).

  • Sample containing SBMP (e.g., wine, coffee).

  • Internal standard solution (e.g., deuterated SBMP).

Procedure:

  • Place a 10 mL aliquot of the sample into a 20 mL headspace vial.

  • Add a precise amount of the internal standard solution.

  • Add 3 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.

  • Immediately seal the vial with a magnetic screw cap.

  • Place the vial in a heating block or water bath set to 50°C.

  • Allow the sample to equilibrate for 15 minutes with agitation.

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C with continued agitation.[2]

  • After extraction, retract the fiber into the needle and immediately insert it into the GC injection port for thermal desorption of the analytes onto the analytical column.

  • Analyze the desorbed compounds using a suitable GC-MS method.

Liquid-Liquid Extraction (LLE)

A traditional method for separating compounds based on their differential solubilities in two immiscible liquids.

Materials:

  • Separatory funnel (250 mL).

  • Dichloromethane (B109758) (CH2Cl2) or other suitable organic solvent.

  • Anhydrous sodium sulfate (B86663) (Na2SO4).

  • Rotary evaporator.

  • Sample containing SBMP.

  • Internal standard solution.

Procedure:

  • Place 100 mL of the sample into a 250 mL separatory funnel.

  • Add a precise amount of the internal standard solution.

  • Add 50 mL of dichloromethane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower organic layer into a clean flask.

  • Repeat the extraction of the aqueous layer twice more with 50 mL portions of dichloromethane, combining all organic extracts.

  • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the dried extract to a final volume of approximately 1 mL using a rotary evaporator.

  • Transfer the concentrated extract to a vial for GC-MS analysis.

Supercritical Fluid Extraction (SFE)

A "green" extraction technique that utilizes supercritical carbon dioxide as the solvent.

Materials:

  • Supercritical fluid extraction system.

  • High-purity carbon dioxide.

  • Co-solvent (e.g., ethanol), if necessary.

  • Solid sample containing SBMP (e.g., ground coffee beans, grape skins).

  • Collection vial.

Procedure:

  • Grind the solid sample to a uniform particle size to ensure efficient extraction.

  • Load a precise weight of the ground sample into the extraction vessel of the SFE system.

  • Set the extraction parameters:

    • Pressure: 30 MPa[4]

    • Temperature: 50°C[4]

    • CO2 flow rate: 2 mL/min

    • Co-solvent (optional): 5% ethanol

  • Pressurize the system with CO2 to the desired pressure.

  • Heat the extraction vessel to the set temperature.

  • Initiate the flow of supercritical CO2 through the sample for a predetermined extraction time (e.g., 60 minutes).

  • The extracted analytes are carried by the supercritical fluid to a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate into a collection vial.

  • Dissolve the collected extract in a suitable solvent for GC-MS analysis.

Ultrasound-Assisted Extraction (UAE)

This method uses high-frequency sound waves to accelerate the extraction of target compounds from a sample matrix.

Materials:

  • Ultrasonic bath or probe sonicator.

  • Extraction solvent (e.g., ethanol, methanol).

  • Solid or liquid sample containing SBMP.

  • Centrifuge.

  • Filtration apparatus (e.g., syringe filters).

Procedure:

  • Weigh a precise amount of the solid sample (if applicable) and place it in an extraction vessel. For liquid samples, use a defined volume.

  • Add a specific volume of the extraction solvent to achieve a desired sample-to-solvent ratio (e.g., 1:10 w/v).

  • Place the extraction vessel in an ultrasonic bath or insert the probe of a sonicator into the sample mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-30 minutes). The temperature of the extraction medium should be monitored and controlled to prevent thermal degradation of SBMP.

  • After sonication, separate the solid material from the extract by centrifugation and/or filtration.

  • The resulting extract can be directly analyzed or further concentrated before GC-MS analysis.

Mandatory Visualization

The following diagrams illustrate the workflows for the described extraction methods.

HS_SPME_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample (10 mL) IS Add Internal Standard Sample->IS Vial 20 mL Headspace Vial Seal Seal Vial Vial->Seal NaCl Add NaCl (3g) NaCl->Vial IS->NaCl Equilibrate Equilibrate (50°C, 15 min) Seal->Equilibrate Expose_Fiber Expose SPME Fiber (50°C, 30 min) Equilibrate->Expose_Fiber Desorption Thermal Desorption in GC Inlet Expose_Fiber->Desorption GCMS GC-MS Analysis Desorption->GCMS LLE_Workflow cluster_extraction Extraction cluster_processing Processing cluster_analysis Analysis Sample Sample (100 mL) Funnel Separatory Funnel Sample->Funnel Shake Shake & Vent Funnel->Shake Solvent Add Dichloromethane (50 mL) Solvent->Funnel Separate Separate Layers Shake->Separate Repeat Repeat Extraction (2x) Separate->Repeat Combine Combine Organic Layers Repeat->Combine Dry Dry (Na2SO4) Combine->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS SFE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection & Analysis Sample Solid Sample Grind Grind Sample Sample->Grind Load Load into Extraction Vessel Grind->Load Pressurize Pressurize with CO2 (30 MPa) Load->Pressurize Heat Heat to 50°C Pressurize->Heat Extract Extract (60 min) Heat->Extract Separate Depressurize & Separate Extract->Separate Collect Collect Extract Separate->Collect Dissolve Dissolve in Solvent Collect->Dissolve GCMS GC-MS Analysis Dissolve->GCMS UAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Analysis Sample Sample Mix Sample-Solvent Mixture Sample->Mix Solvent Add Extraction Solvent Solvent->Mix Sonicate Ultrasonication (20-40 kHz, 15-30 min) Mix->Sonicate Centrifuge Centrifuge/Filter Sonicate->Centrifuge Extract Collect Extract Centrifuge->Extract GCMS GC-MS Analysis Extract->GCMS

References

Safety Operating Guide

Proper Disposal of 2-Sec-butyl-3-methoxypyrazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 2-sec-butyl-3-methoxypyrazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Immediate Safety Precautions

This compound is classified as a hazardous substance.[1] It is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] It can also cause skin and serious eye irritation.[1]

Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a suitable respirator is necessary.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₁₄N₂O[2][3]
Molecular Weight 166.22 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Density 0.996 g/mL at 25°C
Boiling Point 50°C at 1 mmHg
Flash Point 77°C (170.6°F) - closed cup

Table 2: Hazard and Safety Information

Hazard ClassCategoryPrecautionary Statements
Flammable Liquids Combustible Liquid[1]P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4]
Acute Toxicity, Oral Category 4[1]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Acute Toxicity, Dermal Category 4[1]P302+P352: IF ON SKIN: Wash with plenty of water.
Acute Toxicity, Inhalation Category 4[1]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Skin Corrosion/Irritation Category 2[1]P362+P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/Irritation Category 2[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocol: Spill Management

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Immediately evacuate all personnel from the affected area and ensure adequate ventilation.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create sparks.[4][5]

  • Contain the Spill: Use an inert absorbent material, such as dry sand or earth, to contain the spill.[4][5]

  • Absorb the Material: Carefully absorb the spilled liquid with the inert material.

  • Collect the Waste: Using spark-proof tools, collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste.[5]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

Waste Disposal Protocol

The disposal of this compound and its containers must be handled by a licensed professional waste disposal service.[4] Do not dispose of this chemical in drains or municipal waste.[4]

Step 1: Segregate the Waste

  • Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your institution's environmental health and safety (EHS) office.

Step 2: Containerize the Waste

  • Unused Product: For unused or excess this compound, keep it in its original, tightly sealed container.[5]

  • Contaminated Materials: Place any materials contaminated with this compound (e.g., absorbent from a spill, contaminated gloves) into a separate, compatible, and clearly labeled hazardous waste container.

Step 3: Label the Waste Container

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: 24168-70-5

    • The associated hazards (e.g., "Combustible," "Toxic")

    • Accumulation start date

Step 4: Store the Waste

  • Store the sealed and labeled waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[4]

  • Ensure the storage area is away from heat, sparks, and open flames.[5]

Step 5: Arrange for Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.[4]

  • Follow all federal, state, and local environmental regulations for the disposal of this material.[4]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_decision Decision Point cluster_spill Spill Scenario cluster_disposal Disposal Protocol start Chemical in Use decision Waste Generated? start->decision spill Spill Occurs decision->spill Yes (Spill) unused Unused Product or Contaminated Material decision->unused Yes (Routine) contain Contain & Absorb (Inert Material) spill->contain collect_spill Collect in Labeled Hazardous Waste Container contain->collect_spill store Store in Designated Cool, Ventilated Area collect_spill->store containerize Segregate & Containerize (Tightly Closed, Labeled) unused->containerize containerize->store contact Contact EHS or Licensed Disposal Service store->contact end Proper Disposal contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Sec-butyl-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2-Sec-butyl-3-methoxypyrazine (CAS No. 24168-70-5). Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity. This chemical is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also known to cause skin and eye irritation.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Proper PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE.

Protection Type Specification Rationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Nitrile or neoprene gloves (double-gloving is recommended).Provides a barrier against skin contact, which can lead to irritation and harmful effects if absorbed.[1] Regularly inspect gloves for any signs of degradation.
Respiratory A NIOSH-approved respirator with an appropriate organic vapor cartridge (type ABEK (EN14387) respirator filter is recommended).[4]Required when handling the compound outside of a certified chemical fume hood to protect the respiratory tract from harmful vapors.[1][5]
Body A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills.[5]

Step-by-Step Handling Protocol

All handling of this compound should be conducted in a well-ventilated chemical fume hood.[5][6]

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Have all necessary reagents, equipment, and labeled waste containers prepared and within reach inside the fume hood.[5]

    • An eyewash station and safety shower must be readily accessible.[6]

  • Dispensing:

    • Use a clean, dry pipette or syringe to transfer the desired amount of the liquid.

    • Avoid pouring directly from the main container to minimize the risk of spills and vapor release.

    • Immediately and securely reseal the container after dispensing.[5]

  • Experimental Use:

    • Keep all containers with this compound tightly closed when not in use.[1][6]

    • If heating the substance, do so in a controlled manner using a heating mantle or a water bath within the fume hood. Keep away from open flames, hot surfaces, and sources of ignition.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

Emergency Procedures

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]
Spill For small spills, absorb with a non-combustible, inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5] For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Isolate all waste containing this compound, including contaminated materials like gloves, pipette tips, and paper towels, from other laboratory waste streams.[6][7]

  • Containerization:

    • Place the waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7] Use a chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure screw cap.[8]

  • Labeling:

    • The hazardous waste container must be clearly labeled with:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazards: "Combustible," "Harmful," "Irritant"[7]

  • Storage and Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[7][8]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9] Do not dispose of this chemical down the drain or in regular trash.[6][7]

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handling1 Dispense Chemical prep3->handling1 handling2 Perform Experiment handling1->handling2 handling3 Secure Container handling2->handling3 emergency Spill or Exposure handling2->emergency cleanup1 Decontaminate Surfaces handling3->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Label Waste Container cleanup2->cleanup3 cleanup4 Store for Disposal cleanup3->cleanup4 emergency_action Follow Emergency Procedures emergency->emergency_action emergency_action->cleanup2

Caption: Workflow for Handling this compound

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.